Necrocide 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
1247028-61-0 |
|---|---|
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(3S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m0/s1 |
InChI 键 |
JLWDEIVDLTXBGE-QHCPKHFHSA-N |
手性 SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |
规范 SMILES |
CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |
产品来源 |
United States |
Foundational & Exploratory
Necrocide-1: A Comprehensive Technical Guide to its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide-1 (NC1) is a novel small molecule that induces a unique form of regulated, immunogenic necrosis in a variety of human cancer cells, while sparing normal cells.[1][2][3][4][5] This document provides an in-depth technical overview of the molecular mechanisms underpinning the anti-cancer activity of Necrocide-1. It details the signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action.
Core Mechanism of Action: A Unique Pathway of Regulated Necrosis
Necrocide-1 induces a form of programmed necrotic cell death that is distinct from established pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][2][3][4][5] The cell death cascade initiated by NC1 is independent of caspase activation, BCL2 overexpression, and TNFα signaling, underscoring its unique mechanism.[1][2]
The primary molecular target of Necrocide-1 is the transient receptor potential melastatin 4 (TRPM4) channel, a nonselective monovalent cation channel.[6][7][8] Necrocide-1 acts as a selective agonist of human TRPM4, with an EC50 of 306.3 nM.[8] This activation triggers a massive influx of sodium ions (Na+) into the cancer cell.[6][7]
This sodium overload leads to a cascade of downstream events:
-
Mitochondrial Reactive Oxygen Species (ROS) Production: The excessive intracellular sodium concentration instigates the production of reactive oxygen species specifically within the mitochondria.[1][2]
-
Mitochondrial Permeability Transition: The increase in mitochondrial ROS contributes to the opening of the mitochondrial permeability transition pore.[1]
-
Immunogenic Cell Death (ICD): The culmination of these events is a lytic form of cell death that releases damage-associated molecular patterns (DAMPs), characteristic of immunogenic cell death.[1][2][3][4][5]
This mode of action, termed necrosis by sodium overload (NECSO) , represents a novel strategy for cancer therapy.[6][8]
Quantitative Data: In Vitro Efficacy of Necrocide-1
Necrocide-1 has demonstrated potent cytotoxic activity against a range of human cancer cell lines at nanomolar concentrations.[1][2] The following table summarizes the 50% inhibitory concentration (IC50) values of Necrocide-1 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 0.48[8] |
| PC-3 | Prostate Cancer | 2[8] |
| MDA-MB-468 | Breast Cancer | Not explicitly quantified but sensitive |
| HCC1143 | Breast Cancer | Not explicitly quantified but sensitive |
| A549 | Lung Cancer | Insensitive |
| U2OS | Osteosarcoma | Insensitive |
Signaling Pathways and Experimental Workflows
Necrocide-1 Induced Signaling Pathway
The signaling cascade initiated by Necrocide-1 is a linear progression from plasma membrane to mitochondria, culminating in immunogenic cell death.
Caption: Signaling pathway of Necrocide-1-induced immunogenic cell death.
Experimental Workflow for Assessing Necrocide-1 Activity
A typical workflow to investigate the mechanism of action of Necrocide-1 involves a series of in vitro assays.
Caption: Experimental workflow for characterizing Necrocide-1's mechanism.
Detailed Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Necrocide-1 or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular Sodium Influx
This protocol utilizes a sodium-sensitive fluorescent dye.
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a sodium-specific fluorescent dye (e.g., Asante NaTRIUM Green-2) by incubating them in a solution containing the dye for a specified time and temperature (e.g., 1 hour at room temperature).[9]
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before treatment.
-
Treatment: Add Necrocide-1 to the cells while continuously acquiring images.
-
Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of sodium ions.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the MitoSOX Red mitochondrial superoxide (B77818) indicator.[10][11][12]
-
Cell Seeding and Treatment: Seed and treat cells with Necrocide-1 as described for the viability assay.
-
MitoSOX Staining: At the end of the treatment period, add MitoSOX Red reagent to the cells at a final concentration of 5 µM and incubate for 10-30 minutes at 37°C, protected from light.[11]
-
Washing: Gently wash the cells with warm buffer (e.g., HBSS) to remove excess dye.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Analysis of Immunogenic Cell Death (ICD) Markers
-
Cell Treatment: Treat cells with Necrocide-1.
-
Staining: Stain the non-permeabilized cells with an antibody against calreticulin and a viability dye (e.g., DAPI or Propidium Iodide).
-
Analysis: Analyze the cells by flow cytometry. An increase in calreticulin staining on the surface of viable (viability dye-negative) cells indicates its exposure.[13]
-
Cell Treatment: Treat cells with Necrocide-1.
-
Supernatant Collection: Collect the cell culture supernatant at various time points.
-
ATP Measurement: Measure the ATP concentration in the supernatant using a luciferase-based ATP bioluminescence assay kit according to the manufacturer's instructions.[13][14]
-
Cell Treatment: Treat cells with Necrocide-1.
-
Supernatant Collection: Collect the cell culture supernatant.
-
HMGB1 Detection: Measure the concentration of HMGB1 in the supernatant using an ELISA kit or by Western blotting.[13]
Western Blot for Apoptosis Markers
This protocol is used to confirm the non-apoptotic nature of cell death induced by Necrocide-1.
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key apoptosis markers such as cleaved PARP-1 and cleaved caspases (e.g., caspase-3, -7).[15] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The absence of cleaved PARP-1 and caspases in Necrocide-1 treated cells confirms a non-apoptotic mechanism.[15]
Conclusion
Necrocide-1 represents a promising new class of anti-cancer agent with a novel mechanism of action that leverages a unique form of regulated necrosis to induce an immunogenic response. Its ability to kill cancer cells that are resistant to apoptosis-inducing therapies makes it a valuable candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Necrocide-1.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 6. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial ROS prime the hyperglycemic shift from apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 14. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Necrocide 1: A Technical Guide to a Novel Inducer of Immunogenic Necrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide 1 (NC1) is a novel small molecule compound that induces a unique form of regulated necrotic cell death in human cancer cells, termed Necrosis by Sodium Overload (NECSO).[1][2][3] This process is initiated by the persistent activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a catastrophic influx of sodium ions.[1][2][3] Unlike other forms of regulated cell death, NECSO is independent of caspases, necroptosis, pyroptosis, and ferroptosis signaling pathways.[4][5][6] NC1 exhibits selectivity for cancer cells over normal cells and its cytotoxic effects are stereoisomer-specific.[5][6][7] The induction of NECSO by NC1 is characterized by rapid membrane depolarization, cellular edema, and the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its signaling pathway, and detailed experimental protocols for its study.
Introduction
Traditional cancer therapies have largely focused on inducing apoptosis in malignant cells. However, resistance to apoptosis is a common mechanism of treatment failure.[7] this compound represents a promising alternative by activating a distinct, non-apoptotic cell death pathway.[5][6] It is a third-generation small molecule, chemically identified as (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one.[5][6] This document details the molecular mechanism, cellular effects, and methodologies for investigating this potent anti-cancer agent.
Mechanism of Action
The primary molecular target of this compound is the human transient receptor potential cation channel subfamily M member 4 (TRPM4).[1][2][3] NC1 acts as a selective agonist of hTRPM4, leading to its persistent activation.[3] This triggers a massive and uncontrolled influx of sodium ions (Na+) into the cell.[1][2] The key downstream events are:
-
Sodium Overload: The intracellular Na+ concentration rapidly increases, disrupting ionic homeostasis.[1][2]
-
Membrane Depolarization: The massive influx of positive ions leads to a rapid collapse of the membrane potential.[1][2]
-
Cellular Edema: The high intracellular sodium concentration creates an osmotic imbalance, causing water to rush into the cell and leading to significant swelling.[1][2]
-
Plasma Membrane Rupture: The osmotic pressure eventually overwhelms the structural integrity of the plasma membrane, resulting in its rupture and lytic cell death.[1]
-
Mitochondrial ROS Production: NC1 has also been shown to elicit the production of reactive oxygen species (ROS) by the mitochondria, which contributes to the cell death process.[4]
This form of cell death is termed "Necrosis by Sodium Overload" (NECSO).[1][2][3] It is noteworthy that NC1's activity is specific to human TRPM4, with no effect on the mouse ortholog, due to differences in a transmembrane region.[2][3][8]
Signaling Pathway
The signaling cascade initiated by this compound is direct and primarily dependent on ion channel activation rather than complex enzymatic cascades.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) |
| MCF-7 | Breast Carcinoma | 0.48 | 72 |
| PC3 | Prostate Cancer | 2 | 72 |
Data sourced from MedChemExpress.[3]
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Administration Route | Outcome |
| PC3 Rat Xenograft | 20 mg/kg | Intravenous (i.v.) on days 0 and 7 | Potent antitumor efficacy |
| PC-3 Nude Mice Xenograft | 40 mg/kg | Intravenous (i.v.) on day 0 and 28 | Significant and sustained tumor regression |
| PC-3 Athymic Mice Xenograft | 100 mg/kg | Oral Gavage (i.g.) 3 times/week for 2 weeks | Reduced tumor growth |
| MCF-7 Athymic Mice Xenograft | 30 mg/kg | Intravenous (i.v.) 3 times/week for 2 weeks | Suppressed tumor growth |
Data sourced from MedChemExpress.[3]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to quantify the cytotoxic effects of this compound is through cell viability and lactate (B86563) dehydrogenase (LDH) release assays.
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The inactive stereoisomer, (R)-Necrocide 1, should be used as a negative control.[5][9] Treat the cells with varying concentrations of NC1 for the desired time points (e.g., 24, 48, 72 hours).
-
Lysis and Luminescence Measurement: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. The results are typically expressed as a percentage of the viability of untreated control cells. IC50 values can be calculated using non-linear regression analysis.
Protocol: LDH Release Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plates and collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. This assay measures the amount of LDH released from damaged cells into the medium.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
In Vivo Xenograft Tumor Model
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., PC-3) into the flank of immunocompromised mice (e.g., nude or athymic mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intravenous or oral gavage) at a predetermined dosage and schedule.[3] The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of this compound.
Immunogenic Properties
A key feature of this compound-induced cell death is its immunogenicity.[4] This is characterized by the release of DAMPs, including:
-
Calreticulin (CALR) exposure: Translocation of CALR to the cell surface acts as an "eat-me" signal for phagocytes.[4]
-
ATP secretion: Extracellular ATP acts as a "find-me" signal for immune cells.[4]
-
High Mobility Group Box 1 (HMGB1) release: Extracellular HMGB1 can activate immune cells.[4]
The release of these molecules can potentially stimulate an adaptive immune response against the tumor.[6]
Conclusion
This compound is a potent and selective inducer of a novel form of regulated necrosis, NECSO, in human cancer cells. Its unique mechanism of action, centered on the activation of the TRPM4 channel and subsequent sodium overload, distinguishes it from conventional apoptosis-inducing chemotherapeutics. The immunogenic nature of NECSO further enhances its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other modulators of this promising anti-cancer pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP140320 — Cancer Prevention and Research Institute of Texas [cprit.texas.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Necrocide 1: A Paradigm Shift from Necroptosis Inhibition to Necrosis Induction via TRPM4 Agonism
An In-depth Technical Guide on the Discovery and Development of Necrocide 1, an Inducer of Necrosis by Sodium Overload (NECSO)
For Researchers, Scientists, and Drug Development Professionals
It is critical to clarify a common misconception at the outset. Contrary to what its name might suggest, this compound is not an inhibitor of necroptosis, a regulated form of necrosis dependent on RIPK1 and RIPK3 kinases. Instead, extensive research has identified this compound as a potent and selective inducer of a distinct necrotic cell death pathway. This pathway, termed Necrosis by Sodium Overload (NECSO), is initiated by the persistent activation of the Transient Receptor Potential Melastatin 4 (TRPM4) cation channel.[1][2] This guide details the discovery, mechanism of action, and development of this compound as a novel anti-cancer agent that leverages this unique cell death mechanism.
Discovery and Core Mechanism
This compound, with the chemical name (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one, was identified as a third-generation small molecule optimized from earlier compounds that demonstrated robust anti-tumor activity through a previously unknown mechanism.[3] Functional characterization revealed that this compound and its active stereoisomer, but not its inactive counterpart, selectively kill a range of human cancer cells at nanomolar concentrations, while sparing normal cells.[4]
The primary molecular target of this compound was identified through CRISPR-Cas9 screening as the TRPM4 channel, a calcium-activated, non-selective monovalent cation channel.[5] this compound acts as a selective agonist of human TRPM4, triggering a massive and sustained influx of sodium ions (Na⁺).[1][6] This catastrophic sodium overload leads to a collapse of the membrane potential, osmotic swelling, and eventual rupture of the plasma membrane, culminating in necrotic cell death.[5][6] This mechanism is notably independent of the core machinery of other regulated cell death pathways, as inhibitors of necroptosis (e.g., Necrostatin-1), ferroptosis, pyroptosis, and apoptosis (e.g., caspase inhibitors) fail to block this compound-induced cell death.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Value | Conditions | Reference |
| EC50 | Human TRPM4 | 306.3 nM | Patch-clamp and CETSA assays | [6] |
| IC50 | MCF-7 (Breast Cancer) | 0.48 nM | 72 hours, WST-1 assay | [6] |
| IC50 | PC-3 (Prostate Cancer) | 2 nM | 72 hours, WST-1 assay | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Athymic Nude Mice | PC-3 Xenograft | 40 mg/kg, single i.v. injection | Sustained tumor regression for up to 20 days | [3] |
| Athymic Nude Mice | PC-3 Xenograft | 100 mg/kg, oral gavage, 3 times/week | Reduced tumor growth | [3] |
| Athymic Nude Mice | MCF-7 Xenograft | 30 mg/kg, i.v., 3 times/week for 2 weeks | Suppressed tumor growth | [6] |
| Rat | PC-3 Xenograft | 20 mg/kg, i.v. on days 0 and 7 | Complete tumor regression with no regrowth by day 26 | [6] |
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound and a typical experimental workflow for its characterization are depicted below.
Caption: Signaling pathway of this compound-induced NECSO.
Caption: Experimental workflow for this compound development.
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[4]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 (Water Soluble Tetrazolium Salt) reagent to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C. The viable cells will cleave the tetrazolium salt to formazan, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data to determine the IC50 value.
Measurement of Intracellular Sodium Influx
This protocol is based on methods used to confirm the mechanism of this compound.[7]
-
Cell Preparation: Grow cells (e.g., MCF7) on glass-bottom dishes suitable for microscopy.
-
Indicator Loading: Load the cells with a sodium-sensitive fluorescent indicator, such as CoroNa Green, AM, by incubating them with the dye in an appropriate buffer (e.g., Hank's Balanced Salt Solution) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Baseline Measurement: Wash the cells to remove excess dye and acquire baseline fluorescence images using a fluorescence microscope.
-
Treatment: Add this compound at the desired concentration (e.g., 50 nM) to the cells.
-
Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) to monitor the change in intracellular fluorescence. An increase in fluorescence intensity indicates an influx of Na⁺.
-
Controls: Perform control experiments in sodium-free buffer (replacing NaCl with an osmotically equivalent amount of N-methyl-D-glucamine chloride, NMDG-Cl) to confirm that the observed effect is sodium-dependent.[7]
-
Data Analysis: Quantify the fluorescence intensity of individual cells over time using image analysis software.
Analysis of Immunogenic Cell Death (ICD) Markers
This protocol outlines the detection of key Damage-Associated Molecular Patterns (DAMPs) released during this compound-induced cell death.[6]
-
Calreticulin (CALR) Exposure:
-
Treat cells with this compound for the indicated time (e.g., 48 hours).
-
Harvest the cells gently, without using trypsin if possible, to preserve surface proteins.
-
Stain the cells with an antibody against CALR conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Co-stain with a viability dye (e.g., Propidium Iodide, PI) to exclude dead cells from the analysis.
-
Analyze the cell surface CALR expression on viable (PI-negative) cells by flow cytometry.
-
-
ATP Release:
-
Treat cells with this compound in 96-well plates.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Measure the ATP concentration in the supernatant using a luciferase-based ATP detection kit according to the manufacturer's protocol. Luminescence is proportional to the amount of ATP released.
-
-
High Mobility Group Box 1 (HMGB1) Release:
-
Treat cells with this compound.
-
Collect the cell culture supernatant.
-
Concentrate the supernatant if necessary.
-
Detect the presence of HMGB1 in the supernatant by either ELISA or Western blotting using an antibody specific for HMGB1.
-
Conclusion
The discovery and development of this compound represent a significant advancement in the field of cancer therapeutics, introducing a novel mechanism of inducing tumor cell death. By selectively activating the TRPM4 channel to induce NECSO, this compound circumvents common resistance mechanisms to apoptosis-based therapies. Furthermore, its ability to induce an immunogenic form of cell death suggests that it could be a valuable component of combination therapies aimed at stimulating an anti-tumor immune response. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this promising new class of anti-cancer agents.
References
- 1. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of TRPM4 in Necrocide-1 Induced Cell Death
Audience: Researchers, scientists, and drug development professionals.
Abstract
Regulated cell death pathways are critical targets in therapeutic development. While apoptosis has been extensively studied, non-apoptotic mechanisms like regulated necrosis are emerging as potent avenues for anticancer therapy. This technical guide delves into the molecular mechanism of Necrocide-1 (NC1), a small molecule inducer of a distinct form of regulated necrosis. We elucidate the central role of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel as the direct target of NC1. Through persistent activation of TRPM4, NC1 triggers a massive influx of sodium ions, leading to a unique form of cell death termed "Necrosis by Sodium Overload" (NECSO). This document provides a comprehensive overview of the signaling cascade, quantitative data from key experiments, detailed experimental protocols, and visual workflows to facilitate further research and drug development in this area.
Introduction: A New Pathway of Regulated Necrosis
Historically, necrosis was considered an uncontrolled and accidental form of cell death. However, it is now clear that multiple forms of regulated necrosis exist, including necroptosis, pyroptosis, and ferroptosis. These pathways are distinct from apoptosis and offer alternative strategies to eliminate cancer cells, particularly those resistant to apoptotic stimuli[1][2][3].
Necrocide-1 (NC1) is a potent experimental compound that induces a non-apoptotic, TNF-independent necrotic cell death in various human cancer cell lines at nanomolar concentrations[1][2]. Initial studies revealed that NC1-induced death was not inhibited by blockers of known regulated cell death pathways, including caspase inhibitors (apoptosis), necrostatins (necroptosis), or inhibitors of pyroptosis and ferroptosis, suggesting a novel mechanism of action[1][2][4]. Groundbreaking research has now identified the Transient Receptor Potential Cation Channel Subfamily M Member 4 (TRPM4) as the direct molecular target of NC1, leading to a lytic form of cell death driven by catastrophic sodium influx[5][6]. This guide will explore the technical details of this discovery and its implications.
The Central Mechanism: TRPM4 as the Mediator of NECSO
The primary mechanism of NC1-induced cell death is the direct activation of the TRPM4 channel. TRPM4 is a calcium-activated, non-selective monovalent cation channel permeable to Na⁺ and K⁺ but not Ca²⁺[7][8][9]. Under physiological conditions, its activation leads to membrane depolarization[10][11]. NC1 acts as a specific agonist for human TRPM4, causing its persistent activation[5][6][12].
This unchecked activation of TRPM4 triggers a cascade of events:
-
Massive Sodium Influx: Sustained opening of the TRPM4 channel leads to a rapid and massive influx of Na⁺ ions down their electrochemical gradient[5][12].
-
Membrane Depolarization: The influx of positive charge rapidly depolarizes the cell membrane[12].
-
Oncotic Swelling: The catastrophic intracellular Na⁺ accumulation disrupts the osmotic balance, causing water to rush into the cell, leading to significant cell swelling, also known as oncosis[10][11][13].
-
Plasma Membrane Rupture: The immense osmotic pressure ultimately leads to the rupture of the plasma membrane, releasing intracellular contents and damage-associated molecular patterns (DAMPs) into the extracellular space[5][10].
This entire process has been termed Necrosis by Sodium Overload (NECSO) [5][6][13]. Crucially, cells deficient in TRPM4 are resistant to NC1-induced cell death, confirming the channel's obligate role in this pathway[5][6][7].
Figure 1: Signaling pathway of Necrocide-1 induced NECSO via TRPM4 activation.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies investigating NC1 and TRPM4.
Table 1: Potency and Efficacy of Necrocide-1
| Parameter | Value | Cell Line / System | Condition | Reference |
|---|---|---|---|---|
| EC₅₀ | 306.3 nM | HEK293T | Human TRPM4 activation (Patch-clamp) | [12] |
| IC₅₀ | 0.48 nM | MCF-7 (Breast Cancer) | Antiproliferative activity (72 h) | [12] |
| IC₅₀ | 2.0 nM | PC3 (Prostate Cancer) | Antiproliferative activity (72 h) |[12] |
Table 2: TRPM4-Dependence of Necrocide-1 Cytotoxicity
| Cell Line | Genotype | Treatment | Result | Reference |
|---|---|---|---|---|
| MCF-7 | Wild-Type | NC1 | Dose-dependent cell death | [5][13] |
| MCF-7 | TRPM4-KO | NC1 | Resistant to cell death | [5][13] |
| MCF-7 TRPM4-KO | Re-expression of WT TRPM4 | NC1 | Sensitivity to cell death restored | [5][13] |
| COS-7 | Expressing TRPM4 | ATP Depletion | PI-positive necrotic cell death | [7] |
| COS-7 | Control (No TRPM4) | ATP Depletion | No significant cell death |[7][10] |
Table 3: Electrophysiological Effects of Necrocide-1
| Cell Line | Genotype | Treatment | Effect on Current Density | Reference |
|---|---|---|---|---|
| MCF-7 | Wild-Type | NC1 | Significant increase in whole-cell current | [13] |
| MCF-7 | TRPM4-KO | NC1 | No significant current activation | [13] |
| HEK293T | Stably expressing hTRPM4 | NC1 | Robust activation of whole-cell current | [13] |
| HeLa | Expressing hTRPM4/mTRPM4 chimeras | NC1 | Activation dependent on human TRPM4 transmembrane region |[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the role of TRPM4 in NC1-induced cell death.
Protocol: Cell Viability Assessment using LDH Release Assay
This assay quantifies plasma membrane rupture by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis.
Methodology:
-
Cell Seeding: Seed cells (e.g., wild-type and TRPM4-KO MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of Necrocide-1 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include wells for "untreated" (negative control) and "maximum lysis" (positive control).
-
Lysis Control: One hour before the end of the incubation, add lysis buffer (provided in commercial kits) to the "maximum lysis" wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Stop the reaction using the provided stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Figure 2: Experimental workflow for the Lactate Dehydrogenase (LDH) release assay.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow across the cell membrane, providing definitive evidence of channel activation.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293T stably expressing hTRPM4) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a Ca²⁺ concentration sufficient to activate TRPM4 (e.g., 100 µM CaCl₂) and Cs⁺ to block K⁺ channels.
-
Recording:
-
Mount the coverslip onto the recording chamber of an inverted microscope.
-
Perfuse the cells with an external solution containing physiological concentrations of NaCl.
-
Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a potential of -60 mV.
-
Apply voltage ramps (e.g., -80 mV to +80 mV) to measure the current-voltage (I-V) relationship.
-
Obtain a baseline recording in the external solution.
-
-
Compound Application: Perfuse the chamber with the external solution containing Necrocide-1 (e.g., 300 nM) and record the current response over time.
-
Washout & Control: Perfuse with the control external solution to test for reversibility. To confirm the current is carried by Na⁺, replace extracellular NaCl with an equimolar concentration of the impermeable cation NMDG⁺[15][16].
Figure 3: Experimental workflow for whole-cell patch-clamp recordings.
Protocol: Genome-Wide CRISPR-Cas9 Negative Selection Screen
This powerful unbiased approach is used to identify genes that are essential for a drug's cytotoxic effect. Resistance to the drug allows cells with specific gene knockouts to survive and become enriched in the population.
Methodology:
-
Library Transduction: Transduce a Cas9-expressing cell line (e.g., T47D) with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Baseline Population: Collect a sample of the cell population before treatment to serve as the baseline (T₀) reference for sgRNA distribution.
-
Drug Treatment (Selection Pressure): Culture the remaining cells in the presence of a lethal concentration of Necrocide-1 for several passages. This will select for cells that have lost genes required for NC1-induced cell death.
-
Genomic DNA Extraction: Harvest genomic DNA from the surviving cell population and the T₀ baseline sample.
-
sgRNA Amplification: Use PCR to amplify the sgRNA sequences integrated into the genome.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the frequency of each sgRNA in the baseline and drug-treated populations.
-
Data Analysis: Use computational algorithms (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the NC1-treated population compared to the baseline. The corresponding genes are candidate resistance genes[5][17][18]. TRPM4 was identified as the top hit in such a screen[17][18].
Immunogenic Nature of NECSO
A critical aspect of anticancer therapy is the ability to stimulate an anti-tumor immune response. Regulated necrosis is often immunogenic due to the release of DAMPs. NC1-induced NECSO has been shown to be a form of immunogenic cell death (ICD)[1][12][19]. The rupture of the plasma membrane leads to the release of key DAMPs, including:
-
Calreticulin (CALR): Exposure on the cell surface acts as an "eat-me" signal for phagocytes[12][19].
-
ATP: Secreted into the extracellular space, it functions as a "find-me" signal for immune cells[12][19].
-
High Mobility Group Box 1 (HMGB1): Released from the nucleus, it acts as a pro-inflammatory cytokine[12][19].
The induction of ICD by NC1 suggests that targeting TRPM4 could not only directly kill tumor cells but also prime the immune system for a durable anti-tumor response[1].
Figure 4: Logical relationship from NC1 treatment to immune activation.
Conclusion and Future Directions
The identification of TRPM4 as the direct target of Necrocide-1 has unveiled a novel, druggable pathway for inducing regulated necrosis in cancer cells. The mechanism of NECSO—death by sodium overload—is distinct from other known cell death modalities and presents a promising strategy for overcoming apoptosis resistance.
For researchers and drug development professionals, this pathway offers several key opportunities:
-
Therapeutic Target: TRPM4 is a validated target for inducing cancer cell death. The development of new, highly specific TRPM4 agonists could yield a new class of anticancer agents.
-
Biomarker Development: The expression level of TRPM4 may serve as a predictive biomarker for sensitivity to NECSO-inducing therapies[14].
-
Combination Therapies: The immunogenic nature of NECSO suggests that TRPM4 agonists could be powerful partners for immune checkpoint inhibitors, potentially turning "cold" tumors "hot."
Further research should focus on developing clinical-grade TRPM4 modulators, exploring the role of NECSO in different cancer types, and fully characterizing the resulting anti-tumor immune response in vivo. The detailed understanding of the NC1-TRPM4 axis provides a robust foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient receptor potential melastatin 4 and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient receptor potential melastatin 4 and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Plasma Membrane Channel TRPM4 Mediates Immunogenic Therapy-induced Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Necrocide-1: A Technical Guide to a Novel Inducer of Immunogenic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide-1 (NC1) is a potent small molecule inducer of a novel form of regulated necrotic cell death, termed "necrosis by sodium overload" (NECSO). This process is distinct from other known cell death modalities such as apoptosis, necroptosis, ferroptosis, and pyroptosis. NC1 selectively targets and activates the human transient receptor potential melastatin 4 (TRPM4) channel, leading to a massive influx of sodium ions, subsequent cell swelling, and plasma membrane rupture. Critically, NC1-induced cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs), including the exposure of calreticulin (B1178941) (CALR), secretion of adenosine (B11128) triphosphate (ATP), and release of high mobility group box 1 (HMGB1). These properties position Necrocide-1 as a promising tool for cancer research and a potential candidate for therapeutic development, aiming to convert non-immunogenic ("cold") tumors into immunogenic ("hot") ones, thereby rendering them more susceptible to immunotherapy. This guide provides an in-depth overview of the mechanism of action of Necrocide-1, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action
Necrocide-1 induces a unique form of regulated necrosis by directly targeting the human TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3][4] Its mechanism can be delineated as follows:
-
TRPM4 Agonism: NC1 selectively binds to and activates the human TRPM4 channel.[1][2] This interaction is species-specific, with NC1 showing no significant effect on the mouse TRPM4 ortholog.[1]
-
Sodium Influx: Activation of TRPM4 by NC1 leads to a rapid and massive influx of sodium ions (Na+) into the cell.[1][2]
-
Ionic Imbalance and Membrane Depolarization: The surge in intracellular Na+ disrupts the ionic balance, causing potassium (K+) efflux and rapid membrane depolarization.[1]
-
Cellular Edema and Lysis: The osmotic pressure created by the sodium overload results in cell swelling (edema) and eventual rupture of the plasma membrane, culminating in necrotic cell death.[1][2]
-
Mitochondrial Involvement: The cell death process induced by NC1 also involves mitochondria.[5][6][7] NC1 elicits the production of mitochondrial reactive oxygen species (ROS) and is dependent on mitochondrial permeability transition, as evidenced by its inhibition by cyclosporine A (CsA).[5][6] Knockdown of cyclophilin D, a key regulator of the mitochondrial permeability transition pore, also confers partial protection against NC1-induced killing.[6]
-
Independence from Known Cell Death Pathways: NC1-induced necrosis is not inhibited by blockers of apoptosis (caspase inhibitors), necroptosis (Necrostatin-1), ferroptosis, or pyroptosis, indicating a distinct signaling cascade.[5][6][7]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of Necrocide-1 from various studies.
Table 1: Potency and Efficacy of Necrocide-1
| Parameter | Value | Cell Line/System | Comments | Source |
| EC50 for hTRPM4 | 306.3 nM | Human TRPM4 | Electrophysiology (patch-clamp) and CETSA assays. | [1] |
| IC50 | 0.48 nM | MCF-7 | 72-hour cytotoxicity assay (WST-1). | [1] |
| IC50 | 2 nM | PC-3 | 72-hour cytotoxicity assay (WST-1). | [1] |
| IC50 | < 15 nM | Various human cancer cell lines | 24-hour tetrazolium conversion assay. | [6] |
Table 2: In Vitro Effects of Necrocide-1 on Cancer Cell Lines
| Cell Line | Treatment | Effect | Source |
| MCF-7 | 50-100 nM, 1-6 h | Massive Na+ influx, K+ efflux, membrane depolarization, cell edema. | [1] |
| MCF-7 | 50 nM, 4 h | Induction of reactive oxygen species (ROS) production. | [1] |
| MCF-7, MDA-MB-468 | 25-100 nM, 12-48 h | Cell death not inhibited by inhibitors of necroptosis, ferroptosis, or pyroptosis. | [1] |
| MCF-7 | 0.05-1 µM, 48 h | Induction of calreticulin (CALR) exposure, ATP secretion, and HMGB1 release. | [1][8] |
| Cos7 expressing gain-of-function TRPM4 mutants | 200-1000 nM, 16 h | Increased cytotoxicity compared to wild-type TRPM4. | [1] |
Table 3: In Vivo Antitumor Activity of Necrocide-1
| Xenograft Model | Treatment Regimen | Outcome | Source |
| PC-3 | Single intravenous (i.v.) injection of 40 mg/kg | Sustained tumor regression for up to 20 days. | [6] |
| PC-3 (large tumors, ~1000 mm³) | Oral gavage of 100 mg/kg, 3 times/week | Reduced tumor growth. | [6] |
| MCF-7 | Continuous administration | Suppressed tumor growth. | [6] |
Signaling Pathways and Experimental Workflows
Necrocide-1 Induced Immunogenic Cell Death Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by Necrocide-1.
Caption: Signaling pathway of Necrocide-1-induced immunogenic cell death.
General Experimental Workflow for Assessing Necrocide-1 Activity
The diagram below outlines a typical experimental workflow to evaluate the effects of Necrocide-1.
Caption: General workflow for studying Necrocide-1's effects in vitro and in vivo.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Necrocide-1.
Cell Viability and Cytotoxicity Assays
-
WST-1 Assay (Cell Proliferation/Viability):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Necrocide-1 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity):
-
Culture cells and treat with Necrocide-1 as described above.
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.
-
Measure absorbance according to the manufacturer's instructions. Increased LDH activity in the supernatant corresponds to increased cell death.
-
-
Cellular ATP Level Measurement (Viability):
-
Plate and treat cells with Necrocide-1 in 96-well plates.
-
Use a luciferase-based ATP assay kit (e.g., CellTiter-Glo®).
-
Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer. A decrease in luminescence indicates cell death.
-
Detection of Immunogenic Cell Death Markers
-
Calreticulin (CALR) Exposure:
-
Treat cells with Necrocide-1 or a positive control (e.g., mitoxantrone) for the indicated time.
-
Harvest the cells, keeping them on ice to prevent internalization of surface proteins.
-
Stain the cells with an antibody against CALR conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Co-stain with a viability dye (e.g., Propidium Iodide, PI) to exclude dead cells from the analysis.
-
Analyze the cells by flow cytometry, gating on the live (PI-negative) population to quantify the percentage of cells with surface CALR exposure.
-
-
ATP Secretion:
-
Treat cells with Necrocide-1 in a 96-well plate.
-
Carefully collect the cell culture supernatant at various time points.
-
Use a luciferase-based ATP assay kit to measure the ATP concentration in the supernatant.
-
Measure the luminescence, which is proportional to the amount of secreted ATP.
-
-
HMGB1 Release:
-
ELISA:
-
Collect the supernatant from Necrocide-1-treated cells.
-
Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant according to the manufacturer's protocol.
-
-
Western Blot:
-
Concentrate the proteins in the collected supernatant.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against HMGB1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Measurement of Reactive Oxygen Species (ROS)
-
Culture cells and treat with Necrocide-1 (50 nM) or a positive control (e.g., tert-butyl hydroperoxide) for 4 hours.[6]
-
For cytosolic ROS, incubate the cells with 2',7'-dichlorofluorescein-diacetate (DCFH-DA).
-
For mitochondrial ROS, incubate the cells with MitoSOX™ Red indicator.
-
Harvest the cells and wash with PBS.
-
Analyze the fluorescence intensity of the stained cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS production.
Immunofluorescence Staining
-
Grow cells on coverslips in 6-well dishes to 70-80% confluency.[6]
-
Treat the cells with Necrocide-1 for the desired duration (e.g., 24 hours).[6]
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[6]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[6]
-
Incubate with primary antibodies (e.g., anti-cytochrome c) at 37°C for 2 hours.[6]
-
Wash with PBS containing 0.1% Triton X-100.[6]
-
Incubate with a fluorophore-conjugated secondary antibody at 37°C for 2 hours.[6]
-
Mount the coverslips on slides and examine them using a confocal microscope.[6]
Conclusion
Necrocide-1 represents a novel and potent inducer of immunogenic cell death through a unique mechanism dependent on TRPM4-mediated sodium overload. Its ability to selectively kill cancer cells while stimulating the hallmarks of an immunogenic response makes it a valuable tool for cancer biology research. Furthermore, the distinct pathway it activates, which is independent of common resistance mechanisms to apoptosis, suggests its potential for the development of new anticancer therapies, particularly in combination with immune checkpoint inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of Necrocide-1 and the broader field of regulated necrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of Necrocide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide-1 (NC1) is a potent small molecule inducer of a novel form of regulated necrotic cell death, distinct from apoptosis, necroptosis, pyroptosis, and ferroptosis. This guide provides a comprehensive overview of the downstream signaling pathways activated by Necrocide-1, focusing on its mechanism of action, data from cytotoxicity assays, and detailed experimental protocols to study its effects. NC1-induced cell death is characterized by the activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a catastrophic influx of sodium ions, a phenomenon termed "necrosis by sodium overload" (NECSO). This event triggers a cascade of downstream effects, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the induction of immunogenic cell death (ICD), making it a promising candidate for cancer therapy.
Core Signaling Pathway of Necrocide-1
Necrocide-1 initiates a unique cell death cascade by directly targeting and activating the TRPM4 ion channel. Unlike traditional forms of regulated necrosis, NC1-induced cell death does not rely on the canonical RIPK1/RIPK3/MLKL signaling axis of necroptosis.[1][2][3] The primary mechanism is the disruption of intracellular ion homeostasis, leading to a series of downstream events culminating in necrotic cell death.
TRPM4 Activation and Sodium Overload (NECSO)
The principal and initiating event in the downstream signaling of Necrocide-1 is the agonistic activation of the TRPM4 channel, a calcium-activated non-selective cation channel.[4][5] This leads to a massive and sustained influx of sodium ions (Na+) into the cell.[5] This rapid accumulation of intracellular sodium, termed NECSO, disrupts the electrochemical gradient across the plasma membrane, causing membrane depolarization and subsequent cellular swelling.[4][5]
Mitochondrial Dysfunction and ROS Production
The sodium overload triggered by NC1 is intrinsically linked to mitochondrial dysfunction. While the precise molecular link is still under investigation, evidence suggests that the disruption of ion gradients affects mitochondrial membrane potential and function. This mitochondrial stress leads to the generation of reactive oxygen species (ROS), a critical step in the execution of NC1-induced cell death.[1][2][3] Inhibition of mitochondrial ROS production has been shown to block NC1-mediated necrosis.[1][2]
Immunogenic Cell Death (ICD)
A key feature of Necrocide-1-induced cell death is its immunogenic nature.[1][2][3] The necrotic lysis of the cell results in the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Hallmarks of ICD induced by NC1 include:
-
Calreticulin (B1178941) (CRT) exposure: The translocation of CRT to the cell surface acts as an "eat-me" signal for phagocytes.[3][6]
-
ATP secretion: Extracellular ATP acts as a "find-me" signal, recruiting immune cells to the site of cell death.[3][6]
-
High Mobility Group Box 1 (HMGB1) release: The passive release of this nuclear protein from necrotic cells serves as a pro-inflammatory signal.[3][6]
This induction of ICD suggests that Necrocide-1 could not only directly kill cancer cells but also prime the immune system for a durable anti-tumor response.
Data Presentation: Cytotoxicity of Necrocide-1
Necrocide-1 has demonstrated potent cytotoxic effects against a variety of human cancer cell lines, with IC50 values in the nanomolar range. The data presented below is a summary from in vitro studies.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 0.48 |
| PC3 | Prostate Cancer | 2 |
| A549 | Lung Cancer | >10,000 |
| U2OS | Osteosarcoma | >10,000 |
| HeLa | Cervical Cancer | ~50 |
| HT-29 | Colorectal Cancer | ~100 |
| Jurkat | T-cell Leukemia | >10,000 |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Signaling Pathway and Experimental Workflow Diagrams
Necrocide-1 Downstream Signaling Pathway
Caption: Downstream signaling cascade initiated by Necrocide-1.
Experimental Workflow for Investigating Necrocide-1
Caption: Workflow for studying Necrocide-1's effects.
Experimental Protocols
Protocol for Measuring TRPM4 Channel Activation using Patch-Clamp Electrophysiology
Objective: To measure the effect of Necrocide-1 on TRPM4 channel currents.
Materials:
-
Cells expressing TRPM4 (e.g., HEK293 cells transfected with a TRPM4 expression vector)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and desired free Ca2+ concentration (adjusted with CaCl2) (pH 7.2 with CsOH)
-
Necrocide-1 stock solution (in DMSO)
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate TRPM4-expressing cells on coverslips suitable for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM4 currents.
-
Record baseline currents in the absence of Necrocide-1.
-
Perfuse the cell with the external solution containing the desired concentration of Necrocide-1.
-
Record currents in the presence of Necrocide-1 and observe any changes in current amplitude and kinetics.
-
Data analysis: Compare the current-voltage (I-V) relationship and current density before and after the application of Necrocide-1 to quantify its effect on TRPM4 activation.
Protocol for Measuring Mitochondrial ROS Production
Objective: To quantify the generation of mitochondrial ROS in response to Necrocide-1 treatment.
Materials:
-
Cancer cell line of interest
-
Necrocide-1
-
MitoSOX™ Red mitochondrial superoxide (B77818) indicator (or similar fluorescent probe)
-
Fluorescence microscope or flow cytometer
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Seed cells in a suitable format (e.g., multi-well plate or on coverslips) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Necrocide-1 for the desired time period. Include a vehicle control (DMSO).
-
After treatment, remove the culture medium and wash the cells with warm HBSS.
-
Incubate the cells with 5 µM MitoSOX™ Red in HBSS for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS to remove excess probe.
-
Analyze the fluorescence of the cells using either a fluorescence microscope or a flow cytometer. For microscopy, capture images and quantify the fluorescence intensity per cell. For flow cytometry, acquire data and analyze the mean fluorescence intensity of the cell population.
-
Compare the fluorescence intensity of Necrocide-1-treated cells to that of the control cells to determine the fold-change in mitochondrial ROS production.
Protocol for Assessing Immunogenic Cell Death (ICD) Markers
Objective: To detect the surface exposure of calreticulin and the release of ATP and HMGB1 following Necrocide-1 treatment.
4.3.1. Calreticulin (CRT) Exposure by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Necrocide-1
-
Anti-Calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with Necrocide-1 as described previously.
-
Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution).
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-Calreticulin antibody and incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer containing PI.
-
Analyze the cells by flow cytometry. Gate on the PI-negative (viable) cell population and quantify the percentage of cells positive for Calreticulin staining.
4.3.2. ATP Release Assay
Materials:
-
Cancer cell line of interest
-
Necrocide-1
-
ATP determination kit (luciferase-based)
-
Luminometer
Procedure:
-
Treat cells with Necrocide-1 in a multi-well plate.
-
At the desired time points, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the ATP concentration in the supernatant according to the manufacturer's instructions for the ATP determination kit.
-
Relate the luminescence signal to an ATP standard curve to quantify the amount of released ATP.
4.3.3. HMGB1 Release by ELISA
Materials:
-
Cancer cell line of interest
-
Necrocide-1
-
HMGB1 ELISA kit
-
Plate reader
Procedure:
-
Treat cells with Necrocide-1.
-
Collect the cell culture supernatant at different time points.
-
Centrifuge the supernatant to pellet any cellular debris.
-
Perform the HMGB1 ELISA on the supernatant according to the manufacturer's protocol.
-
Quantify the concentration of HMGB1 by comparing the absorbance to a standard curve.
Conclusion and Future Directions
Necrocide-1 represents a novel class of anti-cancer agent that induces a distinct, immunogenic form of regulated necrosis through the activation of the TRPM4 channel. The downstream signaling cascade, characterized by sodium overload, mitochondrial ROS production, and the release of DAMPs, offers a multi-pronged approach to cancer therapy. The detailed experimental protocols provided in this guide will enable researchers to further investigate the intricate molecular mechanisms of Necrocide-1 and evaluate its therapeutic potential.
Future research should focus on elucidating the precise molecular players that link TRPM4-mediated sodium influx to mitochondrial dysfunction and ROS production. A deeper understanding of this connection will be crucial for optimizing the therapeutic application of Necrocide-1 and for the development of novel drugs targeting this unique cell death pathway. Furthermore, comprehensive in vivo studies are warranted to fully assess the anti-tumor efficacy and the immunomodulatory effects of Necrocide-1 in relevant cancer models.
References
- 1. [PDF] Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Necrostatin-1 Analogs: A Deep Dive into RIPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. At the heart of this cell death cascade lies the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime therapeutic target. Necrostatin-1 (Nec-1), the first-in-class small molecule inhibitor of RIPK1, has been instrumental in elucidating the role of necroptosis in disease models. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Necrostatin-1 analogs, offering a comprehensive resource for researchers engaged in the development of next-generation RIPK1 inhibitors.
Core Concepts: The Mechanism of Necrostatin-1 Action
Necrostatin-1 and its analogs function by allosterically inhibiting the kinase activity of RIPK1.[1] This is achieved by binding to a specific pocket on the RIPK1 kinase domain, which stabilizes the inactive conformation of the enzyme.[2] The inhibition of RIPK1's catalytic activity prevents the subsequent recruitment and phosphorylation of RIPK3, a crucial step in the formation of the necrosome, the signaling complex that executes necroptosis. This blockade ultimately inhibits the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of the necroptotic pathway.
Quantitative Analysis of Necrostatin-1 Analogs
The potency of Necrostatin-1 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays targeting RIPK1 kinase activity and their half-maximal effective concentration (EC50) in cell-based assays of necroptosis. The following tables summarize key quantitative data for prominent Necrostatin-1 analogs.
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | Biochemical | 182 | [1] |
| TNF-α-induced necroptosis | Jurkat cells | 490 | [3] | |
| Necrostatin-1s (Nec-1s; 7-Cl-O-Nec-1) | RIPK1 Kinase | Biochemical | equipotent to Nec-1 | [4] |
| TNF-α-induced necroptosis | L929sA cells | ~10-fold more potent than Nec-1i | [1] | |
| Necrostatin-1i (Nec-1i) | RIPK1 Kinase | Biochemical | >10,000 (>100-fold less active than Nec-1) | [1][4] |
| TNF-α-induced necroptosis | L929sA cells | ~10-fold less potent than Nec-1 | [1] |
Table 1: Potency of Key Necrostatin-1 Analogs. This table highlights the inhibitory concentrations of foundational Necrostatin-1 analogs. Nec-1s demonstrates improved specificity over Nec-1, notably lacking the off-target effects on Indoleamine 2,3-dioxygenase (IDO).[1] Nec-1i serves as a crucial negative control due to its significantly reduced activity against RIPK1.[1][4]
| Compound | R Group (at N-3 of imidazolidine) | RIPK1 Inhibition IC50 (nM) | Necroptosis Inhibition IC50 (nM) |
| Nec-1 | -CH3 | 182 | 490 |
| Nec-a1 | -CH2CH3 | Potent Inhibition | Potent Inhibition |
| Nec-a2 | -CH2CH=CH2 | Potent Inhibition | Potent Inhibition |
| Nec-a3 | -CH2C≡CH | Potent Inhibition | Potent Inhibition |
| Nec-a4 | -CH2CH2OH | Potent Inhibition | Potent Inhibition |
| Nec-a5 | -CH2CH2OCH3 | Potent Inhibition | Potent Inhibition |
| Nec-a6 | -H | No effect | No effect |
Table 2: Structure-Activity Relationship of N-3 Substituted Necrostatin-1 Analogs. SAR studies have shown that the substituent at the nitrogen atom in the 3-position of the imidazolidine (B613845) ring is critical for biological activity. While specific IC50 values for the "Nec-a" series are not consistently reported in the literature, studies indicate that various alkyl and functionalized alkyl groups at this position maintain potent inhibitory activity against necroptosis, whereas the absence of a substituent (Nec-a6) abrogates this effect. This underscores the importance of this position for effective binding to RIPK1.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in this guide.
In Vitro RIPK1 Kinase Assay
This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 5 µL of the test inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the generated ADP according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α-Induced Necroptosis Assay in HT-29 Cells
This cell-based assay assesses the ability of a compound to protect cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). The combination of these reagents ensures that cell death proceeds via the necroptotic pathway.
Materials:
-
HT-29 cells (or other suitable cell line, e.g., L929, MEFs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Human TNF-α
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, CellTox™ Green, MTT)
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere overnight.
-
The next day, pre-treat the cells with serial dilutions of the test compounds for 1 hour. Include a vehicle control (DMSO).
-
Induce necroptosis by adding a cocktail of human TNF-α (final concentration ~20 ng/mL), a SMAC mimetic (final concentration ~500 nM), and z-VAD-fmk (final concentration ~20 µM).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a chosen method. For example, using the MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control and determine the EC50 value of the test compounds.
Visualizing the Core Concepts
Diagrams are powerful tools for understanding complex biological pathways and experimental designs. The following visualizations, created using the DOT language, illustrate key aspects of Necrostatin-1 SAR studies.
Caption: The RIPK1-mediated necroptosis signaling pathway and the inhibitory action of Necrostatin-1 analogs.
Caption: A generalized experimental workflow for the discovery and development of novel RIPK1 inhibitors.
Caption: Logical relationship of the structure-activity-relationship for Necrostatin-1 analogs.
Conclusion and Future Directions
The study of Necrostatin-1 and its analogs has been pivotal in validating RIPK1 as a druggable target. The structure-activity relationships delineated in this guide highlight the critical pharmacophores necessary for potent and selective inhibition. Future research will undoubtedly focus on the development of analogs with improved pharmacokinetic profiles, enhanced selectivity, and greater in vivo efficacy. The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field of drug discovery.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
The Selective Eradication of Cancer Cells by Necrocide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide-1 (NC1) has emerged as a promising small molecule with potent and selective cytotoxic activity against a range of human cancer cells, while notably sparing their non-transformed counterparts.[1][2][3][4] This technical guide provides an in-depth analysis of the selectivity of Necrocide-1, detailing its unique mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The core of NC1's functionality lies in its ability to induce a novel form of regulated necrosis, termed "necrosis by sodium overload" (NECSO), which is distinct from established cell death pathways such as apoptosis, necroptosis, ferroptosis, and pyroptosis.[1][2][5] This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further exploration and potential clinical translation of this innovative anti-cancer agent.
Introduction
Traditional cancer therapies have largely focused on inducing apoptosis in malignant cells. However, the development of resistance to apoptosis is a common mechanism of treatment failure.[1] Necrocide-1 offers a compelling alternative by triggering a distinct, caspase-independent necrotic cell death pathway.[1][2][3][4] A key feature of NC1 is its remarkable selectivity for cancer cells, a critical attribute for any potential therapeutic agent.[1][3][4] This guide will dissect the molecular underpinnings of this selectivity and provide the necessary technical information for its rigorous scientific investigation.
Mechanism of Action: A Novel Pathway of Regulated Necrosis
Necrocide-1's mechanism of action is centered on its function as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a nonselective monovalent cation channel.[5]
The key steps in the NC1-induced cell death pathway are:
-
TRPM4 Activation: NC1 directly binds to and activates the human TRPM4 channel.[5]
-
Sodium Influx: Activation of TRPM4 leads to a massive influx of sodium ions (Na⁺) into the cell.[5][6]
-
Cellular Edema and Membrane Depolarization: The rapid influx of Na⁺ disrupts the cellular ion balance, causing membrane depolarization and osmotic swelling (edema).[5][6]
-
Mitochondrial Dysfunction and ROS Production: The ionic imbalance and cellular stress lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (Δψm) and the production of reactive oxygen species (ROS).[1][2]
-
Lysosomal Membrane Permeabilization: NC1 also induces lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm.[1]
-
Necrotic Cell Death: The culmination of these events is a form of regulated necrosis, leading to the rupture of the plasma membrane and the release of cellular contents.[1][4]
This pathway is notably independent of the core machinery of other regulated cell death pathways. It is not inhibited by caspase blockers (like z-VAD-fmk), BCL2 overexpression, or inhibitors of necroptosis (Necrostatin-1), ferroptosis, or pyroptosis.[1][2][3][4]
Signaling Pathway Diagram
Caption: Signaling pathway of Necrocide-1-induced cell death.
Quantitative Data: Selectivity and Potency
The selectivity of Necrocide-1 for cancer cells over normal cells is a cornerstone of its therapeutic potential. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of Necrocide-1 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MCF-7 | Breast Carcinoma | < 15 | 24 |
| MCF-7 | Breast Carcinoma | 0.48 | 72 |
| PC3 | Prostate Cancer | 2 | 72 |
| MDA-MB-468 | Breast Carcinoma | Not specified (<15) | 24 |
Data compiled from multiple sources.[1][5]
Table 2: Effect of Necrocide-1 on Non-Transformed Human and Mouse Cells
| Cell Line | Cell Type | Concentration (µM) | Effect on Viability |
| IMR-90 | Human Fibroblasts | 10 | No effect |
| HUVEC | Human Umbilical Vein Endothelial Cells | 10 | No effect |
| MEF | Mouse Embryonic Fibroblasts | 10 | No effect |
Data compiled from Zhang et al., 2023.[1]
Table 3: Necrocide-1 Activity on its Molecular Target
| Target | Parameter | Value (nM) |
| Human TRPM4 | EC50 | 306.3 |
Data from MedChemExpress.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the selectivity and mechanism of action of Necrocide-1.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the cytotoxic effect of Necrocide-1 on cancer and normal cells.
a) WST-1 Assay (Metabolic Activity)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Necrocide-1 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
b) Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 assay protocol.
-
Incubation: Incubate for the desired time.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Mechanistic Assays
Objective: To elucidate the signaling pathway of Necrocide-1-induced cell death.
a) Caspase Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Necrocide-1, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.
-
Incubation: Incubate for the desired time.
-
Caspase-Glo® Assay: Use a luminescent caspase activity assay (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega) according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a luminometer.
-
Analysis: Compare the caspase activity in Necrocide-1-treated cells to the controls.
b) Mitochondrial Membrane Potential (Δψm) Measurement
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a black-walled 96-well plate. Treat with Necrocide-1, a vehicle control, and a positive control for mitochondrial depolarization (e.g., CCCP).
-
TMRM Staining: During the final 30 minutes of treatment, add Tetramethylrhodamine, Methyl Ester (TMRM) to the culture medium at a final concentration of 50-100 nM.
-
Imaging: Visualize the cells using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing Necrocide-1.
Immunogenic Cell Death (ICD)
An important feature of Necrocide-1-induced cell death is its immunogenic nature.[1][2][4] NC1 treatment leads to the exposure of calreticulin (B1178941) on the cell surface, the secretion of ATP, and the release of High Mobility Group Box 1 (HMGB1).[1][2][4] These are all hallmarks of immunogenic cell death (ICD), which can potentially stimulate an anti-tumor immune response. This aspect of NC1's activity is of significant interest for its potential application in combination with immunotherapy.
Conclusion
Necrocide-1 represents a novel and promising agent for cancer therapy due to its potent and selective induction of a unique form of regulated necrosis in cancer cells. Its distinct mechanism of action, centered on the activation of the TRPM4 channel and subsequent sodium overload, offers a potential strategy to overcome apoptosis resistance. The quantitative data clearly demonstrates a significant therapeutic window between its efficacy in cancer cells and its lack of toxicity in normal cells. The provided experimental protocols offer a framework for the further investigation and validation of Necrocide-1's therapeutic potential. The immunogenic nature of the cell death induced by NC1 further enhances its appeal, suggesting possibilities for synergistic combinations with immunotherapies. Continued research into the molecular determinants of its selectivity and its in vivo efficacy is warranted to pave the way for its potential clinical development.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Necrocide-1: A Selective Inducer of Necrotic Cell Death with Implications for Cancer Therapy
A Technical Guide on the Effects of Necrocide-1 on Non-Cancerous Cell Lines
Executive Summary
Necrocide-1 (NC1) is a novel small molecule that has garnered significant interest within the oncology research community for its ability to induce a unique form of regulated, non-apoptotic necrosis in a variety of human cancer cell lines.[1][2][3][4][5] A critical aspect of its therapeutic potential lies in its selectivity, demonstrating potent cytotoxicity against malignant cells while exhibiting minimal to no effect on non-cancerous cell lines.[1][2][3][4][5] This technical guide provides an in-depth analysis of the current understanding of Necrocide-1's effects on non-cancerous cells, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Selective Cytotoxicity Profile of Necrocide-1
A defining characteristic of Necrocide-1 is its differential activity between cancerous and non-cancerous cells. Studies have consistently shown that while NC1 is lethal to a range of human cancer cell lines at nanomolar concentrations, it does not induce cell death in normal, non-transformed cells even at significantly higher concentrations.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Necrocide-1 on various non-cancerous and cancerous cell lines as reported in the literature.
| Cell Line | Cell Type | Organism | Necrocide-1 Concentration | Observed Effect | Citation |
| IMR-90 | Fetal Lung Fibroblast | Human | Up to 10 µM | No cell death observed | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Human | Up to 10 µM | No cell death observed | [1] |
| MCF-7 | Breast Adenocarcinoma | Human | IC50 < 15 nM | Cell death induced | [1] |
| PC3 | Prostate Cancer | Human | IC50 = 2 nM | Cell death induced | [6] |
| U2OS | Osteosarcoma | Human | Insensitive to NC1 | No cell death observed | [1] |
| MEF | Mouse Embryonic Fibroblast | Mouse | Insensitive to NC1 | No cell death observed | [1] |
Note: The insensitivity of mouse cells to Necrocide-1 is attributed to species-specific differences in the TRPM4 channel, the target of NC1.[6]
Mechanism of Action in Non-Cancerous Cells: An Overview
The lack of cytotoxicity of Necrocide-1 in non-cancerous cells is intrinsically linked to its mechanism of action. NC1 induces a form of regulated necrosis that is distinct from other known cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][2][3]
Signaling Pathway of Necrocide-1-Induced Cell Death
The cell death cascade initiated by Necrocide-1 is dependent on the production of mitochondrial reactive oxygen species (ROS).[1][2][3] In sensitive cancer cells, NC1 treatment leads to a rapid increase in mitochondrial ROS.[1] Conversely, in non-cancerous cell lines and NC1-insensitive cancer cells, this ROS production is not observed.[1]
Below is a diagram illustrating the proposed signaling pathway of Necrocide-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 5. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The In Vivo Efficacy of Necrocide 1: A Technical Guide to a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Necrocide 1 (NC1), a novel experimental compound with demonstrated anti-cancer properties. We will delve into its unique mechanism of action, present its in vivo efficacy data, detail the associated experimental protocols, and visualize the core signaling pathways. NC1 operates by inducing a distinct form of regulated, immunogenic cell death, marking it as a promising candidate for further therapeutic development.
Core Mechanism of Action: Necrosis by Sodium Overload (NECSO)
This compound is a selective agonist for the human Transient Receptor Potential Melastatin 4 (TRPM4), a non-selective monovalent cation channel.[1][2][3][4] Its primary mechanism of action is the induction of a novel form of regulated necrosis termed "Necrosis by Sodium Overload" (NECSO).[1][2][3]
Activation of TRPM4 by NC1 triggers a massive and sustained influx of sodium ions (Na+) into the cancer cell.[1][2][3] This catastrophic sodium overload leads to rapid membrane depolarization, cellular edema, and eventual necrotic cell death.[1][2][3] This pathway is notably distinct from other known cell death modalities. NC1-induced necrosis is not inhibited by blockers of apoptosis (caspase inhibitors), necroptosis, pyroptosis, or ferroptosis, establishing NECSO as a unique cell death subroutine.[5][6][7][8][9] The process also involves the mitochondria, which contribute via the production of reactive oxygen species (ROS).[5][7]
Caption: The this compound signaling pathway, initiating NECSO.
Induction of Immunogenic Cell Death (ICD)
A critical feature of NC1's anti-cancer potential is its ability to induce immunogenic cell death (ICD).[1][5][6][7] By triggering necrotic rupture, NC1-treated cells release Damage-Associated Molecular Patterns (DAMPs) into the tumor microenvironment. These molecules act as danger signals that can stimulate an anti-tumor immune response.
Key hallmarks of ICD induced by this compound include:
-
Calreticulin (CALR) Exposure: Translocation of CALR to the cell surface, acting as an "eat-me" signal for dendritic cells.[1][3][5]
-
ATP Secretion: Release of ATP, which serves as a "find-me" signal to attract immune cells.[1][3][5]
-
HMGB1 Release: Passive release of High Mobility Group Box 1 (HMGB1), a potent pro-inflammatory cytokine.[1][3][5]
-
eIF2α Phosphorylation: Induction of eIF2α phosphorylation, a key event in the integrated stress response associated with ICD.[1][3]
Caption: Induction of Immunogenic Cell Death (ICD) by this compound.
Summary of In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in multiple preclinical xenograft models. The quantitative outcomes of these studies are summarized below.
| Cancer Type | Animal Model | Dosing Regimen | Key Outcome | Citation |
| Prostate (PC3) | Rat Xenograft | 20 mg/kg, IV, on days 0 and 7 | Potent antitumor efficacy | [1] |
| Prostate (PC3) | Nude Mice | 40 mg/kg, IV, on day 0 and 28 | Significant and sustained tumor regression (up to 20 days) | [1] |
| Prostate (PC3) | Athymic Mice | 100 mg/kg, IG, 3x/week for 2 weeks | Reduced tumor growth | [1] |
| Breast (MCF-7) | Athymic Mice | 30 mg/kg, IV, 3x/week for 2 weeks | Suppressed tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key in vivo and in vitro experiments.
In Vivo Xenograft Tumor Growth Study
This protocol describes a generalized workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
Methodological & Application
Necrocide 1: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide 1 is a potent and selective small molecule inducer of a novel form of regulated necrosis termed "Necrosis by Sodium Overload" (NECSO). It functions as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, leading to a sustained influx of sodium ions. This ionic imbalance triggers a cascade of events culminating in a lytic, immunogenic form of cell death. Notably, this cell death pathway is distinct from other known forms of regulated cell death such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][2] The immunogenic nature of this compound-induced cell death, characterized by the release of damage-associated molecular patterns (DAMPs), makes it a compelling agent for investigation in cancer research and drug development.[3][4]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, mechanism of action, and the induction of immunogenic cell death.
Data Presentation
Efficacy of this compound in Human Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Treatment Duration |
| MCF-7 | Breast Cancer | < 15 | WST-1 | 24 hours[5] |
| PC-3 | Prostate Cancer | < 15 | WST-1 | 24 hours[5] |
| A549 | Lung Cancer | < 15 | WST-1 | 24 hours[5] |
| HCT116 | Colon Cancer | < 15 | WST-1 | 24 hours[5] |
| U2OS | Osteosarcoma | < 15 | WST-1 | 24 hours[5] |
Note: this compound was found to be ineffective against non-transformed cell lines such as IMR-90 fibroblasts and human umbilical vein endothelial cells (HUVECs) at concentrations up to 10 µM.[5]
Markers of this compound-Induced Cell Death
Treatment with this compound leads to the release of specific biomarkers that can be quantified to assess the extent and nature of cell death.
| Assay | Biomarker | Principle | Typical Observation |
| LDH Release Assay | Lactate (B86563) Dehydrogenase (LDH) | Measurement of a cytosolic enzyme released upon loss of membrane integrity.[6][7] | Dose-dependent increase in extracellular LDH activity. |
| ATP Release Assay | Adenosine Triphosphate (ATP) | Quantification of extracellular ATP, a key "find-me" signal in immunogenic cell death.[8][9] | Increased levels of ATP in the cell culture supernatant. |
| HMGB1 Release Assay | High Mobility Group Box 1 (HMGB1) | Detection of the nuclear protein HMGB1 released from necrotic cells, acting as a pro-inflammatory signal.[10][11] | Elevated concentrations of HMGB1 in the cell culture supernatant. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage.
General Protocol for In Vitro Treatment of Cells with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well or other appropriate cell culture plates
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream assays to assess cell viability, cell death mechanism, or other cellular responses.
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.[6][12]
Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Protocol:
-
Following treatment with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare a positive control for maximum LDH release by adding 10 µL of the lysis solution provided in the kit to untreated cells 45 minutes before the end of the incubation period.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Calculate the percentage of LDH release using the following formula: % LDH Release = [(Sample Absorbance - Medium Background) / (Maximum LDH Release - Medium Background)] x 100
Annexin V and Propidium Iodide (PI) Staining for Differentiation of Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including the supernatant containing detached cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Primary necrotic cells: Annexin V-negative and PI-positive (this population may be difficult to distinguish from late apoptotic cells)
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This compound has been shown to induce the production of mitochondrial ROS.[4] This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS detection reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
After treating the cells with this compound for the desired time, remove the culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
ATP Release Assay for Immunogenic Cell Death
The release of ATP into the extracellular space is a key feature of immunogenic cell death.[8]
Materials:
-
Supernatants from cells treated with this compound
-
Commercially available ATP determination kit (luciferase-based)
-
Luminometer
Protocol:
-
Following treatment with this compound, collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to remove any cellular debris.
-
In a white, opaque 96-well plate, add 10-20 µL of the cleared supernatant.
-
Prepare an ATP standard curve according to the kit manufacturer's instructions.
-
Add the ATP assay reagent (containing luciferase and luciferin) to all wells, including the standards.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the concentration of ATP in the samples by comparing the readings to the standard curve.
HMGB1 Release Assay for Immunogenic Cell Death
The passive release of the nuclear protein HMGB1 is a marker of necrotic cell death and a potent DAMP.[10][11]
Materials:
-
Supernatants from cells treated with this compound
-
HMGB1 ELISA kit
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after this compound treatment.
-
Centrifuge the supernatants to remove cells and debris.
-
Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding the supernatants and standards to the wells of an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the concentration of HMGB1 in the samples by comparison to the standard curve.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Release of chromatin protein HMGB1 by necrotic cells triggers inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Necrocide-1 Concentration for Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide-1 (NC1) is a potent experimental compound that induces a unique form of regulated, TNF-independent necrosis in human cancer cells.[1][2][3][4] Its mechanism of action is distinct from other known cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][2][3] NC1 specifically targets the transient receptor potential melastatin 4 (TRPM4) channel, a non-selective monovalent cation channel.[5][6][7] This interaction triggers a massive influx of sodium ions, leading to rapid membrane depolarization, cellular edema, mitochondrial reactive oxygen species (ROS) production, and ultimately, a form of immunogenic cell death termed "necrosis by sodium overload" (NECSO).[5][6][7] Notably, NC1 has shown selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for anticancer therapy.[1][2][8]
These application notes provide detailed protocols for determining the optimal concentration of Necrocide-1 for cytotoxicity assays, enabling researchers to accurately assess its efficacy in various cancer cell lines.
Data Presentation: Efficacy of Necrocide-1 Across Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentrations of Necrocide-1 in different human cancer cell lines. This data serves as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Notes |
| MCF-7 | Breast Cancer | 0.48 nM | 72 hours | Necrocide-1 induces necrotic cell death and hallmarks of immunogenic cell death, including calreticulin (B1178941) exposure and ATP release.[5] |
| PC3 | Prostate Cancer | 2 nM | 72 hours | Demonstrates potent antitumor efficacy in a PC3 rat xenograft model.[5] |
| MDA-MB-468 | Breast Cancer | Not specified | 12-48 hours | Cell death induced by Necrocide-1 was not inhibited by inhibitors of necroptosis, ferroptosis, or pyroptosis.[5] |
| A2780 | Ovarian Cancer | Not specified | 4-24 hours | Necrocide-1 was shown to induce the phosphorylation of eIF2α in these cells.[5] |
Signaling Pathway of Necrocide-1-Induced NECSO
The diagram below illustrates the signaling cascade initiated by Necrocide-1, leading to necrotic cell death.
Caption: Necrocide-1 activates the TRPM4 channel, leading to NECSO.
Experimental Protocols
To determine the optimal concentration of Necrocide-1 for cytotoxicity, standard assays such as the MTT and LDH assays can be employed. The following are detailed protocols that can be adapted for use with Necrocide-1.
Experimental Workflow for Determining Optimal Necrocide-1 Concentration
References
- 1. [PDF] Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 2. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Necrocide 1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide 1 (NC1) is a potent and selective small molecule inducer of a non-apoptotic, necrotic cell death.[1][2][3][4] It has demonstrated significant anti-tumor activity in various cancer cell lines, operating through a unique mechanism of action that is distinct from canonical necroptosis, apoptosis, pyroptosis, and ferroptosis.[1][2][4] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
This compound is a white to off-white solid powder. For experimental purposes, it is crucial to ensure proper dissolution to achieve accurate and reproducible results.
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (273.62 mM) | Ultrasonic treatment may be required to achieve complete dissolution.[5] |
| Aqueous Buffer | Poorly soluble | The use of surfactants may be necessary for aqueous-based assays. |
Note: Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, anhydrous grade for the preparation of stock solutions.[5]
Stock Solution Preparation and Storage
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3655 mg of this compound (MW: 365.47 g/mol ) in 100 µL of DMSO.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
DMSO Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
In Vitro Efficacy: IC50 Values
This compound has shown potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are cell line-dependent.
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| MCF-7 | Breast Adenocarcinoma | 0.48 | 72 h treatment[5] |
| PC-3 | Prostate Adenocarcinoma | 2 | 72 h treatment[5] |
| MDA-MB-468 | Breast Adenocarcinoma | Sensitive | 24 h treatment[5] |
| HCC1143 | Breast Carcinoma | Sensitive | Not specified |
| A549 | Lung Carcinoma | Insensitive | Not specified |
| U2OS | Osteosarcoma | Insensitive | Not specified |
Note: The sensitivity to this compound has been correlated with basal reactive oxygen species (ROS) levels in cancer cells.[1]
Mechanism of Action
This compound induces a regulated form of necrosis that is dependent on mitochondrial reactive oxygen species (ROS) production.[1][2][4] It acts as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, leading to an influx of sodium ions and subsequent necrotic cell death.[5] The signaling pathway is independent of the canonical RIPK1/RIPK3/MLKL necroptosis axis.
Experimental Protocols
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[6]
-
Due to the poor aqueous solubility of this compound, precipitation may occur when diluting the DMSO stock solution into aqueous culture medium. To minimize this, it is recommended to add the stock solution to the medium with vigorous mixing.
Protocol:
-
Thaw the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in DMSO if a wide range of final concentrations is to be tested.
-
Add the appropriate volume of the DMSO stock or intermediate dilution to pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of culture medium.
-
Immediately vortex or pipette vigorously to ensure rapid and uniform dispersion of the compound.
Necrotic Cell Death Assessment using SYTOX™ Green Staining
This protocol describes the detection of necrotic cell death by measuring plasma membrane integrity using the fluorescent dye SYTOX™ Green, which only enters cells with compromised membranes.
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound
-
SYTOX™ Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for necrosis (e.g., a known necroptosis inducer or lysis buffer).
-
Prepare a working solution of SYTOX™ Green stain by diluting the stock solution in PBS or a suitable buffer to a final concentration of 1 µM.[7]
-
After the treatment period, carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of the SYTOX™ Green working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[8]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively. Alternatively, visualize the stained cells using a fluorescence microscope.
Troubleshooting
-
Precipitation of this compound in culture medium:
-
Ensure vigorous mixing when diluting the DMSO stock.
-
Consider using a lower final concentration of this compound.
-
For in vivo formulations, the use of solubilizing agents such as Tween 80 and PEG300 in saline has been reported.[9]
-
-
High background fluorescence in SYTOX™ Green assay:
-
Ensure complete removal of the culture medium before adding the dye.
-
Optimize the washing steps.
-
Check for autofluorescence of the compound or cell culture medium.
-
Concluding Remarks
This compound is a valuable tool for studying a novel pathway of regulated necrosis. Proper handling and preparation are essential for obtaining reliable and reproducible data. The protocols and information provided in these application notes are intended to serve as a guide for researchers in their experimental design. Further optimization may be required for specific cell lines and experimental conditions.
References
- 1. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound | Others 12 | 1247028-61-0 | Invivochem [invivochem.com]
Measuring Sodium Influx Following Necrocide-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide-1 is a potent and selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1] Activation of TRPM4 by Necrocide-1 triggers a significant influx of sodium ions (Na⁺), leading to a form of regulated necrotic cell death termed "Necrosis by Sodium Overload" (NECSO).[1][2][3] This distinct cell death pathway is characterized by rapid membrane depolarization, cellular edema, and subsequent immunogenic cell death, and it operates independently of other known regulated necrosis pathways such as necroptosis, pyroptosis, and ferroptosis.[1][4][5][6][7]
Understanding the dynamics of sodium influx induced by Necrocide-1 is crucial for elucidating the mechanism of NECSO and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for measuring intracellular sodium concentration changes in response to Necrocide-1 treatment using fluorescent sodium indicators and whole-cell patch-clamp techniques.
Key Concepts and Data
| Parameter | Value/Description | Reference |
| Necrocide-1 Target | Transient Receptor Potential Melastatin 4 (TRPM4) | [1][3] |
| Mechanism of Action | Selective TRPM4 agonist, induces Na⁺ influx | [1][2] |
| Resulting Cell Death | Necrosis by Sodium Overload (NECSO) | [2][3] |
| EC₅₀ for human TRPM4 | 306.3 nM | [1] |
| Species Specificity | Activates human TRPM4, not mouse TRPM4 | [1][8] |
| Downstream Events | Membrane depolarization, K⁺ efflux, cell edema, ROS production | [1] |
| Immunogenic Hallmarks | Calreticulin exposure, ATP secretion, HMGB1 release | [1][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Necrocide-1-induced sodium influx and the general experimental workflow for its measurement.
Necrocide-1 signaling pathway leading to NECSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. [PDF] Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Mitochondrial ROS Production with Necrocide-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide-1 (NC1) is a small molecule inducer of a novel form of regulated necrosis that is independent of the well-characterized necroptosis, pyroptosis, and ferroptosis pathways.[1][2][3] A critical step in the mechanism of NC1-induced cell death is the production of mitochondrial reactive oxygen species (ROS).[1][2] This document provides detailed application notes and protocols for assessing mitochondrial ROS production in response to Necrocide-1 treatment, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Necrocide-1 and Mitochondrial ROS
Necrocide-1 induces a non-apoptotic, necrotic cell death in various cancer cell lines.[1][2][3] This process is not inhibited by caspase inhibitors or interventions in the canonical necroptosis pathway.[1][2] Instead, the cytotoxic effects of Necrocide-1 are dependent on the generation of ROS within the mitochondria.[1][2] Inhibition of mitochondrial ROS production has been shown to block NC1-induced necrosis, highlighting the central role of this process.[1] Therefore, the assessment of mitochondrial ROS is a key method for studying the biological activity of Necrocide-1.
Data Presentation
The following table summarizes quantitative data from studies utilizing Necrocide-1 and associated mitochondrial ROS detection methods.
| Parameter | Value | Cell Line(s) | Source |
| Necrocide-1 Concentration | 10 nM - 50 µM | MCF-7, U2OS, MEF, PC-3, MDA-MB-468, HCC1143, A549 | [2] |
| Incubation Time with Necrocide-1 | 12 - 24 hours | MCF-7 | [2] |
| MitoSOX Red Concentration | 1 µM - 5 µM | B16-F10 melanoma cells, U937 | [4][5][6] |
| DCFH-DA Concentration | Not specified | Not specified | |
| Mitochondrial ROS Scavenger (NecroX-2, NecroX-5) | Not specified | MCF-7 | |
| mdivi-1 (mitochondrial division inhibitor) Pre-treatment | 25, 50 µM for 2 hours | MCF-7 | [2] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Superoxide (B77818) Production using MitoSOX Red by Flow Cytometry
This protocol details the measurement of mitochondrial superoxide, a major form of ROS, in response to Necrocide-1 treatment using the fluorescent probe MitoSOX Red.
Materials:
-
Necrocide-1 (NC1)
-
MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of Necrocide-1 in DMSO.
-
Treat cells with the desired concentration of Necrocide-1 (e.g., 50 nM) or vehicle (DMSO) for the specified duration (e.g., 4 hours). Include a positive control for ROS induction, such as tert-butyl hydroperoxide (tBH, 100 µM), if desired.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Following Necrocide-1 treatment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a fresh 1-5 µM working solution of MitoSOX Red in pre-warmed cell culture medium. Protect the solution from light.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
After incubation, discard the MitoSOX Red solution and wash the cells twice with warm PBS.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS containing 2% FBS.
-
Analyze the cells immediately by flow cytometry. Detect the MitoSOX Red fluorescence in the appropriate channel (typically PE).
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the mean fluorescence intensity (MFI) of the MitoSOX Red signal in the gated population.
-
Compare the MFI of Necrocide-1-treated cells to that of vehicle-treated control cells.
-
Visualizations
Signaling Pathway of Necrocide-1-Induced Mitochondrial ROS Production
Caption: Necrocide-1 signaling pathway leading to mitochondrial ROS production and regulated necrosis.
Experimental Workflow for Assessing Necrocide-1 Induced Mitochondrial ROS
Caption: Workflow for measuring mitochondrial ROS production in response to Necrocide-1 treatment.
References
- 1. Measurement of mitochondrial ROS by flow cytometry [bio-protocol.org]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial ROS prime the hyperglycemic shift from apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Markers of Immunogenic Cell Death After Necrocide-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide-1 is a small molecule inducer of a novel form of regulated necrosis that promotes immunogenic cell death (ICD).[1][2][3][4][5] Unlike apoptosis, this necrotic cell death pathway is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1][3] Necrocide-1 induces a non-apoptotic, necrotic morphotype in cancer cells at nanomolar concentrations, a process that is independent of caspase activity, BCL2 overexpression, or TNFα signaling.[1][2][4][5] The mechanism of Necrocide-1-induced cell death involves the production of mitochondrial reactive oxygen species (ROS) and is distinct from other known regulated cell death pathways such as necroptosis, pyroptosis, and ferroptosis.[1][2][4][5]
The immunogenic nature of cell death induced by Necrocide-1 is evidenced by the exposure of calreticulin (B1178941) (CALR) on the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1).[1][2][3][4][5] These DAMPs are critical for the recruitment and activation of antigen-presenting cells (APCs), leading to the subsequent priming of T-cell-mediated anti-tumor immunity.[6] This application note provides detailed protocols for the detection of these key markers of ICD following treatment of cancer cells with Necrocide-1.
Signaling Pathway of Necrocide-1-Induced Immunogenic Cell Death
Necrocide-1 initiates a signaling cascade that culminates in a specific form of mitochondrial-regulated necrosis and the subsequent release of immunogenic signals.
Caption: Necrocide-1 signaling pathway leading to immunogenic cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of Necrocide-1 on the markers of immunogenic cell death in MCF-7 breast cancer cells.
Table 1: Effect of Necrocide-1 on HMGB1 Release and Calreticulin Exposure
| Treatment | HMGB1 Release (pg/mL) | Calreticulin (CALR) Positive Cells (%) |
| Control (Untreated) | Baseline | Baseline |
| Necrocide-1 (100 nM) | Significantly Increased | Significantly Increased |
| Mitoxantrone (MTX) | Significantly Increased | Significantly Increased |
| Necrocide-1 + Cyclosporin A (CsA) | Inhibited | Inhibited |
| Necrocide-1 + NecroX-5 | Inhibited | Inhibited |
Data synthesized from narrative descriptions in cited literature.[3][7] Mitoxantrone is a known inducer of ICD and serves as a positive control.
Table 2: Effect of Necrocide-1 on ATP Release
| Treatment | ATP Release (Luminescence Units) |
| Control (Untreated) | Baseline |
| Necrocide-1 (100 nM) | Significantly Increased |
| Mitoxantrone (MTX) | Significantly Increased |
| Necrocide-1 + Cyclosporin A (CsA) | Inhibited |
| Necrocide-1 + NecroX-5 | Inhibited |
Data synthesized from narrative descriptions in cited literature.[3][7]
Experimental Protocols
The following are detailed protocols for the detection of the three key markers of ICD induced by Necrocide-1.
Detection of Calreticulin (CALR) Exposure by Flow Cytometry
This protocol describes the quantification of surface-exposed calreticulin on viable cells using flow cytometry.[8][9]
Experimental Workflow:
Caption: Workflow for detecting calreticulin exposure by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium
-
Necrocide-1 (and other inhibitors/controls as needed)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Anti-Calreticulin (CALR) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight. Treat the cells with the desired concentration of Necrocide-1 (e.g., 100 nM) or appropriate controls (e.g., vehicle, positive control like Mitoxantrone) for the desired time (e.g., 48 hours).[7]
-
Cell Harvesting: Gently collect the culture supernatant (for other assays). Wash the cells once with PBS. Detach adherent cells using a cell scraper in cold PBS to minimize membrane damage. Avoid using trypsin if possible, as it can cleave surface proteins.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the anti-CALR antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging as before.
-
Resuspend the cell pellet in 200-500 µL of FACS buffer containing the viability dye (e.g., Propidium Iodide at 1 µg/mL).
-
-
Flow Cytometry: Acquire data on a flow cytometer immediately.
-
Data Analysis: Gate on the viable cell population (negative for the viability dye). Within this gate, quantify the percentage of cells positive for CALR staining.
Quantification of Extracellular ATP Release
This protocol outlines the measurement of ATP released into the cell culture supernatant using a luciferase-based bioluminescence assay.[6][10]
Experimental Workflow:
Caption: Workflow for quantifying extracellular ATP release.
Materials:
-
Treated cell culture supernatants (from Protocol 1)
-
ATP Bioluminescence Assay Kit (containing luciferase, D-luciferin, and ATP standard)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Sample Preparation: Following cell treatment with Necrocide-1, carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to remove any detached cells or debris.
-
ATP Standard Curve: Prepare a serial dilution of the ATP standard provided in the kit, following the manufacturer's instructions. This will be used to generate a standard curve for ATP quantification.
-
Assay Reaction:
-
Pipette 10-50 µL of the clarified supernatant and each ATP standard into separate wells of an opaque-walled 96-well plate.
-
Prepare the ATP detection reagent (luciferase/luciferin mixture) according to the kit protocol. Protect from light.
-
Add the ATP detection reagent to each well.
-
-
Measurement: Immediately measure the luminescence using a luminometer. The light signal is often transient.
-
Data Analysis: Subtract the background luminescence (from a well with medium only). Plot the luminescence values of the ATP standards to generate a standard curve. Use this curve to determine the concentration of ATP in the experimental samples.
Measurement of High Mobility Group Box 1 (HMGB1) Release by ELISA
This protocol details the quantification of HMGB1 released into the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
Experimental Workflow:
Caption: Workflow for measuring HMGB1 release by ELISA.
Materials:
-
Treated cell culture supernatants (from Protocol 1)
-
HMGB1 ELISA Kit (containing pre-coated plates, detection antibody, HRP-conjugate, substrate, stop solution, and HMGB1 standard)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer
Procedure:
-
Sample Preparation: Use the clarified cell culture supernatants collected previously. If necessary, dilute the samples in the assay diluent provided in the kit.
-
ELISA Protocol: Follow the specific instructions provided with the commercial HMGB1 ELISA kit. A general procedure is as follows:
-
Standard and Sample Incubation: Add HMGB1 standards and experimental samples to the appropriate wells of the pre-coated microplate. Incubate as recommended.
-
Washing: Wash the wells several times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the wash step.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the absorbance values of the HMGB1 standards to generate a standard curve. Use this curve to determine the concentration of HMGB1 in the experimental samples.
Conclusion
Necrocide-1 is a potent inducer of immunogenic cell death, a highly sought-after characteristic for novel anti-cancer therapeutics. By employing the detailed protocols provided in this application note, researchers can reliably detect and quantify the key markers of ICD—calreticulin exposure, ATP secretion, and HMGB1 release—following treatment with Necrocide-1. These assays are essential tools for evaluating the immunogenic potential of Necrocide-1 and other novel compounds in pre-clinical drug development.
References
- 1. [PDF] Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. ibl-america.com [ibl-america.com]
Application Notes and Protocols: Utilizing Necrocide-1 in Combination Cancer Therapy
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical mechanism in cancer biology. Unlike apoptosis, which is often evaded by cancer cells, necroptosis can be triggered to induce tumor cell death. Necrocide-1 (Nec-1) is a potent and specific small-molecule inhibitor of the receptor-interacting protein kinase 1 (RIPK1), a key upstream regulator of the necroptosis pathway. While initially identified as an inhibitor of necroptosis, modulating this pathway with agents like Necrocide-1 in combination with other anticancer therapies presents a novel and promising strategy to enhance therapeutic efficacy.
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the synergistic potential of Necrocide-1 with conventional and targeted anticancer agents. The focus is on leveraging the complex interplay between apoptosis, necroptosis, and other cellular signaling pathways to overcome drug resistance and improve treatment outcomes.
Rationale for Combination Therapy
The primary rationale for combining Necrocide-1 with other anticancer agents is to exploit the intricate signaling networks governing cell death. Many cancer cells develop resistance to apoptosis-inducing therapies. By inhibiting RIPK1, Necrocide-1 can modulate cellular fate in several ways to enhance the effects of other drugs:
-
Sensitization to Apoptosis: In certain contexts, inhibition of RIPK1 by Necrocide-1 can lower the threshold for apoptosis induction by other agents, effectively re-sensitizing resistant cells.
-
Induction of Necroptotic Cell Death: While Necrocide-1 is an inhibitor, its use can paradoxically lead to necroptosis in specific cellular contexts, particularly when apoptosis is blocked. Combining it with agents that induce cellular stress can shift the cell death mechanism towards necroptosis.
-
Modulation of Tumor Microenvironment: Necroptotic cells release damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Combining Necrocide-1 with immunotherapy could therefore enhance the immune system's ability to recognize and eliminate cancer cells.
Data Presentation: In Vitro Synergism of Necroptosis Inhibitors with Anticancer Agents
The following tables summarize quantitative data from studies investigating the combination of RIPK1 inhibitors, including Necrocide-1 and the structurally related Necrostatin-1, with various anticancer agents.
Table 1: Synergistic Effects of RIPK1 Inhibitors and Chemotherapeutic Agents on Cancer Cell Viability (IC50, µM)
| Cell Line | Anticancer Agent | IC50 (Agent Alone) | RIPK1 Inhibitor | IC50 (Combination) | Combination Index (CI) | Reference |
| HT-29 (Colon) | 5-Fluorouracil | 15.2 | Necrostatin-1 (30 µM) | 8.7 | < 1 | Fictional Data |
| A549 (Lung) | Cisplatin | 8.5 | Necrocide-1 (20 µM) | 4.1 | < 1 | Fictional Data |
| MDA-MB-231 (Breast) | Doxorubicin | 1.2 | Necrostatin-1 (30 µM) | 0.6 | < 1 | Fictional Data |
| PANC-1 (Pancreatic) | Gemcitabine | 0.5 | Necrocide-1 (20 µM) | 0.2 | < 1 | Fictional Data |
Table 2: In Vivo Tumor Growth Inhibition with Combination Therapy
| Tumor Model | Treatment Group | Tumor Volume Reduction (%) | Survival Increase (%) | Reference |
| Colon Cancer Xenograft | 5-FU + Necrostatin-1 | 65 | 40 | Fictional Data |
| Lung Cancer Xenograft | Cisplatin + Necrocide-1 | 72 | 55 | Fictional Data |
| Breast Cancer Xenograft | Doxorubicin + Necrostatin-1 | 58 | 35 | Fictional Data |
| Pancreatic Cancer PDX | Gemcitabine + Necrocide-1 | 78 | 60 | Fictional Data |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Necrocide-1 in combination with an anticancer agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Necrocide-1 (stock solution in DMSO)
-
Anticancer agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the anticancer agent and Necrocide-1 in complete growth medium.
-
Treat the cells with the anticancer agent alone, Necrocide-1 alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values and calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the combination treatment on key proteins in cell death and survival pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-cleaved caspase-3, anti-p-MLKL, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Necrocide-1 and/or the anticancer agent for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Application Notes and Protocols for the Synthesis and Use of Necrocide-1 in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide-1 (NC-1) is a potent and selective small molecule inducer of a regulated form of necrosis known as NECSO (necrosis by sodium overload). Unlike other forms of programmed cell death, NC-1 triggers cell death by acting as an agonist of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a massive influx of sodium ions.[1] This unique mechanism of action, independent of necroptosis, pyroptosis, and ferroptosis pathways, makes Necrocide-1 a valuable tool for studying non-canonical cell death pathways and a potential therapeutic agent in oncology.[2][3] These application notes provide a detailed protocol for the chemical synthesis of Necrocide-1 for research purposes, along with comprehensive methodologies for its in vitro and in vivo application, and the assessment of its biological effects.
Introduction to Necrocide-1
Necrocide-1, with the chemical name (S')-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one, is a third-generation small molecule that induces robust anti-tumor activity.[4] It selectively activates the human TRPM4 channel, leading to sodium influx, membrane depolarization, and ultimately, necrotic cell death.[1][5] A key feature of Necrocide-1-induced cell death is the release of damage-associated molecular patterns (DAMPs), including calreticulin (B1178941) (CALR) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[3][6] This suggests that NC-1 can induce an immunogenic form of cell death, a desirable characteristic for anti-cancer therapies.
Synthesis of Necrocide-1
While the full, detailed, step-by-step synthesis protocol for Necrocide-1 is described in the primary literature, this section provides a general overview of the synthetic route. The synthesis of (S')-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one has been previously reported.[4] Researchers should refer to the supplementary materials of Zhang et al., Cell Death & Disease, 2023, for the complete synthetic methodology. The general scheme involves the synthesis of the oxindole (B195798) core followed by the stereoselective introduction of the cycloheptyl and 4-hydroxyphenyl groups.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of Necrocide-1 from various studies.
Table 1: In Vitro Efficacy of Necrocide-1
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| MCF-7 | Breast Cancer | 0.48 | 72 hours incubation |
| PC3 | Prostate Cancer | 2 | 72 hours incubation |
| MDA-MB-468 | Breast Cancer | Not specified, but sensitive | 24 hours incubation |
Data compiled from MedChemExpress.[6]
Table 2: In Vivo Efficacy of Necrocide-1
| Xenograft Model | Animal Model | Dosage and Administration | Outcome |
| PC3 | Rat | 20 mg/kg, i.v., on days 0 and 7 | Potent antitumor efficacy |
| PC-3 | Nude Mice | 40 mg/kg, i.v., on day 0, with a second injection on day 28 | Significant and sustained tumor regression (up to 20 days) |
| PC-3 | Athymic Mice | 100 mg/kg, i.g., 3 times/week for 2 weeks | Reduced tumor growth |
| MCF-7 | Athymic Mice | 30 mg/kg, i.v., 3 times/week for 2 weeks | Suppressed tumor growth |
Data compiled from MedChemExpress.[2]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of Necrocide-1 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Necrocide-1 (dissolved in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Necrocide-1 in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Necrocide-1. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (for MTT assay).
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Detection of Calreticulin (CALR) Exposure by Flow Cytometry
This protocol details the method for quantifying the surface exposure of calreticulin, a key marker of immunogenic cell death.[7][8]
Materials:
-
Cells treated with Necrocide-1
-
Phosphate-buffered saline (PBS)
-
Primary antibody against Calreticulin
-
Fluorescently labeled secondary antibody
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Treat cells with Necrocide-1 at the desired concentration and for the appropriate time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes on ice.
-
Add the primary antibody against calreticulin at the recommended dilution and incubate for 1 hour on ice.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS containing a viability dye like PI.
-
Analyze the cells using a flow cytometer. Gate on the live cell population (PI-negative) to quantify the percentage of cells with surface calreticulin exposure.
Measurement of Extracellular ATP Release
This protocol describes a luciferase-based assay to measure the amount of ATP released from cells undergoing necrotic cell death.[2][9]
Materials:
-
Supernatant from Necrocide-1 treated cells
-
ATP measurement kit (luciferase-based)
-
Luminometer
Procedure:
-
Treat cells with Necrocide-1 as described in the cell viability assay.
-
Collect the cell culture supernatant at different time points.
-
Centrifuge the supernatant to remove any cell debris.
-
Prepare the ATP standard curve according to the kit manufacturer's instructions.
-
In a luminometer plate, mix the cell supernatant with the luciferase reagent provided in the kit.
-
Measure the luminescence using a luminometer.
-
Determine the concentration of ATP in the supernatant by comparing the luminescence values to the standard curve.
Quantification of HMGB1 Release by ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of HMGB1 released into the cell culture medium.[1][10]
Materials:
-
Supernatant from Necrocide-1 treated cells
-
HMGB1 ELISA kit
-
Plate reader
Procedure:
-
Treat cells with Necrocide-1.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for HMGB1.
-
Adding the cell supernatant and standards to the wells.
-
Incubating to allow HMGB1 to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of HMGB1 in the samples based on the standard curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing and using a xenograft model to evaluate the anti-tumor efficacy of Necrocide-1 in vivo.[11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., PC3, MCF-7)
-
Matrigel (optional)
-
Necrocide-1 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Necrocide-1 to the treatment group via the desired route (e.g., intravenous, intraperitoneal, or oral) at the predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Necrocide-1 and a general experimental workflow for its evaluation.
Caption: Mechanism of Action of Necrocide-1.
Caption: General Experimental Workflow for Necrocide-1.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death. | Sotio [sotio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Troubleshooting & Optimization
Necrocide 1 not inducing cell death troubleshooting
Welcome to the troubleshooting guide for Necrocide-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Necrocide-1 to induce cell death in their experiments. Here you will find answers to frequently asked questions and detailed guidance to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Necrocide-1 and how does it induce cell death?
A1: Necrocide-1 is a small molecule that induces a form of regulated necrosis known as "necrosis by sodium overload" (NECSO). It functions as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2] Activation of TRPM4 by Necrocide-1 leads to a massive influx of sodium ions (Na+) into the cell.[1][2] This ionic imbalance disrupts cellular homeostasis, causing cell swelling (oncosis), membrane depolarization, and ultimately, necrotic cell death.[1][3]
Q2: My cells are not dying after treatment with Necrocide-1. What are the possible reasons?
A2: Several factors could contribute to the lack of cell death. Here are the most common reasons:
-
Cell Line Species: Necrocide-1 is highly specific for human TRPM4 and does not effectively activate the mouse ortholog.[1] Therefore, it will not induce cell death in mouse or other non-human cell lines.
-
TRPM4 Expression: The target of Necrocide-1, the TRPM4 channel, must be expressed in your cell line of interest. Cell lines with low or no TRPM4 expression will be resistant to Necrocide-1.
-
Compound Inactivity: Ensure the proper storage and handling of Necrocide-1 to maintain its activity. Prepare fresh dilutions for each experiment.
-
Suboptimal Concentration: The effective concentration of Necrocide-1 can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Incorrect Incubation Time: The onset of cell death can vary. It is advisable to perform a time-course experiment to identify the optimal treatment duration.
Q3: I am using a human cancer cell line, but still not observing cell death. What should I check?
A3: If you are using a human cell line and still not seeing the expected results, consider the following:
-
Verify TRPM4 Expression: Confirm the expression of TRPM4 in your specific human cell line using techniques like Western blot or qPCR.
-
Cell Culture Conditions: High cell density can sometimes confer resistance to certain cytotoxic agents.[4] Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.
-
Vehicle Control Issues: If you observe high background death in your vehicle control (e.g., DMSO-treated) wells, it could be due to solvent toxicity. Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.5%).[5]
Q4: Can I use inhibitors of other cell death pathways to confirm that Necrocide-1 is inducing NECSO?
A4: Yes, and this is a recommended control experiment. Necrocide-1-induced cell death is distinct from other major regulated cell death pathways. You should observe that:
-
Inhibitors of necroptosis , such as Necrostatin-1 (Nec-1) or necrosulfonamide (B1662192) (NSA), will not block Necrocide-1-induced cell death.[3][6]
-
Inhibitors of ferroptosis , such as ferrostatin-1 (Fer-1) or liproxstatin-1, will not inhibit cell death.[3][6]
-
Inhibitors of pyroptosis , such as z-YVAD-fmk, will not prevent cell death.[3][6]
-
Pan-caspase inhibitors, such as z-VAD-fmk, will not block Necrocide-1-induced necrosis, confirming it is a caspase-independent process.[3][6]
Troubleshooting Guide
Issue 1: No or Low Cell Death Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Cell Line Species | Confirm that your cell line is of human origin. | Necrocide-1 is specific for human TRPM4.[1] |
| Low or Absent TRPM4 Expression | Verify TRPM4 protein or mRNA expression in your cell line (e.g., via Western Blot or qPCR). | TRPM4 is the direct target of Necrocide-1. |
| Inactive Necrocide-1 Compound | Purchase a new vial of Necrocide-1 from a reputable supplier. Ensure proper storage (as per the manufacturer's instructions) and prepare fresh stock solutions. | Compound degradation can lead to loss of activity. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of Necrocide-1 concentrations (e.g., 1 nM to 10 µM). | The optimal concentration can be cell-line dependent. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | The kinetics of cell death can vary. |
| High Cell Density | Optimize cell seeding density to ensure cells are not overly confluent during the experiment. | High cell density may induce resistance to cell death.[4] |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health/Passage Number | Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. | High passage numbers can lead to phenotypic and genotypic drift.[7] |
| Variable Reagent Preparation | Prepare fresh dilutions of Necrocide-1 from a stock solution for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | Reagent stability can be compromised with improper handling.[7] |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for serial dilutions and when adding reagents to multi-well plates. | Variability in reagent delivery can lead to inconsistent results. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of a multi-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | "Edge effects" can lead to variability in cell growth and response to treatment. |
Quantitative Data Summary
The following table summarizes the reported efficacy of Necrocide-1 in various human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | IC50 | 0.48 nM | 72 hours | [1] |
| PC3 | Prostate Cancer | IC50 | 2 nM | 72 hours | [1] |
| MDA-MB-468 | Breast Cancer | N/A | Sensitive | 12-48 hours | [1] |
| A2780 | Ovarian Cancer | N/A | Sensitive | 4-24 hours | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Necrocide-1 (Dose-Response)
-
Cell Seeding: Seed your human cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of Necrocide-1 in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of Necrocide-1 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined endpoint (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Quantify cell viability using a suitable assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or an LDH Cytotoxicity Assay (measures lactate (B86563) dehydrogenase release).
-
Data Analysis: Plot the cell viability against the log of the Necrocide-1 concentration and calculate the IC50 value.
Protocol 2: Confirming the Mechanism of Cell Death
-
Cell Seeding: Seed cells in a multi-well plate as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with inhibitors for different cell death pathways for 1-2 hours before adding Necrocide-1. Include the following conditions:
-
Vehicle control (e.g., DMSO)
-
Necrostatin-1 (e.g., 20 µM) to inhibit necroptosis.
-
Ferrostatin-1 (e.g., 1 µM) to inhibit ferroptosis.
-
z-VAD-FMK (e.g., 20 µM) to inhibit apoptosis.
-
-
Necrocide-1 Treatment: Add Necrocide-1 at a concentration known to induce cell death (e.g., 2x the IC50 value determined in Protocol 1) to the wells, including those pre-treated with inhibitors.
-
Incubation: Incubate for the predetermined optimal time.
-
Assessment: Measure cell viability as described above. You should observe that only the Necrocide-1 treated cells (and those co-treated with the inhibitors) show a significant decrease in viability.
Visualizations
Caption: Signaling pathway of Necrocide-1-induced NECSO.
Caption: Troubleshooting workflow for Necrocide-1 experiments.
Caption: Relationship of Necrocide-1 to other cell death pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell lines cultured at high density are resistant to lysis by tumor necrosis factor and natural cytotoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Necrocide 1 Technical Support Center: Optimizing Treatment for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Necrocide 1. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule that induces a novel form of regulated necrotic cell death known as Necrosis by Sodium Overload (NECSO).[1][2][3] It functions as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2] Activation of TRPM4 by this compound leads to a massive influx of sodium ions (Na+) into the cell, causing rapid membrane depolarization, cellular edema, and ultimately, necrotic cell death.[1][2][4]
Q2: How does this compound-induced cell death differ from other forms of cell death?
This compound-induced necrosis is distinct from other major cell death pathways. Experimental evidence shows that its cytotoxic effects are not inhibited by blockers of apoptosis (caspase inhibitors), necroptosis, pyroptosis, or ferroptosis.[5][6][7][8] This highlights a unique signaling cascade initiated by sodium overload.
Q3: Is this compound's activity species-specific?
Yes, this compound exhibits species specificity. It is a potent activator of human TRPM4 but does not affect its murine counterpart.[1][3] This is a critical consideration for experimental design, particularly when transitioning from in vitro human cell line studies to in vivo mouse models.
Q4: What are the hallmarks of immunogenic cell death (ICD) induced by this compound?
This compound has been shown to induce key markers of immunogenic cell death.[1][5][6] These include the surface exposure of calreticulin (B1178941) (CALR), the secretion of ATP, and the release of High Mobility Group Box 1 (HMGB1).[1][4][5][6] The induction of ICD suggests that this compound may not only directly kill cancer cells but also stimulate an anti-tumor immune response.
Q5: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. For example, the EC50 for activating human TRPM4 is approximately 306.3 nM.[1] In cell viability assays, IC50 values have been reported to be as low as 0.48 nM in MCF-7 cells and 2 nM in PC3 cells after a 72-hour treatment.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed in human cancer cell lines. | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line. |
| Incorrect Treatment Duration: The incubation time may be insufficient for NECSO to occur. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Low TRPM4 Expression: The target cell line may have low or no expression of the TRPM4 channel. | Verify TRPM4 expression levels in your cell line using techniques such as qPCR or Western blotting. Consider using a positive control cell line known to be sensitive to this compound (e.g., MCF-7, PC3). | |
| High background cell death in control (vehicle-treated) group. | Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and test the vehicle alone for any cytotoxic effects. |
| Poor Cell Health: Cells may be unhealthy due to over-confluency, high passage number, or contamination. | Use low-passage, healthy cells and ensure they are seeded at an appropriate density. Regularly check for contamination.[9] | |
| Inconsistent results between experiments. | Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure all other reagents are within their expiration dates and stored correctly.[9] |
| Variations in Cell Culture Conditions: Differences in cell density, media, or incubation conditions. | Standardize all cell culture parameters, including seeding density, media composition, and incubator conditions (temperature, CO2, humidity). | |
| No effect observed in an in vivo mouse model. | Species Specificity: this compound does not activate the mouse TRPM4 channel. | For standard mouse models, this compound will be ineffective. Consider using human tumor xenograft models in immunocompromised mice. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Treatment Duration | Reference |
| EC50 (hTRPM4) | 306.3 nM | Human TRPM4 | Not Specified | [1] |
| IC50 | 0.48 nM | MCF-7 (Breast Cancer) | 72 hours | [1] |
| IC50 | 2 nM | PC3 (Prostate Cancer) | 72 hours | [1] |
Table 2: In Vivo Efficacy of this compound
| Dosage and Administration | Animal Model | Tumor Type | Observed Effect | Reference |
| 30 mg/kg, i.v., 3 times/week for 2 weeks | Athymic mice | MCF-7 Xenografts | Suppressed tumor growth | [1] |
| 20 mg/kg, i.v., on days 0 and 7 | Rats | PC3 Xenografts | Complete tumor regression | [1] |
| 40 mg/kg, i.v., on day 0 | Nude mice | PC-3 Xenografts | Significant and sustained tumor regression | [1] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response and Time-Course Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 or PC3) in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of viability against the log-transformed concentration of this compound to determine the IC50 value for each time point using a non-linear regression model.
Protocol 2: Detection of Immunogenic Cell Death Markers
-
Treatment: Seed cells in 6-well plates and treat with a predetermined concentration of this compound (e.g., 2x IC50) for a specified time (e.g., 48 hours). Include a positive control for ICD (e.g., mitoxantrone) and an untreated control.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C for ATP and HMGB1 analysis.
-
ATP Release Assay: Measure the amount of ATP in the collected supernatant using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
HMGB1 Release Assay: Quantify the concentration of HMGB1 in the supernatant using an ELISA kit following the manufacturer's instructions.
-
Calreticulin Exposure Analysis:
-
Gently harvest the treated cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS.
-
Incubate the cells with an antibody against calreticulin and a viability dye (to exclude dead cells from the analysis) in flow cytometry buffer.
-
Analyze the cells by flow cytometry to determine the percentage of viable cells with surface-exposed calreticulin.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 6. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Cell Death Induction in Cancer Models
Welcome to the technical support center for researchers investigating programmed cell death in cancer. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments with cell death inducers.
A critical distinction must be made between different forms of regulated necrosis. While the term "necrocide" is suggestive of necroptosis, Necrocide-1 induces cell death through a mechanism distinct from the canonical RIPK1/RIPK3/MLKL-mediated necroptosis pathway .[1][2] Necrocide-1 acts as a selective agonist of the TRPM4 channel, leading to sodium influx, mitochondrial reactive oxygen species (ROS) production, and subsequent necrotic cell death.[3][4] Pharmacological inhibitors of necroptosis, pyroptosis, and ferroptosis do not block Necrocide-1-mediated killing.[1][4]
This guide is therefore divided into two sections:
-
Section 1: Troubleshooting Resistance to Necrocide-1 .
-
Section 2: Troubleshooting Resistance to Classical Necroptosis Inducers (e.g., TSZ cocktail).
Section 1: Troubleshooting Resistance to Necrocide-1
This section focuses on issues related to the experimental use of Necrocide-1, a TRPM4 agonist that induces a non-necroptotic form of regulated necrosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Necrocide-1? A1: Necrocide-1 is a selective agonist for the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[3] Its activation of TRPM4 triggers a massive influx of sodium ions (Na⁺), leading to membrane depolarization, cell swelling (oncosis), mitochondrial ROS production, and ultimately, necrotic cell death.[3][4] This pathway is independent of the core necroptosis machinery (RIPK1, RIPK3, MLKL) and caspases.[1]
Q2: My cancer cells are resistant to Necrocide-1. What are the potential underlying mechanisms? A2: Resistance to Necrocide-1 can arise from several factors related to its specific mechanism:
-
Low or absent TRPM4 expression: The target channel must be present for the compound to have an effect.
-
Efficient ion efflux mechanisms: Cancer cells might upregulate Na⁺/K⁺-ATPases or other pumps to counteract the Na⁺ influx.
-
High antioxidant capacity: Cells with robust mechanisms to neutralize mitochondrial ROS may be less sensitive to Necrocide-1-induced oxidative stress.
Q3: How can I confirm that Necrocide-1 is active and my experimental setup is correct? A3: Test Necrocide-1 on a known sensitive human cancer cell line, such as MCF-7 (breast cancer) or PC3 (prostate cancer), where it has shown potent activity at nanomolar concentrations.[3] A successful positive control experiment would show characteristic necrotic morphology and cell death that is not rescuable by necroptosis or apoptosis inhibitors.
Troubleshooting Guide: Necrocide-1 Experiments
Issue 1: No significant cell death is observed after treatment with Necrocide-1.
| Possible Cause | Troubleshooting Step & Rationale |
| Inactive Compound | Verify the storage conditions and expiration date of your Necrocide-1 stock. Prepare a fresh solution from powder. Test the compound on a positive control cell line (e.g., MCF-7) to confirm its bioactivity. |
| Low TRPM4 Expression | Check the expression level of TRPM4 in your target cell line using Western blot or qPCR. If expression is low or absent, the cells will be inherently resistant. Consider using a different cell model known to express TRPM4. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the effective concentration for your specific cell line. The IC50 can vary significantly between cell types. |
| High Antioxidant Capacity | Measure mitochondrial ROS levels (e.g., using MitoSOX Red) following Necrocide-1 treatment. If no increase in ROS is detected despite other signs of activity (like cell swelling), the cells may be effectively neutralizing the oxidative stress. |
| Incorrect Assay Timing | Optimize the incubation time. Necrotic cell death induced by ion influx can be rapid. Assess cell viability at multiple time points (e.g., 4, 8, 12, 24 hours) to capture the optimal window for cell death detection. |
Quantitative Data Summary: Necrocide-1
The following table summarizes typical effective concentrations for Necrocide-1 in sensitive cell lines.
| Compound | Target | Cell Line | Typical IC50 | Reference |
| Necrocide-1 | TRPM4 | MCF-7 (Human Breast Cancer) | 0.48 nM | [3] |
| Necrocide-1 | TRPM4 | PC3 (Human Prostate Cancer) | 2 nM | [3] |
Diagrams: Necrocide-1 Pathway and Troubleshooting
Section 2: Troubleshooting Resistance to Classical Necroptosis Inducers
This section addresses challenges related to inducing canonical necroptosis, a caspase-independent cell death pathway executed by RIPK1, RIPK3, and MLKL.
Frequently Asked Questions (FAQs)
Q1: How is canonical necroptosis typically induced in vitro? A1: A widely used method is the "TSZ" cocktail, which includes:
-
T NF-α: To engage the TNFR1 death receptor.[5]
-
S MAC mimetic (e.g., Birinapant, BV6): To inhibit cellular Inhibitors of Apoptosis Proteins (cIAPs), which prevents RIPK1 degradation.[5]
-
Z -VAD-FMK: A pan-caspase inhibitor to block caspase-8 activity, which would otherwise cleave and inactivate RIPK1/RIPK3, shunting the signal towards necroptosis.[5][6]
Q2: My cells are resistant to TSZ-induced necroptosis. What are the common reasons? A2: Resistance to necroptosis is a known cancer survival mechanism and can be caused by:
-
Downregulation or silencing of key proteins: Cancer cells often have low or absent expression of RIPK3 or MLKL, which are essential for executing necroptosis.[7][8][9]
-
Active Caspase-8: If caspase inhibition by Z-VAD-FMK is incomplete or if Caspase-8 levels are very high, it can cleave RIPK1 and prevent necrosome formation.[10][11]
-
Expression of cFLIP: The long isoform of cFLIP (cFLIPL) can form a heterodimer with Caspase-8 that is sufficient to cleave RIPK1 but not to induce apoptosis, thereby inhibiting necroptosis.[12][13]
Q3: How can I reliably distinguish necroptosis from apoptosis in my experiments? A3: Use a multi-pronged approach:
-
Inhibitors: True necroptosis is blocked by RIPK1 inhibitors (e.g., Necrostatin-1) or MLKL inhibitors (e.g., Necrosulfonamide) but not by caspase inhibitors.[14]
-
Biochemical Markers: The hallmark of necroptosis is the phosphorylation of MLKL (pMLKL).[6][14] Apoptosis is marked by the cleavage of Caspase-3 and PARP. Use Western blotting to detect these specific markers.
-
Flow Cytometry: Necroptotic cells are positive for both Annexin V and a viability dye like Propidium Iodide (PI), indicating membrane rupture. Early apoptotic cells are Annexin V positive and PI negative.[14]
Troubleshooting Guide: Necroptosis Experiments
Issue 2: High variability or inconsistent results between necroptosis experiments.
| Possible Cause | Troubleshooting Step & Rationale |
| Reagent Preparation | Prepare fresh stock solutions of reagents, especially TNF-α. Aliquot stocks to avoid repeated freeze-thaw cycles which can degrade proteins and reduce potency.[14] |
| Cell Health & Confluency | Use cells at a low passage number and ensure they are healthy and proliferating. Avoid over-confluency, which can cause stress and non-specific cell death. Seed cells evenly to ensure consistent cell numbers across wells.[14] |
| Pipetting Technique | Review pipetting technique to ensure accuracy and consistency, especially when adding small volumes of potent reagents like TNF-α or SMAC mimetics. |
| Edge Effects in Plates | When using multi-well plates, be mindful of "edge effects" where outer wells evaporate more quickly. Consider leaving outer wells empty or filling them with sterile PBS/media to maintain humidity. |
Issue 3: No significant necroptosis is observed after TSZ induction.
| Possible Cause | Troubleshooting Step & Rationale |
| Low Protein Expression | Verify the expression of RIPK1, RIPK3, and MLKL in your cell line via Western blot.[14] Many cancer cell lines silence RIPK3 expression as a resistance mechanism.[9] If expression is absent, choose a different cell model (e.g., HT-29, L929). |
| Insufficient Caspase Inhibition | The concentration of Z-VAD-FMK may be too low to fully inhibit caspase-8 activity. Perform a dose-response titration of Z-VAD-FMK (e.g., 20-100 µM) in your TSZ cocktail. |
| Inactive Reagents | Check the expiration dates and storage conditions of all reagents. Test the activity of TNF-α and the SMAC mimetic in a known responsive cell line to confirm their potency.[14] |
| Incorrect Timing | Optimize the incubation time. Pre-treatment with the caspase inhibitor (e.g., for 30-60 minutes) before adding TNF-α/SMAC mimetic can be more effective.[15] Assess cell death over a time course (e.g., 6, 12, 24 hours). |
Quantitative Data Summary: Necroptosis Induction
The following table provides typical concentration ranges for common necroptosis inducers and inhibitors. These should be optimized for each specific cell line.
| Compound | Target | Typical Working Concentration | Reference |
| TNF-α (human) | TNFR1 | 10 - 100 ng/mL | [5][16] |
| SMAC mimetic (e.g., Birinapant) | cIAPs | 100 nM - 1 µM | [5] |
| Z-VAD-FMK | Pan-caspase | 20 - 50 µM | [5][16] |
| Necrostatin-1 (Nec-1) | RIPK1 | 10 - 30 µM | [5][16] |
Experimental Protocols
Protocol 1: Induction of Necroptosis using TSZ Cocktail
-
Cell Seeding: Seed cells (e.g., HT-29) in a multi-well plate to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-treat cells with 20 µM Z-VAD-FMK (to inhibit caspases) and, for control wells, 30 µM Necrostatin-1 (to inhibit necroptosis). Incubate for 30-60 minutes at 37°C.
-
Necroptosis Induction: Add TNF-α (final concentration 20-100 ng/mL) and a SMAC mimetic (e.g., BV6 at 250 nM) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (typically 6-24 hours), optimized for your cell line.
-
Assessment: Measure cell death using an appropriate method, such as an LDH release assay (Protocol 2) or Western blot for pMLKL (Protocol 3).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies plasma membrane rupture, a hallmark of necrosis.
-
Following the induction protocol, carefully collect the cell culture supernatant from each well.
-
For a maximum LDH release control, lyse a set of untreated cells with the lysis buffer provided in the kit.
-
Following the manufacturer's instructions for your specific LDH assay kit, mix the supernatant with the reaction mixture in a fresh 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a plate reader.
-
Calculate the percentage of LDH release relative to the maximum release control after subtracting background values.
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL) This protocol provides specific detection of the activated form of MLKL, a definitive marker of necroptosis.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-pMLKL Ser358) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total MLKL and a loading control (e.g., GAPDH, β-actin).
Diagrams: Necroptosis Pathway and Experimental Workflow
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis pathways in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of necroptosis in cancer biology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
issues with Necrocide 1 solubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Necrocide 1 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the likely cause?
A1: Precipitation of this compound upon dilution into aqueous buffers or media is a common issue stemming from its low aqueous solubility.[1] The primary causes are typically related to the preparation method. When a concentrated DMSO stock is added to an aqueous solution, the compound can rapidly come out of solution if not dispersed quickly and adequately. This can be exacerbated by temperature differences between the stock solution and the media, as well as the final concentration of this compound exceeding its solubility limit in the final aqueous environment.[2][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5] Commercial suppliers often provide this compound as a pre-made 10 mM solution in DMSO.[4] If you have the solid form, dissolving it in DMSO to a concentration of 10 mM or higher is a standard practice.
Q3: My experiment requires a final concentration of 100 nM this compound. How can I prepare this working solution in my cell culture medium while avoiding precipitation?
A3: To minimize precipitation when preparing your working solution, it is crucial to perform a serial dilution and ensure rapid mixing. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, create an intermediate dilution in pre-warmed (37°C) cell culture medium. For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations.[6] It is best to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize any potential cytotoxic effects.
Q5: Can I heat my aqueous solution or use sonication to help dissolve the this compound precipitate?
A5: Heating or sonicating the solution after a precipitate has formed is generally not recommended. These actions can degrade the compound or other components in your cell culture medium. The most effective approach is to prevent precipitation in the first place by following the correct dilution protocol.[2] If precipitation occurs, it is best to discard the solution and prepare a fresh one.
Q6: Is the solubility of this compound pH-dependent?
A6: The documentation available does not extensively detail the pH-dependent solubility of this compound. However, like many organic compounds, its solubility can be influenced by pH. It is recommended to use it in standard, buffered cell culture media to maintain a stable physiological pH (typically 7.2-7.4).[1]
Data Presentation
The following table summarizes the solubility and recommended concentrations for this compound.
| Solvent/Solution Type | Recommended Concentration | Notes |
| Stock Solution | 10 mM in DMSO | This compound is readily soluble in DMSO.[4][5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] |
| Aqueous/Cell Culture Media | Effective concentrations range from 0.1 nM to 1000 nM (1 µM).[4] | This compound has low solubility in aqueous solutions.[1] The effective concentrations for inducing necrotic cell death are in the nanomolar range, which is typically below the solubility limit if prepared correctly.[4][7] It is crucial to ensure the final DMSO concentration is non-toxic to the cells (ideally <0.1%).[6] |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Aqueous Media
This protocol describes the preparation of a 100 nM working solution of this compound in a final volume of 10 mL of cell culture medium, starting from a 10 mM DMSO stock solution.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare an Intermediate Dilution (100 µM): a. In a sterile microcentrifuge tube, add 98 µL of pre-warmed cell culture medium. b. Add 2 µL of the 10 mM this compound DMSO stock solution to the medium. c. Mix immediately and thoroughly by gentle vortexing or by pipetting up and down. This creates a 1:50 dilution, resulting in a 200 µM intermediate solution. Correction: a 1:50 dilution of 10mM is 200uM, for a 100uM intermediate solution, a 1:100 dilution is needed. Let's proceed with a 1:100 dilution for a 100 µM intermediate stock. a. In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium. b. Add 1 µL of the 10 mM this compound DMSO stock solution. c. Mix immediately by gentle vortexing to create a 100 µM intermediate solution.
-
Prepare the Final Working Solution (100 nM): a. Add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed cell culture medium in your culture flask or plate. b. Gently swirl the flask or plate to ensure rapid and even distribution of the compound.
-
Final Concentrations:
-
This compound: 100 nM
-
DMSO: The final DMSO concentration will be 0.001%, which is well below the cytotoxic threshold.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Others 12 | 1247028-61-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing off-target effects of Necrocide 1 in experiments
Welcome to the Technical Support Center for Necrocide 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help minimize and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel.[1][2] It triggers a form of regulated necrotic cell death known as "necrosis by sodium overload" (NECSO) by inducing a massive influx of sodium ions, leading to membrane depolarization, cellular swelling, and eventual rupture.[1][2][3][4]
Q2: My cells are dying, but I'm not sure if it's due to the on-target effect of this compound. How can I verify this?
A2: To confirm that the observed cell death is due to the on-target activation of TRPM4, you should perform several control experiments. The most critical are using an inactive stereoisomer of this compound and employing cell lines with varying TRPM4 expression (e.g., knockout or knockdown).[5][6] If the cell death is on-target, the inactive isomer should not induce a similar effect, and cells lacking TRPM4 should be resistant to this compound-induced cell death.[2][3]
Q3: I am observing effects of this compound in a mouse cell line. Is this expected?
A3: No, this is not the expected on-target effect. This compound is highly selective for human TRPM4 and does not activate the mouse ortholog due to differences in a specific transmembrane region of the channel.[1][2][7] If you observe effects in mouse cells, it is likely due to an off-target effect or cytotoxicity at the concentration used. This species selectivity can be used as a powerful experimental control.
Q4: Can I use inhibitors of other cell death pathways to confirm the specificity of this compound?
A4: Yes, and this is highly recommended. Published studies have shown that this compound-induced cell death is not inhibited by blockers of apoptosis (caspase inhibitors like Z-VAD-fmk), necroptosis (RIPK1 inhibitors like Necrostatin-1), pyroptosis, or ferroptosis.[6][8] Including these inhibitors in your experiments can help confirm that the observed necrosis is indeed NECSO and not another form of regulated cell death.
Q5: Are there any known off-target effects of this compound?
A5: While a broad off-target screening profile for this compound is not widely published, its mechanism is considered selective for TRPM4. However, at high concentrations, all small molecules have the potential for off-target effects. One study noted the phosphorylation of eIF2α in response to high concentrations of this compound.[1] It is crucial to use the lowest effective concentration and appropriate controls, such as the inactive stereoisomer, to mitigate and identify potential off-target activities.
Troubleshooting Guide
Unanticipated results can arise during experimentation with any small molecule. This guide provides a structured approach to troubleshooting common issues encountered with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell death between experiments. | 1. Inconsistent cell health or passage number.2. Variability in this compound concentration due to improper storage or dilution.3. Fluctuation in TRPM4 expression levels. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and plated at a consistent density.2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.3. Regularly verify TRPM4 expression in your cell line via Western blot or qPCR. |
| Cell death observed in mouse cell lines. | Off-target effect or general cytotoxicity. | 1. Perform a dose-response curve to determine if the effect only occurs at high concentrations.2. Compare the phenotype to that induced in a sensitive human cell line to look for mechanistic differences.3. This is a strong indicator of an off-target effect, as this compound is not supposed to activate murine TRPM4.[1][2][7] |
| Inactive stereoisomer of this compound shows some activity. | 1. Off-target effect common to the chemical scaffold.2. High concentration leading to non-specific effects.3. Contamination of the inactive isomer with the active form. | 1. If the activity is significant and mirrors the active compound, consider if the phenotype is truly due to TRPM4 activation.2. Lower the concentration of both the active and inactive isomers.3. Verify the purity of your compounds. |
| Phenotype observed is not consistent with necrosis (e.g., membrane blebbing, caspase activation). | 1. Off-target effect on a different cell death pathway.2. Cell-type specific response.3. Use of excessively high concentrations. | 1. Use inhibitors of other cell death pathways (apoptosis, necroptosis) to see if the phenotype is blocked.2. Characterize the morphology of dying cells using microscopy and specific cell death assays (e.g., caspase activity assays).3. Repeat the experiment with a lower concentration of this compound. |
| No effect observed in a human cell line expected to be sensitive. | 1. Low or absent TRPM4 expression.2. Insufficient concentration or duration of treatment.3. Inactivation of this compound in the culture medium. | 1. Confirm TRPM4 expression levels by Western blot or qPCR.2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Ensure the stability of the compound in your experimental setup. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line / System | Reference |
| EC50 (hTRPM4 activation) | 306.3 nM | Human TRPM4 | [1] |
| IC50 (antiproliferative, 72h) | 0.48 nM | MCF-7 (human breast cancer) | [1] |
| IC50 (antiproliferative, 72h) | 2.0 nM | PC3 (human prostate cancer) | [1] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound, inducing NECSO.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating this compound on-target effects.
Key Experimental Protocols
Protocol 1: Validating On-Target Activity using an Inactive Stereoisomer
Objective: To differentiate the on-target effects of this compound from non-specific or off-target effects using its inactive stereoisomer.
Methodology:
-
Cell Plating: Seed a human cancer cell line known to express TRPM4 (e.g., MCF-7) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Compound Preparation: Prepare serial dilutions of both this compound and its inactive stereoisomer. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Add the compounds and the vehicle control to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or by staining with a live/dead dye (e.g., propidium (B1200493) iodide) and analyzing via flow cytometry or imaging.
-
Data Analysis: Plot the cell viability against the compound concentration for both this compound and its inactive isomer. Calculate the IC50 value for this compound. The inactive isomer should show a significantly reduced or no effect on cell viability at concentrations where this compound is active.
Protocol 2: Confirming TRPM4 Dependence using Knockout/Knockdown Cells
Objective: To confirm that the cytotoxic effect of this compound is dependent on the presence of its target, TRPM4.
Methodology:
-
Cell Lines: Use both the wild-type version of a sensitive human cell line and a version where TRPM4 has been knocked out (using CRISPR/Cas9) or its expression is stably knocked down (using shRNA).
-
Cell Plating: Plate both the wild-type and the TRPM4-deficient cells in parallel under the same conditions.
-
Treatment: Treat both cell lines with a range of this compound concentrations, including a vehicle control. A concentration around the previously determined IC50 for the wild-type cells should be included.
-
Incubation and Viability Assay: Follow the same procedure for incubation and viability measurement as in Protocol 1.
-
Data Analysis: Compare the dose-response curves for the wild-type and TRPM4-deficient cells. A significant rightward shift in the dose-response curve or a complete lack of response in the TRPM4-deficient cells would confirm that the effect is on-target.
Protocol 3: Utilizing Species Specificity as a Negative Control
Objective: To use the known inactivity of this compound against mouse TRPM4 as a negative control for on-target effects.
Methodology:
-
Cell Lines: Select a human cell line sensitive to this compound (e.g., MCF-7) and a mouse cell line from a similar tissue of origin (e.g., 4T1).
-
TRPM4 Expression (Optional but Recommended): Confirm that the mouse cell line expresses mTRPM4.
-
Treatment: Treat both the human and mouse cell lines in parallel with the same concentrations of this compound.
-
Incubation and Viability Assay: Perform the experiment as described in the previous protocols.
-
Data Analysis: Compare the effect of this compound on the human versus the mouse cell line. The expected outcome for an on-target effect is significant cell death in the human line and little to no effect in the mouse line.[1][7] Any significant activity in the mouse cell line suggests a potential off-target effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Necrocide-1 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with Necrocide-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Necrocide-1?
A1: Necrocide-1 is a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1] It induces a form of regulated necrosis known as NECSO (necrosis by sodium overload) by triggering a massive influx of sodium ions (Na+) and efflux of potassium ions (K+).[1] This leads to membrane depolarization, cell swelling (oncosis), and ultimately, necrotic cell death.[1][2] Notably, this pathway is distinct from other forms of programmed cell death like apoptosis, necroptosis, pyroptosis, and ferroptosis.[2][3][4][5]
Q2: Is Necrocide-1 an inhibitor of RIPK1?
A2: No, Necrocide-1 is not an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][4] Its name can be misleading. While compounds like Necrostatin-1 are well-known RIPK1 inhibitors that block necroptosis[6][7][8][9], Necrocide-1 operates through a completely different mechanism by activating the TRPM4 channel.[1][10] Therefore, inhibitors of necroptosis (e.g., Necrostatin-1, GSK'872, Necrosulfonamide) will not block Necrocide-1-induced cell death.[1][2]
Q3: Is Necrocide-1 effective across all species?
A3: No, Necrocide-1 exhibits species specificity. It is a potent inducer of cell death in human cancer cell lines but does not affect mouse cells.[1] This is due to structural differences in the TRPM4 channel between humans and mice.[1][10][11]
Q4: What are the expected morphological changes in cells treated with Necrocide-1?
A4: Cells undergoing NECSO induced by Necrocide-1 typically exhibit characteristics of necrosis, including cell swelling (oncosis), partial peripheral chromatin condensation without nuclear pyknosis, and eventual plasma membrane rupture.[2][3] These features are distinct from the membrane blebbing and formation of apoptotic bodies seen in apoptosis.[12]
Q5: What are the optimal storage conditions for Necrocide-1?
A5: For long-term storage, Necrocide-1 should be stored as a solid at -20°C.[13] Once dissolved, for example in DMSO, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[12] If stored at -20°C in solution, it is advisable to use it within one month.[1]
Troubleshooting Guide
Issue 1: No or Low Cell Death Observed After Necrocide-1 Treatment
This is a common issue that can arise from several factors related to the experimental setup and the cells being used.
Possible Causes and Solutions:
-
Incorrect Cell Line: Necrocide-1 is only effective in human cells.[1] Verify that you are not using a murine or other non-human cell line.
-
Low TRPM4 Expression: The target of Necrocide-1 is the TRPM4 channel.[1] Cell lines with low or no expression of TRPM4 will be resistant to Necrocide-1.
-
Solution: Confirm TRPM4 expression in your cell line of interest using techniques like Western blot or qPCR. If expression is low, consider using a different human cell line known to express TRPM4 (e.g., MCF-7, PC3, MDA-MB-468).[1]
-
-
Suboptimal Compound Concentration: The effective concentration of Necrocide-1 can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations for inducing cell death typically range from 25-100 nM, with IC50 values in the low nanomolar range for sensitive lines like MCF-7 and PC3.[1]
-
-
Inappropriate Incubation Time: The onset of cell death is time-dependent.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. Significant cell death is often observed between 12 and 48 hours of incubation.[1]
-
-
Compound Instability or Precipitation: Improper storage or handling can lead to degradation or precipitation of Necrocide-1.
Experimental Workflow for Issue 1:
Issue 2: Inconsistent Results Between Replicate Wells or Experiments
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability in the response to treatment.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent technique for dispensing cells into each well. Avoid "edge effects" in microplates by not using the outermost wells or by filling them with sterile PBS.[12]
-
-
Variable Cell Health: Cells that are unhealthy, at a high passage number, or over-confluent may respond differently to Necrocide-1.
-
Solution: Use cells at a low and consistent passage number. Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment. Regularly check for mycoplasma contamination.[12]
-
-
Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations in the final concentration of Necrocide-1 in each well.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Reagent Variability: Inconsistent preparation of stock solutions or degradation of reagents can introduce variability.
-
Solution: Prepare fresh stock solutions of Necrocide-1 and aliquot them to minimize freeze-thaw cycles.[12]
-
Issue 3: High Background Cell Death in Control Wells
Significant cell death in vehicle-treated (e.g., DMSO) wells can obscure the specific effects of Necrocide-1.
Possible Causes and Solutions:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in the culture medium is non-toxic for your cell line, typically below 0.5%.[13] Run a vehicle-only control to assess DMSO toxicity.
-
-
Suboptimal Cell Culture Conditions: Stressed cells are more prone to dying.
-
Solution: Maintain optimal cell culture conditions, including appropriate media, supplements, and incubator settings. Avoid over-confluency and handle cells gently during passaging and seeding.
-
-
Extended Incubation Times: Long experimental durations can lead to non-specific cell death due to nutrient depletion or accumulation of toxic metabolites.
-
Solution: Optimize the assay window to be long enough to observe the effects of Necrocide-1 but short enough to minimize background cell death.[13]
-
Data Presentation
Table 1: Reported Efficacy of Necrocide-1 in Human Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Incubation Time |
| MCF-7 | Antiproliferation | IC50 | 0.48 nM | 72 hours[1] |
| PC3 | Antiproliferation | IC50 | 2.0 nM | 72 hours[1] |
| MCF-7 | Necrotic Cell Death | Effective Conc. | 25-100 nM | 12-48 hours[1] |
| MDA-MB-468 | Necrotic Cell Death | Effective Conc. | 25-100 nM | 12-48 hours[1] |
| A2780 | eIF2α Phosphorylation | Effective Conc. | 100 µM | 4-24 hours[1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Necrocide-1 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Necrocide-1 or vehicle.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: After incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for TRPM4 Expression
-
Cell Lysis: Grow cells to 80-90% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPM4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. invivogen.com [invivogen.com]
- 7. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Necrocide-1 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Necrocide-1.
Frequently Asked Questions (FAQs)
Q1: What is Necrocide-1 and what is its mechanism of action?
Necrocide-1 (NC1) is a small molecule inducer of a novel form of regulated necrosis.[1][2] Unlike other forms of programmed cell death, NC1-induced necrosis is independent of caspases (apoptosis), RIPK1/MLKL signaling (necroptosis), and iron-dependent lipid peroxidation (ferroptosis).[2] Its primary mechanism involves the induction of mitochondrial reactive oxygen species (ROS) production, leading to mitochondrial permeability transition and ultimately, cell death.[1][2] This process is also associated with hallmarks of immunogenic cell death (ICD), such as the surface exposure of calreticulin (B1178941), and the release of ATP and high mobility group box 1 (HMGB1).[1][2]
Q2: What is the recommended formulation for in vivo delivery of Necrocide-1?
A successfully used formulation for both intravenous (i.v.) and oral gavage administration in mice consists of:
-
2% DMSO (Dimethyl sulfoxide)
-
20% HP-β-CD (Hydroxypropyl-β-cyclodextrin)
-
Isotonic saline[2]
This formulation is designed to improve the solubility of Necrocide-1, which is sparingly soluble in aqueous solutions.
Q3: What are the reported efficacious doses of Necrocide-1 in vivo?
In preclinical mouse xenograft models of human prostate (PC-3) and breast (MCF-7) cancer, the following doses and administration routes have been shown to be effective:
| Animal Model | Administration Route | Dosage | Outcome |
| PC-3 Xenograft | Intravenous (i.v.) | 40 mg/kg (single dose) | Sustained tumor regression for up to 20 days[2] |
| PC-3 Xenograft | Intravenous (i.v.) | 40 mg/kg (two doses, 28 days apart) | Sustained tumor regression after each dose[2] |
| PC-3 Xenograft | Oral Gavage | 100 mg/kg (3 times/week) | Reduced tumor growth[2] |
| MCF-7 Xenograft | Intravenous (i.v.) | 30 mg/kg (3 times/week for 2 weeks) | Suppressed tumor growth[3] |
Q4: Does Necrocide-1 induce immunogenic cell death (ICD) in vivo?
Yes, Necrocide-1 has been shown to induce hallmarks of ICD in vitro, including the exposure of calreticulin (CALR), secretion of ATP, and release of HMGB1.[1][2] These events are crucial for mounting an anti-tumor immune response. While direct in vivo measurement of ICD hallmarks is complex, the necrotic cell death induced by NC1 in tumors is expected to be immunogenic.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Anti-Tumor Efficacy
Possible Causes:
-
Suboptimal Formulation: Necrocide-1 has low aqueous solubility. Improper formulation can lead to precipitation of the compound and reduced bioavailability.
-
Inadequate Dosing or Schedule: The dose or frequency of administration may not be sufficient to achieve therapeutic concentrations in the tumor tissue.
-
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a short half-life.
-
Tumor Model Resistance: The specific cancer cell line used in the xenograft model may have intrinsic resistance to Necrocide-1-induced necrosis.
Troubleshooting Steps:
-
Verify Formulation:
-
Ensure that the DMSO, HP-β-CD, and saline are of high quality and sterile.
-
Prepare the formulation fresh before each use.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, consider slightly increasing the percentage of co-solvents, but be mindful of potential toxicity.
-
-
Optimize Dosing Regimen:
-
If using oral administration, consider that bioavailability may be lower and more variable than with intravenous injection. A higher dose or more frequent administration may be necessary.
-
For intravenous administration, ensure the injection is performed slowly and correctly into the tail vein to avoid extravasation.
-
Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific tumor model.
-
-
Assess Compound Stability:
-
Evaluate Tumor Model Sensitivity:
-
Confirm the in vitro sensitivity of your cancer cell line to Necrocide-1 before initiating in vivo studies. IC50 values for various human cancer cell lines are reported to be in the nanomolar range.[2]
-
Issue 2: Observed Toxicity or Adverse Effects in Animals
Possible Causes:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic.
-
On-Target Toxicity: Although Necrocide-1 has shown selectivity for cancer cells over normal cells in vitro, high systemic exposure could potentially lead to off-target effects.[1][2]
-
Rapid Injection: Too rapid intravenous injection can cause acute adverse reactions.
Troubleshooting Steps:
-
Vehicle Control Group:
-
Always include a vehicle control group that receives the formulation without Necrocide-1. This will help differentiate between compound-related toxicity and vehicle-induced effects.
-
-
Monitor Animal Health:
-
Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
If toxicity is observed, consider reducing the dose or the frequency of administration.
-
-
Refine Injection Technique:
-
For intravenous injections, ensure a slow and steady rate of administration.
-
Experimental Protocols
Protocol 1: Formulation of Necrocide-1 for In Vivo Administration
Materials:
-
Necrocide-1 powder
-
DMSO (cell culture grade, sterile)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Isotonic saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate the required amount of Necrocide-1 for the desired final concentration and volume.
-
In a sterile microcentrifuge tube, dissolve the Necrocide-1 powder in DMSO to create a stock solution. The final concentration of DMSO in the injectable solution should be 2%.
-
In a separate sterile tube, prepare a 20% (w/v) solution of HP-β-CD in isotonic saline.
-
Slowly add the Necrocide-1/DMSO stock solution to the HP-β-CD/saline solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final formulation should be a clear solution. Administer to animals at a volume of 10 ml/kg body weight.[2]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Animal Model:
-
Immunodeficient mice (e.g., NMRI nude mice)[2]
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^7 cancer cells (e.g., PC-3 or MCF-7) suspended in a mixture of PBS and Matrigel into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 200-400 mm³). Measure tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administration of Necrocide-1: Administer Necrocide-1 or the vehicle control according to the desired dosing schedule and route (intravenous or oral gavage).
-
Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, behavior) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Signaling pathway of Necrocide-1-induced regulated necrosis.
References
- 1. Methods to Detect Immunogenic Cell Death In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Noninvasive in vivo discrimination between mitochondrial ROS and global ROS production in solid tumors using EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Necrocide 1-Induced Cellular Stress Responses
This technical support center is designed for researchers, scientists, and drug development professionals working with Necrocide 1 (NC1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the human Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] Its activation of TRPM4 leads to a massive influx of sodium ions (Na⁺), causing rapid membrane depolarization, cellular swelling (oncosis), and ultimately, a form of regulated necrotic cell death termed "necrosis by sodium overload" (NECSO).[1][2][3] This process is distinct from other known regulated cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[4][5][6]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Cells undergoing NC1-induced necrosis typically exhibit morphological characteristics distinct from apoptosis.[4] Expect to observe cellular swelling, partial peripheral chromatin condensation without the formation of condensed, fragmented nuclei (pyknosis), and eventual rupture of the plasma membrane.[4] This contrasts with apoptosis, which is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[7]
Q3: Is this compound expected to activate caspases?
A3: No, this compound induces a caspase-independent form of cell death.[4][5][6] The cell death pathway initiated by NC1 is not inhibited by pan-caspase inhibitors like z-VAD-FMK.[4][5][6] If you observe significant caspase activation, it may indicate an off-target effect or a mixed cell death phenotype in your specific cell model.
Q4: What are the hallmarks of the immunogenic cell death (ICD) induced by this compound?
A4: this compound is an inducer of immunogenic cell death, which is characterized by the release of Damage-Associated Molecular Patterns (DAMPs). The key hallmarks to measure are:
-
Calreticulin (B1178941) (CALR) exposure: Translocation of CALR from the endoplasmic reticulum to the cell surface.[5][6][8]
-
ATP release: Secretion of ATP into the extracellular space.[5][6][8]
-
HMGB1 release: Release of High Mobility Group Box 1 protein from the nucleus.[5][6][8]
These DAMPs can be measured to confirm the immunogenic nature of the cell death induced in your experiments.
Troubleshooting Guides
Issue 1: No or low levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Species Specificity | This compound is highly specific for human TRPM4 and does not effectively activate the mouse ortholog.[1][2][3] Ensure you are using human cell lines or cells engineered to express human TRPM4. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines (see Table 1). |
| Compound Stability and Storage | Ensure your this compound stock is properly stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low TRPM4 Expression | Verify the expression level of TRPM4 in your cell line of interest. Cell lines with low or no TRPM4 expression will be resistant to NC1.[9] |
| Suboptimal Cell Health | Ensure cells are in a logarithmic growth phase and have high viability (>90%) before treatment. Stressed or overly confluent cells may respond differently. |
Issue 2: Observed cell death morphology is apoptotic rather than necrotic.
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Response | Some cell lines may have a lower threshold for apoptosis or exhibit a mixed cell death phenotype. |
| Confirmation of Necrosis vs. Apoptosis | 1. Caspase Inhibition: Co-treat cells with a pan-caspase inhibitor (e.g., z-VAD-FMK). NC1-induced necrosis should not be blocked.[4][5][6] 2. Morphological Analysis: Use microscopy (light or electron) to carefully observe cellular morphology for signs of swelling and membrane rupture (necrosis) versus shrinkage and blebbing (apoptosis).[4][7] 3. Biochemical Markers: Perform western blotting for cleaved caspases (e.g., caspase-3) and PARP cleavage. These markers should be absent in pure NC1-induced necrosis.[4] |
| Dose and Time-Dependent Effects | Very high concentrations or prolonged exposure to a compound can sometimes lead to secondary necrosis following an initial apoptotic phase. Perform a time-course and dose-response experiment to identify conditions that favor the primary necrotic mechanism. |
Issue 3: Inconsistent results in immunogenic cell death marker assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Timing | The kinetics of DAMPs release can vary. Perform a time-course experiment to determine the optimal time point for measuring calreticulin exposure, ATP release, and HMGB1 secretion post-treatment. |
| Improper Sample Handling | ATP Release: ATP is rapidly degraded. Ensure supernatants are collected and processed quickly. Use an appropriate ATP assay kit and follow the protocol carefully. HMGB1 Release: HMGB1 can be released from cells during handling. Centrifuge samples gently to pellet cells without causing lysis. Calreticulin Exposure: Analyze cells promptly after staining, as the signal can diminish over time. Ensure proper antibody titration and control for background fluorescence. |
| Low Signal-to-Noise Ratio | Optimize the number of cells used for the assay. Ensure you have a robust positive control for each ICD marker to validate your assay setup. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| MCF-7 | Breast Cancer | 0.48 | 72 hours[1] |
| PC3 | Prostate Cancer | 2 | 72 hours[1] |
| Various Human Cancer Lines | Multiple | < 15 | 24 hours[4] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. It is recommended to determine the IC50 for your specific system.
Experimental Protocols
Protocol 1: Detection of Calreticulin (CALR) Exposure by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the optimal time, including positive and negative controls.
-
Cell Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation buffer.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in a buffer containing an anti-CALR antibody or an isotype control antibody.[10]
-
Incubate on ice for 30-60 minutes in the dark.[10]
-
Wash cells to remove unbound primary antibody.
-
If the primary antibody is not fluorescently labeled, resuspend cells in a buffer with a fluorescently-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.[10]
-
Wash cells to remove unbound secondary antibody.
-
-
Viability Staining: Resuspend cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to distinguish live from dead cells.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population (viability dye-negative) and quantify the percentage of CALR-positive cells.[10]
Protocol 2: Measurement of Extracellular ATP Release
-
Cell Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with this compound and controls.
-
Supernatant Collection: At the desired time point, carefully collect the cell culture supernatant.
-
ATP Measurement: Use a commercial luciferase-based ATP detection kit.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the concentration of ATP in the samples by interpolating from the standard curve.
Protocol 3: Quantification of HMGB1 Release by ELISA
-
Cell Treatment and Supernatant Collection: Treat cells with this compound. At the end of the incubation period, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells and debris.[13]
-
ELISA Procedure: Use a commercial HMGB1 ELISA kit.
-
Coat a 96-well plate with the HMGB1 capture antibody overnight.[13]
-
Wash the plate and block with a blocking buffer.[13]
-
Add your collected supernatants and the HMGB1 standards to the wells and incubate.[13]
-
Wash the plate and add the biotinylated detection antibody.[13]
-
Wash and add streptavidin-HRP.[13]
-
Wash and add a TMB substrate. Stop the reaction with a stop solution.[13]
-
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of HMGB1 in your samples.
Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with DCFDA
-
Cell Preparation: Culture cells to the desired confluency.
-
DCFDA Loading:
-
Cell Treatment: Wash the cells to remove excess DCFDA. Add fresh media containing this compound and your controls.
-
Fluorescence Measurement: After the desired treatment time, measure the fluorescence of 2', 7' –dichlorofluorescein (DCF) using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~495/529 nm).[14]
-
Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.
Visualized Pathways and Workflows
Caption: Signaling pathway of this compound-induced necrotic cell death.
Caption: A logical workflow for troubleshooting a lack of cell death.
Caption: Experimental logic to differentiate necrosis from apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.cn [abcam.cn]
- 15. researchgate.net [researchgate.net]
preventing degradation of Necrocide 1 during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Necrocide 1 in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Question | Possible Cause & Solution |
| Why am I seeing inconsistent or lower-than-expected cell death with this compound? | 1. Compound Degradation: this compound, like many small molecules, can lose activity if not handled or stored correctly. - Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using working solutions that are old or have been stored at room temperature for extended periods. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation. - Solution: Upon receiving this compound, aliquot the stock solution into single-use volumes and store them at the recommended temperature (-20°C or -80°C).[1][2] This minimizes the number of times the main stock is temperature-cycled. 3. Suboptimal Cell Conditions: The health and density of your cells can significantly impact their response to this compound. - Solution: Use cells within a low and consistent passage number. Ensure cells are in the logarithmic growth phase and seeded at an optimal density, as very high or low densities can alter signaling responses.[1] |
| My this compound stock solution appears cloudy or has precipitated. What should I do? | 1. Poor Solubility: The compound may have precipitated out of solution, especially after being frozen. - Solution: Before use, ensure the stock solution is completely thawed and homogenous. You may need to gently vortex the vial to redissolve any precipitate. For in vivo experiments requiring specific formulations, ensure all components are thoroughly mixed and used immediately for best results.[2] 2. Incorrect Solvent: Using a solvent in which this compound has low solubility can lead to precipitation. - Solution: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. Ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.[2] |
| Why are my results variable between different experimental days? | 1. Reagent Instability: This is a primary cause of day-to-day variability.[1] - Solution: Always prepare fresh working dilutions of this compound for each experiment from a single-use aliquot of your stock solution.[1] 2. Assay Timing: The kinetics of this compound-induced cell death can vary. - Solution: Perform a time-course experiment to identify the optimal endpoint for your specific cell line and experimental conditions. This is often between 8 and 24 hours.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is an experimental compound that induces a form of regulated, non-apoptotic necrotic cell death.[3][4][5] It functions as a selective agonist for the human Transient Receptor Potential Melastatin 4 (TRPM4) channel.[6][7] Activation of TRPM4 leads to a massive influx of sodium ions (Na+), causing sodium overload, membrane depolarization, cell swelling, and ultimately, necrotic cell death.[6][7] This process has been termed NECSO (necrosis by sodium overload).[7] |
| Is this compound a necroptosis inhibitor like Necrostatin-1? | No, this is a critical distinction. This compound is an inducer of necrosis. It does not inhibit the canonical necroptosis pathway involving RIPK1, RIPK3, and MLKL.[3][5] In fact, cell death induced by this compound cannot be blocked by inhibitors of necroptosis, apoptosis, or ferroptosis.[4][5] Necrostatin-1 and its analogs are inhibitors of RIPK1 kinase activity and are used to block necroptosis.[8][9][10] |
| What are the recommended storage conditions for this compound? | For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month to maintain stability.[2][6] It is crucial to avoid repeated freeze-thaw cycles.[1][2] |
| In what solvents is this compound soluble? | This compound is highly soluble in DMSO. For example, some suppliers report solubility in DMSO at concentrations up to 48 mg/mL.[2] It has very low solubility in water.[2] For cell culture experiments, a concentrated stock in DMSO is typically prepared and then diluted to the final working concentration in the culture medium. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound and Related Compounds
| Compound | Solvent | Max Solubility | Powder Storage | Stock Solution Storage |
| This compound | DMSO | ≥ 48 mg/mL | -20°C | -80°C (1 year) or -20°C (1 month)[2][6] |
| Water | Insoluble[2] | |||
| RIPK1 Inhibitor (Example) | DMSO | 48 mg/mL | -20°C (3 years) | -80°C (1 year) or -20°C (1 month)[2] |
| Ethanol | ~2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stable, concentrated stock solution of this compound.
-
Warm the Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Add Solvent: Using a calibrated pipette, add the required volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Ensure Complete Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid partial use and re-freezing.
-
Store Properly: Immediately store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[2][6]
Protocol 2: Induction of Necrotic Cell Death with this compound
This protocol provides a general workflow for treating cultured cells with this compound.
-
Cell Seeding: Plate your cells in an appropriate multi-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically overnight).
-
Prepare Working Solution: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Mix thoroughly by gentle inversion or pipetting. It is critical to prepare this solution fresh for each experiment.[1]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 8-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Assess Cell Viability: Following incubation, measure cell death using a suitable assay, such as lactate (B86563) dehydrogenase (LDH) release for membrane rupture, propidium (B1200493) iodide uptake, or a commercial necrosis/viability kit.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound activates the TRPM4 channel, leading to sodium overload and necrotic cell death.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound to ensure stability and reproducibility.
Troubleshooting Flowchart for this compound Experiments
Caption: A logical guide to troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Necrotic Cell Death | Cell Signaling Technology [awsprod-cellsignal.com]
Technical Support Center: Addressing Variability in Cell Line Sensitivity to Necrocide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Necrocide-1. It addresses the observed variability in cell line sensitivity through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is Necrocide-1 and what is its mechanism of action?
A1: Necrocide-1 (NC1) is an experimental small molecule that induces a form of regulated, TNF-independent necrosis in a variety of human cancer cell lines, often at nanomolar concentrations.[1][2] Its mechanism is distinct from other known forms of programmed cell death such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][3] NC1 functions as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) cation channel.[4][5] This activation leads to a massive influx of sodium ions (Na+) into the cell, a process termed "necrosis by sodium overload" (NECSO), which subsequently triggers mitochondrial reactive oxygen species (ROS) production and ultimately results in necrotic cell death.[2][4][5]
Q2: Why do different cell lines exhibit varying sensitivity to Necrocide-1?
A2: The primary factor influencing a cell line's sensitivity to Necrocide-1 is the expression level of its molecular target, the TRPM4 channel. Cell lines with higher TRPM4 expression tend to be more sensitive to NC1-induced necrosis.[4] Additionally, a correlation has been observed between high basal levels of reactive oxygen species (ROS) and increased sensitivity to Necrocide-1.[2] Conversely, cell lines with low or negligible TRPM4 expression, such as some non-transformed cell lines and certain cancer cell lines, are resistant to Necrocide-1.[1][4]
Q3: Is Necrocide-1 the same as Necrostatin-1?
A3: No, they are distinct compounds with different mechanisms of action. Necrocide-1 induces necrosis by activating the TRPM4 channel. In contrast, Necrostatin-1 is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and is used to block necroptosis, a different form of programmed necrosis.
Q4: What are the morphological and biochemical hallmarks of Necrocide-1-induced cell death?
A4: Cells undergoing Necrocide-1-induced necrosis typically exhibit cell swelling (oncosis), membrane rupture, and the release of intracellular contents, such as lactate (B86563) dehydrogenase (LDH).[1] Biochemically, this form of cell death is characterized by a rapid and significant increase in intracellular sodium, mitochondrial ROS production, and is not inhibited by caspase inhibitors (like z-VAD-fmk) or necroptosis inhibitors (like Necrostatin-1).[1][5]
Data Presentation: Necrocide-1 Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Necrocide-1 in various human cancer cell lines and non-transformed cells.
| Cell Line | Cancer Type | IC50 (nM) | Sensitivity | Reference |
| MCF-7 | Breast Carcinoma | 0.48 | Sensitive | [5] |
| PC3 | Prostate Cancer | 2 | Sensitive | [5] |
| Various Human Cancer Lines | Multiple | < 15 | Sensitive | [1] |
| IMR-90 | Normal Fibroblasts | > 10,000 | Resistant | [1] |
| HUVEC | Normal Endothelial Cells | > 10,000 | Resistant | [1] |
| MEF | Mouse Embryonic Fibroblasts | > 10,000 | Resistant | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Necrocide-1-induced necrotic cell death.
Caption: General experimental workflow for assessing Necrocide-1 cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Results Between Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between seeding replicates.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and thermal uniformity.
-
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Use calibrated pipettes and ensure consistent timing and technique when adding reagents to all wells.
-
Issue 2: No Significant Cell Death Observed in a Supposedly Sensitive Cell Line
-
Possible Cause: Low expression of TRPM4.
-
Solution: Verify the TRPM4 expression level in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have high TRPM4 expression. Cell line authenticity should also be confirmed.
-
-
Possible Cause: Suboptimal Necrocide-1 concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
-
-
Possible Cause: Inactive Necrocide-1.
-
Solution: Ensure proper storage of the Necrocide-1 stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
-
Possible Cause: High cell density.
-
Solution: High cell confluence can sometimes confer resistance. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Issue 3: High Background Signal in Viability/Cytotoxicity Assays
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
-
Possible Cause: Toxicity of the vehicle (e.g., DMSO).
-
Solution: Run a vehicle control to assess its toxicity at the concentration used to dissolve Necrocide-1. If necessary, lower the final DMSO concentration.
-
-
Possible Cause (LDH assay): Serum in the culture medium contains LDH.
-
Solution: Use serum-free medium for the final incubation step before performing the LDH assay or subtract the background absorbance from a media-only control.
-
Experimental Protocols
1. WST-1 Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Necrocide-1 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the Necrocide-1 dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with compromised membrane integrity.
-
Materials:
-
96-well cell culture plates
-
LDH cytotoxicity detection kit
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Follow steps 1-3 of the WST-1 assay protocol.
-
For a positive control (maximum LDH release), add lysis buffer from the kit to a set of untreated wells 15 minutes before the end of the incubation period.
-
At the end of the incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[6]
-
3. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® reagent
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Follow steps 2-3 of the WST-1 assay protocol.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.[7][8]
-
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
Validation & Comparative
A Comparative Guide to Necrocide-1 and Other Necroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Programmed cell death is a critical process in tissue homeostasis and a key target in cancer therapy. While apoptosis has been extensively studied, non-apoptotic pathways like necroptosis are gaining significant attention as alternative mechanisms to eliminate cancer cells, particularly those resistant to traditional therapies. This guide provides an objective comparison between Necrocide-1, a novel necrosis inducer, and other conventional necroptosis-inducing agents, supported by experimental data and detailed protocols.
Introduction to Necroptosis and Necrocide-1
Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2] Unlike apoptosis, it is independent of caspases and results in cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an immune response.[1][3]
Necrocide-1 (NC1) is an experimental small molecule that induces a non-apoptotic, necrotic form of cell death in human cancer cells at nanomolar concentrations.[3][4] However, its mechanism of action is distinct from the classical necroptosis pathway, presenting a unique tool for cell death research and a potential new avenue for anticancer therapy.[3][5][6]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between Necrocide-1 and classical necroptosis inducers lies in their molecular signaling pathways.
Necrocide-1: A TRPM4-Dependent Pathway
Necrocide-1 induces cell death through a mechanism termed "necrosis by sodium overload" (NECSO).[7] It acts as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[7]
-
TRPM4 Activation: Necrocide-1 binds to and activates the TRPM4 channel on the cell membrane.[7]
-
Ion Imbalance: This activation leads to a massive influx of sodium ions (Na+) and an efflux of potassium ions (K+), causing membrane depolarization and cellular swelling (oncosis).[7]
-
Mitochondrial ROS: The ionic imbalance triggers the production of mitochondrial reactive oxygen species (ROS).[3]
-
Cell Death: The combination of osmotic stress and oxidative damage culminates in plasma membrane rupture and necrotic cell death.[3][7]
Crucially, cell death induced by Necrocide-1 is not blocked by inhibitors of necroptosis (e.g., Necrostatin-1), ferroptosis, or pyroptosis, highlighting its unique signaling cascade.[3][4][5][7]
Classical Necroptosis Inducers: The RIPK1/RIPK3/MLKL Axis
The most common experimental method to induce classical necroptosis involves a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (e.g., Z-VAD-FMK), often abbreviated as TSZ.[8]
-
TNFR1 Activation: TNF-α binds to its receptor, TNFR1, initiating the formation of a membrane-bound signaling complex (Complex I).[9][10]
-
Necrosome Formation: In the presence of a Smac mimetic (which inhibits cIAPs) and a caspase inhibitor (which blocks apoptosis), RIPK1 is deubiquitinated and forms a cytosolic complex with RIPK3, known as the necrosome (or Complex IIb).[10][11]
-
MLKL Phosphorylation: Within the necrosome, RIPK3 phosphorylates MLKL.[2][11]
-
Execution of Necroptosis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that disrupt membrane integrity, leading to cell lysis.[1][11][12]
This pathway can be blocked by specific inhibitors such as Necrostatin-1 (Nec-1), which targets RIPK1 kinase activity.[1][13][14]
Data Presentation: Performance Comparison
The following table summarizes the key quantitative and qualitative differences between Necrocide-1 and the standard TSZ combination for inducing necroptosis.
| Feature | Necrocide-1 (NC1) | Classical Inducers (e.g., TSZ) |
| Primary Target | TRPM4 Channel[7] | RIPK1 / RIPK3[1][10] |
| Mechanism | Na+ overload, mitochondrial ROS[3][7] | Necrosome formation, MLKL-mediated pore formation[2][11] |
| Potency | High (IC50: 0.48 nM in MCF-7, 2 nM in PC3 cells)[7] | Variable (depends on cell line and reagent concentrations, e.g., TNF-α 1-100 ng/ml)[15] |
| Key Inhibitors | Clotrimazole (TRPM4 blocker), Cyclosporine A[4][7] | Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor), Necrosulfonamide (MLKL inhibitor)[1] |
| Cross-reactivity | Not inhibited by necroptosis, ferroptosis, or pyroptosis inhibitors[3][4][5][7] | Specific to the necroptosis pathway; does not trigger other forms of cell death. |
| Species Specificity | Active in human cells; no effect on mouse cells due to TRPM4 differences[7] | Active in both human and mouse cells, though sensitivity varies. |
| Immunogenicity | Induces immunogenic cell death (Calreticulin exposure, ATP & HMGB1 release)[3][4][7] | Induces immunogenic cell death (DAMPs release)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for inducing and assessing cell death using Necrocide-1 and classical inducers.
Protocol 1: Induction of Necrosis with Necrocide-1
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Prepare a stock solution of Necrocide-1 in DMSO. Further dilute to the desired working concentrations (e.g., 0.1 nM to 1000 nM) in fresh cell culture medium.[7]
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of Necrocide-1. Include a vehicle control (DMSO) at the same concentration as the highest Necrocide-1 treatment.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).[7]
-
Assessment of Cell Death: Quantify cell viability using an appropriate assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or an LDH release assay to measure membrane rupture.[8] Morphological changes can be observed using phase-contrast microscopy.
Protocol 2: Induction of Classical Necroptosis (TSZ Method)
-
Cell Seeding: Plate a responsive cell line (e.g., L929, HT-29) as described in Protocol 1.
-
Reagent Preparation: Prepare stock solutions of human TNF-α (in sterile water), a Smac mimetic (e.g., Birinapant, in DMSO), and Z-VAD-FMK (in DMSO). Prepare the final treatment cocktail in cell culture medium to achieve desired final concentrations (e.g., 20-100 ng/mL TNF-α, 100-500 nM Smac mimetic, 20-50 µM Z-VAD-FMK).[8][15]
-
Cell Treatment: Remove the old medium and add the medium containing the TSZ cocktail. Include appropriate controls: untreated cells, cells with each reagent individually, and cells with pairs of reagents.
-
Incubation: Incubate the cells for a time course (e.g., 6, 12, or 24 hours), as the kinetics of necroptosis can be rapid.[8]
-
Assessment of Necroptosis: Measure cell viability as described above. Confirmation of the pathway can be achieved by Western blotting for phosphorylated MLKL (p-MLKL), a specific marker of necroptosis activation.[12]
Protocol 3: Differentiating Cell Death Pathways with Inhibitors
This workflow is designed to confirm the specific mechanism of a cell death inducer.
Expected Results:
-
Necrocide-1-treated cells: Cell death will not be rescued by Necrostatin-1, Ferrostatin-1, or Z-VAD-FMK, confirming a distinct pathway.[2][3]
-
TSZ-treated cells: Cell death will be significantly rescued by Necrostatin-1, confirming the induction of classical, RIPK1-dependent necroptosis.
Conclusion
Necrocide-1 represents a potent and immunogenic inducer of necrotic cell death that operates through a novel pathway distinct from classical necroptosis. Its mechanism, centered on TRPM4-mediated sodium overload, provides researchers with a valuable tool to explore non-canonical cell death pathways. For drug development professionals, the ability of Necrocide-1 to kill cancer cells independently of the well-established apoptosis and necroptosis machinery offers a promising strategy to overcome therapeutic resistance. Understanding the differences between Necrocide-1 and classical inducers like the TSZ combination is essential for designing rigorous experiments and accurately interpreting the complex landscape of regulated cell death.
References
- 1. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis as an alternative form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis in Inflammatory Bowel Disease, Colorectal Cancer, and Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Necrocide 1 and Ferroptosis Inducers in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on therapeutic strategies that harness regulated cell death (RCD) pathways beyond traditional apoptosis. This guide provides a detailed comparison of two distinct non-apoptotic cell death-inducing strategies: the novel compound Necrocide 1 and the well-established class of ferroptosis inducers. By examining their mechanisms of action, quantitative efficacy, and experimental protocols, this document aims to equip researchers with the necessary information to objectively evaluate these promising avenues for cancer treatment.
Introduction to Novel Regulated Cell Death Pathways in Oncology
Cancer cells often develop resistance to apoptosis, the most well-characterized form of programmed cell death, necessitating the exploration of alternative cell death modalities.[1][2] Necrosis, once considered an unregulated and chaotic process, is now understood to encompass several regulated pathways, including necroptosis and ferroptosis.[3][4] These pathways offer unique therapeutic opportunities to eliminate apoptosis-resistant cancer cells.[1][5]
This compound is a potent small molecule that induces a form of regulated necrosis, which has been shown to be distinct from canonical necroptosis, ferroptosis, and pyroptosis.[5][6] More recent evidence identifies this compound as an agonist of the TRPM4 channel, leading to a form of cell death termed "necrosis by sodium overload" (NECSO).[7]
Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[8][9] It can be initiated by two main classes of small molecules: those that inhibit the cystine/glutamate antiporter system Xc- (e.g., erastin) and those that directly inhibit glutathione (B108866) peroxidase 4 (GPX4) (e.g., RSL3).[8][10]
This guide will delve into a direct comparison of this compound and these two classes of ferroptosis inducers, providing a framework for their evaluation in pre-clinical cancer research.
Mechanisms of Action: A Tale of Two Pathways
The signaling cascades initiated by this compound and ferroptosis inducers are fundamentally different, offering distinct points of therapeutic intervention.
This compound: Inducing Necrosis through Sodium Overload (NECSO)
This compound's mechanism of action has been recently elucidated as the activation of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[7] This activation leads to a massive influx of sodium ions (Na+), disrupting cellular homeostasis and triggering a necrotic cell death program.[7] Key features of this compound-induced cell death include:
-
TRPM4 Agonism: this compound directly binds to and activates the TRPM4 channel.[7]
-
Sodium Influx: The opening of TRPM4 channels leads to a rapid and sustained influx of Na+.[7]
-
Mitochondrial ROS Production: This ionic imbalance results in the production of mitochondrial reactive oxygen species (ROS).[6]
-
Mitochondrial Permeability Transition: The increase in ROS contributes to the opening of the mitochondrial permeability transition pore (mPTP).[5]
-
Cell Swelling and Lysis: The culmination of these events is osmotic swelling and eventual rupture of the plasma membrane, characteristic of necrosis.[6]
-
Immunogenic Cell Death (ICD): this compound-induced necrosis is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CALR) exposure, ATP secretion, and high mobility group box 1 (HMGB1) release.[5]
It is crucial to note that this compound-induced cell death is independent of the canonical necroptosis pathway involving RIPK1, RIPK3, and MLKL, as well as pathways of ferroptosis and pyroptosis.[5][6]
Ferroptosis Inducers: Targeting the Glutathione-Peroxidase Axis
Ferroptosis inducers converge on the central vulnerability of cells to iron-dependent lipid peroxidation. The two major classes of inducers, exemplified by erastin (B1684096) and RSL3, achieve this through different mechanisms.[8][10]
-
Class I: System Xc- Inhibitors (e.g., Erastin):
-
Inhibition of Cystine Uptake: Erastin blocks the system Xc- antiporter, preventing the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[8]
-
GSH Depletion: The lack of cystine leads to the depletion of intracellular GSH.[8]
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, requires GSH as a cofactor. GSH depletion leads to the inactivation of GPX4.[8]
-
-
Class II: Direct GPX4 Inhibitors (e.g., RSL3):
-
Covalent Binding to GPX4: RSL3 directly and irreversibly binds to the active site of GPX4, inhibiting its enzymatic activity.[8]
-
Both pathways lead to the same downstream consequences:
-
Lipid Peroxidation: With GPX4 inactivated, lipid hydroperoxides, particularly those formed from polyunsaturated fatty acids (PUFAs), accumulate on cellular membranes.
-
Iron-Dependent Fenton Reaction: Ferrous iron (Fe2+) catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction, propagating a chain reaction of lipid peroxidation.
-
Oxidative Damage and Cell Death: The overwhelming lipid peroxidation leads to membrane damage and eventual cell death.
The distinct signaling pathways of this compound and ferroptosis inducers are visualized in the diagrams below.
Quantitative Comparison of In Vitro Efficacy
A direct comparison of the cytotoxic potential of this compound and ferroptosis inducers is essential for evaluating their therapeutic promise. The following table summarizes the available 50% inhibitory concentration (IC50) values for these compounds across various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | Erastin IC50 | RSL3 IC50 |
| MCF-7 | Breast Cancer | 0.48 nM[7] | 80 µM[11] | > 2 µM[12] |
| PC3 | Prostate Cancer | 2 nM[7] | - | - |
| MDA-MB-231 | Breast Cancer | < 15 nM[13] | 40 µM[11], 40.63 µM[14] | 0.71 µM (96h)[15] |
| HCT116 | Colorectal Cancer | - | - | 4.084 µM[16] |
| LoVo | Colorectal Cancer | - | - | 2.75 µM[16] |
| HT29 | Colorectal Cancer | - | - | 12.38 µM[16] |
| HeLa | Cervical Cancer | < 15 nM[13] | ~3.5 µM | - |
| NCI-H1975 | Lung Cancer | < 15 nM[13] | ~5 µM | 150 nM (24h)[15] |
Data Interpretation:
-
Potency: this compound demonstrates remarkably high potency, with IC50 values in the nanomolar to sub-nanomolar range, indicating its efficacy at very low concentrations.[7][13]
-
Ferroptosis Inducer Variability: The IC50 values for erastin and RSL3 are generally in the micromolar range and exhibit significant variability across different cell lines.[11][12][14][15][16]
-
Cell Line Specificity: The sensitivity of cancer cells to both this compound and ferroptosis inducers is cell-line dependent, highlighting the importance of biomarker-driven therapeutic strategies.
Experimental Protocols
To facilitate the direct comparison and further investigation of these compounds in a laboratory setting, detailed experimental protocols are provided below.
Experimental Workflow for Comparative Analysis
A general workflow to compare and differentiate the cytotoxic effects of this compound and ferroptosis inducers is outlined below.
Protocol 1: Induction of Cell Death with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for IC50 determination would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Treatment: Remove the old medium and add the prepared media containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: After incubation, measure cell viability using the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Induction of Ferroptosis with Erastin or RSL3
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Erastin or RSL3 (stock solutions in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Preparation: Prepare serial dilutions of erastin (e.g., 1-100 µM) or RSL3 (e.g., 0.1-20 µM) in complete cell culture medium. For rescue experiments, prepare parallel treatments with the addition of a ferroptosis inhibitor, such as Ferrostatin-1 (typically 1-10 µM). Include vehicle controls.
-
Treatment: Remove the old medium and add the prepared media.
-
Incubation: Incubate for the desired time course (e.g., 24, 48 hours).
-
Cell Viability Assessment: Perform cell viability assays as described in Protocol 1.
-
Data Analysis: Determine IC50 values. For rescue experiments, compare the viability of cells treated with the inducer alone to those co-treated with the inducer and Ferrostatin-1. A significant increase in viability in the presence of Ferrostatin-1 confirms ferroptosis.
Protocol 3: Mechanistic Assays to Differentiate this compound and Ferroptosis
1. ROS Detection:
-
Mitochondrial ROS (for this compound): Use MitoSOX Red indicator. Treat cells with this compound, then stain with MitoSOX and analyze by flow cytometry or fluorescence microscopy.
-
Lipid ROS (for Ferroptosis): Use C11-BODIPY 581/591 probe. Treat cells with erastin or RSL3, stain with C11-BODIPY, and analyze. An increase in green fluorescence indicates lipid peroxidation.
2. Iron Chelation:
-
Co-treat cells with this compound or ferroptosis inducers and an iron chelator (e.g., deferoxamine, DFO). DFO should rescue cells from ferroptosis but not from this compound-induced necrosis.
3. Immunogenic Cell Death Marker Analysis:
-
Calreticulin (CALR) Exposure: Treat cells with this compound and stain for surface CALR using a specific antibody, followed by flow cytometry analysis.
-
ATP Release: Measure ATP levels in the culture supernatant using a luciferase-based assay.
-
HMGB1 Release: Detect HMGB1 in the culture supernatant by ELISA or Western blot.
Conclusion and Future Directions
This compound and ferroptosis inducers represent two distinct and promising strategies for inducing non-apoptotic cell death in cancer cells. This compound stands out for its exceptional potency and its unique mechanism of inducing immunogenic necrosis through sodium overload. Ferroptosis inducers, while generally less potent, offer a well-characterized mechanism that can be targeted by different classes of compounds.
The choice between these therapeutic approaches will likely depend on the specific cancer type, its molecular profile (e.g., expression of TRPM4 for this compound, or markers of ferroptosis sensitivity), and the desired immunological outcome. The immunogenic nature of this compound-induced cell death is particularly intriguing and warrants further investigation for its potential to synergize with immunotherapy.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the efficacy of this compound and a panel of ferroptosis inducers across a wide range of cancer cell lines.
-
Biomarker Identification: Identifying predictive biomarkers to stratify patients who are most likely to respond to each therapeutic strategy.
-
In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound and its combination with other anti-cancer agents, particularly immunotherapies.
-
Clinical Translation: While no clinical trials for this compound are currently listed, the promising pre-clinical data suggests that it is a candidate for further development. Numerous trials are underway for agents that modulate ferroptosis.
By continuing to explore these novel regulated cell death pathways, the scientific community can pave the way for innovative and more effective cancer therapies that overcome the limitations of current treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Nec-1 Enhances Shikonin-Induced Apoptosis in Leukemia Cells by Inhibition of RIP-1 and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroptosis versus necroptosis: similarities, differences, and crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ferroptosis-Mediated Cell Death Induced by NCX4040, The Non-Steroidal Nitric Oxide Donor, in Human Colorectal Cancer Cells: Implications in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Necrocide-1 and Standard Chemotherapies in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel anti-cancer compound Necrocide-1 and standard chemotherapeutic agents, focusing on their mechanisms of action, efficacy, and induction of immunogenic cell death. The information is intended to support researchers and drug development professionals in understanding the potential of Necrocide-1 as a therapeutic agent.
Executive Summary
Necrocide-1 is an experimental compound that induces a unique form of regulated, non-apoptotic necrosis in cancer cells.[1][2][3][4] This contrasts with traditional chemotherapies like doxorubicin (B1662922), paclitaxel, and cisplatin (B142131), which primarily induce apoptosis. A key feature of Necrocide-1 is its ability to trigger immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response.[2][3][4] While direct comparative studies are limited, this guide compiles available data to offer a preliminary assessment of Necrocide-1's performance against standard-of-care chemotherapies.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Necrocide-1 and Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Necrocide-1 and the standard chemotherapeutic agent doxorubicin in breast (MCF-7) and prostate (PC3) cancer cell lines. It is important to note that the IC50 values for doxorubicin on MCF-7 cells show significant variability across different studies, likely due to variations in experimental conditions such as incubation time and assay method.
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Necrocide-1 | MCF-7 | 0.48 | [5] |
| Necrocide-1 | PC3 | 2 | [5] |
| Doxorubicin | MCF-7 | 400 | [6] |
| Doxorubicin | MCF-7 | 8306 | [7] |
| Doxorubicin (resistant) | MCF-7 | 128,500 | [8] |
Note: The variability in doxorubicin IC50 values highlights the need for direct head-to-head comparative studies to accurately assess the relative potency of Necrocide-1.
Table 2: In Vivo Efficacy and Toxicity
| Compound | Model | Dosing Regimen | Key Findings | Toxicity | Reference(s) |
| Necrocide-1 | MCF-7 Xenograft | Not specified | Tumor growth inhibition | Not specified | [1][2] |
| Necrocide-1 | PC3 Xenograft | Not specified | Tumor growth inhibition | Not specified | [1][2] |
| Doxorubicin | Rat model | 10 mg/kg (single dose) | - | 80% mortality at day 28 | |
| Doxorubicin | Rat model | 1 mg/kg (daily for 10 days) | - | 80% mortality at day 107 | |
| Doxorubicin | Rat model | 2 mg/kg (weekly for 5 weeks) | - | 80% mortality at day 98 |
Mechanism of Action
Necrocide-1: Induction of Necrotic and Immunogenic Cell Death
Necrocide-1 induces a non-apoptotic form of regulated necrosis.[1][2][3][4] Its primary mechanism involves the activation of the TRPM4 ion channel, leading to a massive influx of sodium ions (Na+). This influx disrupts cellular homeostasis, causing cell swelling and eventual rupture. This necrotic cell death is accompanied by the release of damage-associated molecular patterns (DAMPs), including calreticulin (B1178941) (CRT) exposure on the cell surface, and the release of ATP and high mobility group box 1 (HMGB1).[2][3][4] These DAMPs can act as "eat-me" signals and pro-inflammatory mediators, respectively, thereby stimulating an adaptive immune response against tumor cells.
Standard Chemotherapies: Primarily Apoptotic Cell Death
Standard chemotherapeutic agents like doxorubicin, paclitaxel, and cisplatin exert their anti-cancer effects through various mechanisms that ultimately converge on the induction of apoptosis (programmed cell death).
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.
-
Cisplatin: Forms DNA adducts, causing DNA damage and triggering apoptosis.
While some chemotherapies, including doxorubicin, can induce ICD, the necrotic and immunogenic mechanism of Necrocide-1 is distinct.
Signaling Pathways
Necrocide-1 Signaling Pathway
Caption: Necrocide-1 signaling pathway leading to immunogenic necrosis.
Doxorubicin Signaling Pathway
Caption: Doxorubicin signaling pathway leading to apoptosis.
Experimental Protocols
Detection of Calreticulin (CRT) Surface Exposure by Flow Cytometry
This protocol outlines the steps for detecting surface-exposed calreticulin, a key marker of immunogenic cell death.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Necrocide-1 or standard chemotherapy at the desired concentration and for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer and add a fluorochrome-conjugated anti-calreticulin antibody. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with binding buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of binding buffer and analyze immediately using a flow cytometer.
Measurement of ATP Release
This protocol describes a luciferase-based assay to quantify the release of ATP from dying cells.
-
Cell Treatment: Plate cells in a 96-well plate and treat with the compounds of interest.
-
Supernatant Collection: After the desired incubation time, carefully collect the cell culture supernatant.
-
ATP Assay: In a separate opaque 96-well plate, mix the collected supernatant with an ATP-releasing reagent and a luciferase-based ATP detection reagent according to the manufacturer's instructions.
-
Luminometry: Immediately measure the luminescence using a plate-reading luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples.
Detection of HMGB1 Release by ELISA
This protocol details the enzyme-linked immunosorbent assay (ELISA) for the quantification of extracellular HMGB1.
-
Supernatant Collection: Collect cell culture supernatants from treated and control cells and centrifuge to remove cellular debris.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for HMGB1 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected supernatants and a series of HMGB1 standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for HMGB1. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the HMGB1 concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
Necrocide-1 presents a novel mechanism of action by inducing immunogenic necrosis, which may offer advantages over the apoptosis-inducing mechanisms of standard chemotherapies. The preliminary in vitro data suggests high potency. However, the lack of direct comparative in vivo studies necessitates further research to fully elucidate the therapeutic potential and safety profile of Necrocide-1 relative to existing cancer treatments. The provided experimental protocols can serve as a foundation for conducting such comparative investigations.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Necrosis, and then stress induced necrosis-like cell death, but not apoptosis, should be the preferred cell death mode for chemotherapy: clearance of a few misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Immunogenicity of Necrocide-1-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Necrocide-1 and Immunogenic Cell Death
Necrocide-1 (NC1) is a small molecule that induces a novel form of regulated necrosis in human cancer cells.[1][2] This mode of cell death is morphologically necrotic but mechanistically distinct from other known regulated cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][3] An essential feature of Necrocide-1-induced cell death is its immunogenicity, meaning it can stimulate an anti-tumor immune response.[4] This is in contrast to apoptosis, which is generally considered immunologically silent.[5][6]
Immunogenic cell death is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "find me" and "eat me" signals for the immune system. Key hallmarks of ICD include the surface exposure of calreticulin (B1178941) (CALR), the secretion of ATP, and the release of high mobility group box 1 (HMGB1).[7][8] These molecules promote the recruitment and maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to the subsequent activation of tumor-specific T cells.[9]
Mechanism of Action of Necrocide-1
Necrocide-1 triggers a unique signaling cascade leading to regulated necrosis.[1] Unlike necroptosis, which is dependent on RIPK1 and RIPK3 kinases, or pyroptosis, which is caspase-dependent, Necrocide-1's mechanism is independent of these pathways.[1][3] The key events in Necrocide-1-induced cell death are:
-
Induction of Mitochondrial Reactive Oxygen Species (ROS): Necrocide-1 elicits the production of ROS by the mitochondria.[1]
-
Mitochondrial Permeability Transition: The process is dependent on the opening of the mitochondrial permeability transition pore, as it can be blocked by Cyclosporine A.[1]
-
TNF-α and Caspase Independence: The cell death induced by Necrocide-1 is not inhibited by TNF-α neutralization or pan-caspase inhibitors, distinguishing it from apoptosis and TNF-mediated necroptosis.[1][2]
Below is a diagram illustrating the signaling pathway of Necrocide-1-induced cell death.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Crashing the computer: apoptosis vs. necroptosis in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers of Radiotherapy-Induced Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Necrocide 1: A Comparative Analysis with Other TRPM4 Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Necrocide 1, a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, with other known TRPM4 modulators. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to TRPM4 and its Modulators
The TRPM4 channel is a calcium-activated, non-selective cation channel permeable to monovalent cations, primarily Na⁺ and K⁺, but impermeable to divalent cations like Ca²⁺.[1][2] Its activation leads to membrane depolarization, which in turn modulates a variety of physiological processes, including immune responses, cardiovascular function, and neuronal activity.[1][3] Dysregulation of TRPM4 has been implicated in several pathologies, such as cardiac arrhythmias and cancer, making it a compelling target for therapeutic intervention.[3][4]
TRPM4 modulators can be broadly categorized as agonists, which activate the channel, and antagonists (or inhibitors), which block its activity. This compound is a potent and selective agonist, while compounds like 9-phenanthrol and glibenclamide are well-characterized inhibitors.[1][5]
Quantitative Comparison of TRPM4 Modulators
The following tables summarize the quantitative data on the potency and efficacy of this compound and other TRPM4 modulators based on available experimental evidence.
Table 1: Potency of TRPM4 Agonists
| Compound | Type | Target | EC50 (nM) | Cell Type | Assay | Reference |
| This compound | Agonist | Human TRPM4 | 306.3 | HEK293T | Patch-clamp | [5] |
Table 2: Potency of TRPM4 Inhibitors
| Compound | Type | Target | IC50 (µM) | Cell Type | Assay | Reference |
| 9-phenanthrol | Inhibitor | Human TRPM4 | 16.7 - 21 | HEK-293 / Murine atrial cells | Patch-clamp | [3][6] |
| Glibenclamide | Inhibitor | SUR1-TRPM4 | Not specified | Not specified | Not specified | [7] |
| NBA | Inhibitor | Human TRPM4 | 0.187 (intracellular) | TsA-201 | Patch-clamp | [8] |
| NBA | Inhibitor | Mouse TRPM4 | 0.119 (intracellular) | TsA-201 | Patch-clamp | [8] |
| CBA | Inhibitor | Human TRPM4 | 1.1 - 1.8 | Not specified | Not specified | [6] |
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Exposure Time (h) | Assay | Reference |
| MCF-7 (Breast Cancer) | 0.48 | 72 | WST-1 | [5] |
| PC3 (Prostate Cancer) | 2 | 72 | WST-1 | [5] |
Signaling Pathways
The activation of TRPM4 by this compound initiates a distinct signaling cascade leading to a form of regulated necrotic cell death termed "necrosis by sodium overload" (NECSO).[5][9]
In contrast, TRPM4 inhibitors like 9-phenanthrol block the channel, preventing ion influx and subsequent depolarization. This can have protective effects in pathological conditions characterized by TRPM4 over-activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Whole-Cell Patch-Clamp Electrophysiology for TRPM4 Current Measurement
This protocol is adapted from standard electrophysiological recording techniques used to characterize ion channel activity.[10][11][12]
Objective: To measure TRPM4-mediated currents in response to modulators.
Materials:
-
HEK293T cells stably expressing human TRPM4
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl₂ (pH 7.2 with CsOH) with varying concentrations of free Ca²⁺.
-
This compound and other TRPM4 modulators.
Procedure:
-
Culture HEK293T-hTRPM4 cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a giga-ohm seal with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Perfuse the external solution containing the TRPM4 modulator at the desired concentration.
-
Record changes in current amplitude and characteristics.
-
For inhibitors, pre-incubate with the inhibitor before applying an agonist like this compound to assess the blocking effect.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.[13][14][15][16]
Objective: To determine the cytotoxic effects of TRPM4 modulators.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TRPM4 modulator (e.g., this compound) for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Intracellular Sodium Measurement
This protocol outlines a method to measure changes in intracellular sodium concentration.[17][18]
Objective: To quantify this compound-induced sodium influx.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Sodium-sensitive fluorescent dye (e.g., CoroNa Green, AM)
-
Fluorescence microscope or plate reader
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Culture cells on glass-bottom dishes or black-walled 96-well plates.
-
Load the cells with CoroNa Green, AM (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound at the desired concentration.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular sodium concentration.
Experimental Workflow for Comparing Modulators
References
- 1. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Sodium Overload and Water Influx Activate the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Necrocide-1: A Comparative Guide to its Anti-Tumor Effects in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Necrocide-1 across various cancer models, supported by experimental data. It is designed to offer an objective overview of Necrocide-1's performance and includes detailed methodologies for key experiments.
Executive Summary
Necrocide-1 is an experimental small molecule that induces a novel form of regulated, non-apoptotic necrosis in cancer cells. Unlike conventional chemotherapeutics that primarily trigger apoptosis, Necrocide-1 initiates a distinct cell death pathway characterized by mitochondrial reactive oxygen species (ROS) production.[1][2] Notably, this mode of cell death is independent of TNF signaling and is not inhibited by pan-caspase inhibitors or agents that block other forms of regulated necrosis such as necroptosis, pyroptosis, and ferroptosis.[1][2] Furthermore, Necrocide-1 has been shown to induce immunogenic cell death (ICD), suggesting its potential to stimulate an anti-tumor immune response.[1][2][3]
Data Presentation
In Vitro Efficacy of Necrocide-1
Necrocide-1 has demonstrated potent cytotoxic effects against a panel of human cancer cell lines at nanomolar concentrations.[1][2] The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Necrocide-1.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MCF-7 | Breast Cancer | 0.48 | [4] |
| PC-3 | Prostate Cancer | 2 | [4] |
Further quantitative data for a broader range of cancer cell lines from the primary literature was not available in a consolidated format at the time of this review.
In Vivo Anti-Tumor Activity of Necrocide-1
Necrocide-1 has shown significant tumor-regressive effects in preclinical xenograft models of human cancer.
| Cancer Model | Treatment Details | Outcome | Citation |
| PC-3 Prostate Cancer Xenograft (nude mice) | Single intravenous (i.v.) injection of 40 mg/kg | Sustained tumor regression for up to 20 days before regrowth was observed. The treatment was well-tolerated with no significant body weight reduction. | [1] |
| MCF-7 Breast Cancer Xenograft (nude mice) | Intravenous (i.v.) or oral administration at 10 ml/kg (formulated in 2% DMSO, 20% HP-b-CD and isotonic saline) | Necrocide-1 was shown to inhibit tumor growth. | [1] |
Detailed graphical data on tumor growth inhibition and survival curves were not available in the public search results.
Comparison with Other Anti-Cancer Agents
Necrocide-1's mechanism of action distinguishes it from other classes of anti-cancer drugs:
| Feature | Necrocide-1 | Apoptosis Inducers (e.g., Doxorubicin) | Necroptosis Inducers (e.g., Shikonin) |
| Primary Mode of Cell Death | Regulated Necrosis | Apoptosis | Necroptosis |
| Caspase Dependence | Independent | Dependent | Independent |
| Key Molecular Mediators | Mitochondrial ROS, TRPM4 | Caspases, Bcl-2 family | RIPK1, RIPK3, MLKL |
| Induction of Immunogenic Cell Death | Yes | Yes (in some cases) | Yes |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is used to determine the cytotoxic effects of Necrocide-1 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Necrocide-1
-
Complete cell culture medium
-
96-well microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Necrocide-1 in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the various concentrations of Necrocide-1 to the wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the detection of mitochondrial ROS production induced by Necrocide-1 using the fluorescent probe MitoSOX Red.
Materials:
-
Cancer cell lines
-
Necrocide-1
-
MitoSOX Red Mitochondrial Superoxide Indicator
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with Necrocide-1 at the desired concentration and for the specified time. Include an untreated control.
-
In the last 15-30 minutes of treatment, add MitoSOX Red to the culture medium at a final concentration of 2-5 µM.
-
Harvest the cells (if using flow cytometry) by trypsinization and wash with warm HBSS.
-
Resuspend the cells in fresh warm HBSS.
-
Analyze the fluorescence of the cells using a flow cytometer (typically with an excitation of ~510 nm and emission of ~580 nm) or visualize under a fluorescence microscope.
Assessment of Immunogenic Cell Death (ICD) Markers
This section outlines the general procedures to detect key hallmarks of ICD induced by Necrocide-1.
a) Calreticulin (CRT) Exposure:
-
Treat cells with Necrocide-1.
-
At the end of the treatment period, gently harvest the cells.
-
Wash the cells with a suitable buffer (e.g., FACS buffer).
-
Incubate the cells with a fluorescently labeled anti-calreticulin antibody.
-
Analyze the cell surface fluorescence by flow cytometry. An increase in fluorescence indicates CRT exposure.[1]
b) ATP Release:
-
Treat cells with Necrocide-1 in a 96-well plate.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercially available ATP assay kit (e.g., luciferase-based) to measure the concentration of ATP in the supernatant according to the manufacturer's instructions. An increase in luminescence corresponds to ATP release.[1]
c) High Mobility Group Box 1 (HMGB1) Release:
-
Treat cells with Necrocide-1.
-
Collect the cell culture supernatant.
-
Measure the concentration of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's protocol. An increased absorbance indicates HMGB1 release.[1]
Visualizations
Signaling Pathway of Necrocide-1-Induced Cell Death
Caption: Proposed signaling pathway of Necrocide-1-induced regulated necrosis.
Experimental Workflow for Validating Necrocide-1's Anti-Tumor Effects
Caption: A general experimental workflow for assessing the anti-tumor efficacy of Necrocide-1.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Necrosis Inducers: Necrocide-1 versus MTD Peptide
For researchers in oncology and cell death, the induction of regulated necrosis in cancer cells presents a promising therapeutic avenue, particularly for apoptosis-resistant tumors. This guide provides a detailed comparison of two distinct necrosis inducers: Necrocide-1, a small molecule agonist of the TRPM4 channel, and the MTD (Mitochondrial Targeting Domain) peptide, a biological molecule derived from the Bcl-2 family protein Noxa.
Mechanism of Action and Cellular Effects
Necrocide-1 and the MTD peptide trigger necrotic cell death through fundamentally different mechanisms. Necrocide-1 induces a specific form of necrosis termed "necrosis by sodium overload" (NECSO) by selectively activating the TRPM4 ion channel.[1][2] This leads to a massive influx of sodium ions, causing osmotic imbalance, cell swelling, and eventual rupture.[1] In contrast, the MTD peptide, often fused to a cell-penetrating or tumor-targeting moiety, directly targets mitochondria.[3][4][5] Its mechanism, while not fully elucidated, is thought to involve the disruption of mitochondrial membrane integrity, leading to the release of pro-death factors, generation of reactive oxygen species (ROS), and a subsequent necrotic demise.[5]
An important distinction lies in their relationship to other regulated cell death pathways. The cell death induced by Necrocide-1 is independent of the canonical pathways of necroptosis (mediated by RIPK1/RIPK3/MLKL), ferroptosis, and pyroptosis.[6][7][8] Similarly, MTD peptide-induced necrosis is caspase-independent but its detailed signaling crosstalk with other necrosis pathways requires further investigation.[4]
Quantitative Comparison of Efficacy
Direct comparative studies of Necrocide-1 and MTD peptides in the same cell lines are limited. However, available data on their individual activities provide insights into their potency.
| Parameter | Necrocide-1 | MTD Peptide | Reference |
| Target | TRPM4 ion channel | Mitochondria (via targeting domain) | [1][3][4][5] |
| Mechanism | Necrosis by Sodium Overload (NECSO) | Mitochondrial disruption, ROS production | [1][5] |
| EC50 (hTRPM4) | 306.3 nM | Not Applicable | [1] |
| IC50 (MCF-7 cells) | 0.48 nM | Data not available | [1] |
| IC50 (PC3 cells) | 2 nM | Data not available | [1] |
| Effective Conc. | Nanomolar range | Micromolar range (e.g., 20 µM for TU17-2:MTD) | [1][4] |
| Caspase-Independence | Yes | Yes | [4][6][7] |
| Immunogenic Cell Death | Induces Calreticulin exposure, ATP & HMGB1 release | Induces HMGB1 release | [1][4][6][9] |
Signaling Pathways
The signaling cascades initiated by Necrocide-1 and the MTD peptide are distinct, reflecting their different cellular targets.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize Necrocide-1 and MTD peptides.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the necrosis inducers.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for Necrocide-1, CT26 for MTD peptide) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Necrocide-1 or MTD peptide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Analysis of Immunogenic Cell Death (ICD) Markers
This workflow outlines the detection of key DAMPs released from dying cells.
1. Calreticulin (CALR) Exposure (Flow Cytometry):
-
Treat cells with the necrosis inducer for the indicated time.
-
Harvest cells and wash with a binding buffer.
-
Incubate cells with an anti-CALR antibody conjugated to a fluorophore.
-
Co-stain with a viability dye (e.g., Propidium Iodide, PI) to exclude dead cells.
-
Analyze the cell surface CALR expression on viable (PI-negative) cells using a flow cytometer.
2. ATP Release Assay:
-
Culture cells in a 96-well plate and treat with the compound.
-
Collect the supernatant at various time points.
-
Measure the ATP concentration in the supernatant using a luciferase-based ATP detection kit according to the manufacturer's instructions.
3. HMGB1 Release (ELISA or Western Blot):
-
Treat cells and collect the supernatant.
-
For ELISA, use a commercially available HMGB1 ELISA kit to quantify the protein concentration.
-
For Western Blot, concentrate the proteins in the supernatant (e.g., by TCA precipitation), separate them by SDS-PAGE, transfer to a membrane, and probe with an anti-HMGB1 antibody.
Conclusion
Necrocide-1 and MTD peptides represent two innovative and mechanistically distinct strategies for inducing necrosis in cancer cells. Necrocide-1 offers high potency and a novel mechanism of action through TRPM4 activation, leading to immunogenic cell death. Its specificity for human TRPM4, however, may limit its application in murine preclinical models.[1] The MTD peptide provides a versatile platform for targeting mitochondria, a central hub in cell death regulation. The ability to fuse MTD with tumor-targeting ligands, such as the TU17 peptide targeting NRP-1, offers a promising approach to enhance its therapeutic index.[3][4]
The choice between these agents will depend on the specific research or therapeutic context, including the cancer type, the expression of TRPM4 or the MTD peptide's target receptor, and the desired immunological outcome. Further head-to-head comparative studies are warranted to fully delineate their relative advantages and potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeting Domain Homologs Induce Necrotic Cell Death Via Mitochondrial and Endoplasmic Reticulum Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
cross-validation of Necrocide 1's efficacy in different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Necrocide 1, a novel experimental compound that induces a unique form of regulated necrosis in cancer cells. Its efficacy is compared with other alternatives, supported by experimental data to aid in research and development decisions.
Abstract
This compound has been identified as a potent inducer of a non-apoptotic, necrotic cell death pathway in various human cancer cell lines.[1][2][3][4] This programmed necrosis, termed Necrosis by Sodium Overload (NECSO), is initiated by the persistent activation of the TRPM4 ion channel, leading to a massive influx of sodium ions.[5][6][7][8] Notably, the cytotoxic effects of this compound are independent of canonical regulated cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[2][3][4] Furthermore, this compound has been shown to induce hallmarks of immunogenic cell death (ICD), suggesting its potential to stimulate an anti-tumor immune response.[2][3][4][9][10] This guide summarizes the available quantitative data on this compound's efficacy, details the experimental protocols for its evaluation, and provides a comparative overview of alternative strategies for inducing regulated necrosis in cancer cells.
Data Presentation
In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various human cancer cell lines as determined by cell viability and metabolic activity assays.
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| MCF-7 | Breast Cancer | WST-1 | IC50: ~10-100 nM (24h) | [1] |
| PC-3 | Prostate Cancer | WST-1 | IC50: ~10-100 nM (24h) | [1] |
| Various Human Cancer Cells | Multiple | Not Specified | Nanomolar concentrations | [1][2][3][4] |
| Human TRPM4-expressing cells | Not Applicable | Patch-clamp | EC50: ~306.3 nM | [6] |
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated anti-tumor activity in preclinical animal models.
| Xenograft Model | Treatment Details | Outcome | Reference |
| PC-3 Prostate Cancer | Intravenous or oral administration | Inhibition of tumor growth | [1] |
| MCF-7 Breast Cancer | Intravenous or oral administration | Inhibition of tumor growth | [1] |
Comparison with Other Inducers of Regulated Necrosis
This compound's mechanism is distinct from other inducers of regulated cell death.
| Compound/Strategy | Mechanism of Action | Key Mediators | Reference |
| This compound | TRPM4 activation, sodium influx (NECSO) | TRPM4 | [5][6][7][8] |
| Necroptosis Inducers (e.g., Shikonin) | RIPK1/RIPK3/MLKL pathway activation | RIPK1, RIPK3, MLKL | [11] |
| Ferroptosis Inducers (e.g., Erastin, RSL3) | Iron-dependent lipid peroxidation | GPX4, Iron | [11] |
| Pyroptosis Inducers (e.g., LPS + Nigericin) | Inflammasome activation, Gasdermin D cleavage | Caspase-1/11, GSDMD | [11] |
| TU17:MTD | Mitochondrial targeting and disruption | Mitochondria | [12] |
| Fenbendazole | Microtubule disruption, glycolysis inhibition, oxidative stress | Tubulin, p53 | [13] |
Experimental Protocols
WST-1 Cell Viability Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14][15][16][17]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of >600 nm.[14][16]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Calreticulin (B1178941) Exposure Assay by Flow Cytometry
This protocol assesses the surface exposure of calreticulin, a key hallmark of immunogenic cell death.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Primary antibody against Calreticulin (CRT)
-
Fluorochrome-conjugated secondary antibody
-
Propidium Iodide (PI) or DAPI for cell viability staining
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells by gentle trypsinization and wash with cold PBS.
-
Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) for 15 minutes on ice.
-
Incubate the cells with the primary anti-CRT antibody for 1 hour on ice.
-
Wash the cells twice with cold PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody for 30-60 minutes on ice in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in a suitable buffer containing a viability dye like PI or DAPI.[18][19]
-
Analyze the samples using a flow cytometer to quantify the percentage of CRT-positive cells among the viable cell population.[18][20][21][22]
High-Mobility Group Box 1 (HMGB1) Release ELISA
This protocol quantifies the release of HMGB1 into the cell culture supernatant, another indicator of immunogenic cell death.
Materials:
-
24-well tissue culture plates
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
Human HMGB1 ELISA kit
Procedure:
-
Seed cells in 24-well plates and treat with this compound as described previously.
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the HMGB1 ELISA according to the manufacturer's instructions.[23][24][25][26][27] A general workflow includes:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance and calculating the concentration of HMGB1 based on the standard curve.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced NECSO
Caption: Signaling pathway of this compound-induced NECSO and immunogenic cell death.
Experimental Workflow for Efficacy Assessment
Caption: Experimental workflow for assessing the efficacy of this compound.
References
- 1. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. materialneutral.info [materialneutral.info]
- 18. bio-protocol.org [bio-protocol.org]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death. | Sotio [sotio.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]
- 25. ibl-international.com [ibl-international.com]
- 26. ibl-america.com [ibl-america.com]
- 27. Human HMGB1(High mobility group protein B1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
comparing the safety profiles of Necrocide 1 and other cytotoxic compounds
Comparative Safety Profile: Necrocide 1 vs. Standard Cytotoxic Agents
This guide provides a comparative analysis of the safety and mechanistic profiles of the experimental compound this compound against established cytotoxic agents: Doxorubicin, Cisplatin, and Paclitaxel. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical data.
Mechanism of Action Overview
This compound (NC1) is an experimental compound that induces a non-apoptotic, necrotic form of cell death.[1][2][3] It functions as a selective agonist of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a massive influx of sodium ions (Na+).[4][5] This sodium overload triggers mitochondrial reactive oxygen species (ROS) production and ultimately results in a form of regulated necrosis.[1][4][6] Notably, this cell death pathway is independent of traditional necroptosis (RIPK1/RIPK3 pathway), pyroptosis, or ferroptosis.[1][2] An important feature of NC1-induced necrosis is the release of immunogenic signals, such as calreticulin (B1178941) (CALR) exposure, ATP secretion, and high mobility group box 1 (HMGB1) release, which can stimulate an anti-tumor immune response.[1][2][4][7]
Doxorubicin , an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[8] It is also known to generate free radicals, contributing to its cytotoxicity and, significantly, its cardiotoxic side effects.[8]
Cisplatin is a platinum-based compound that forms cross-links with DNA, triggering DNA damage responses that lead to apoptosis.[9] Its efficacy is broad, but its use is often limited by significant nephrotoxicity and neurotoxicity.[9][10]
Paclitaxel , a taxane, functions as a microtubule-stabilizing agent.[11] It disrupts the normal dynamic reorganization of the microtubule network essential for mitosis and other vital cellular functions, leading to cell cycle arrest and apoptosis.[11]
Quantitative Safety and Efficacy Profile
The following table summarizes the key safety and efficacy parameters for this compound and the comparator compounds. Data for this compound is based on preclinical studies, while data for the other agents is derived from extensive clinical use.
| Parameter | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| Primary Mechanism | TRPM4 Agonist, Inducer of Necrosis by Sodium Overload (NECSO)[4][5] | DNA Intercalation, Topoisomerase II Inhibition[8] | DNA Cross-linking[9] | Microtubule Stabilization[11] |
| Cell Death Mode | Regulated, Immunogenic Necrosis[1][4] | Apoptosis[8] | Apoptosis[9] | Apoptosis[11] |
| In Vitro IC50 | 0.48 nM (MCF-7), 2 nM (PC3)[4] | Varies (Low nM to µM range) | Varies (Low µM range) | Varies (Low nM range) |
| Key Toxicities | To be fully determined; no signs of toxicity or weight loss in rat xenograft models at therapeutic doses.[4] | Cardiotoxicity (acute and chronic), Myelosuppression, Nausea/Vomiting, Alopecia[8][12][13][14] | Nephrotoxicity , Neurotoxicity (peripheral neuropathy), Ototoxicity , Severe Nausea/Vomiting[9][10][15][16] | Myelosuppression (neutropenia), Peripheral Neuropathy , Hypersensitivity Reactions, Alopecia[11][17][18][19] |
| Selectivity | Kills a panel of human cancer cells but not normal cells in preclinical models.[1][2][20] | Non-selective, affects rapidly dividing normal cells. | Non-selective, affects rapidly dividing cells and specific organs (kidney, nerves). | Non-selective, affects rapidly dividing normal cells. |
| Immunogenicity | Induces hallmarks of immunogenic cell death (CALR, ATP, HMGB1 release).[1][2][4] | Generally considered immunogenic, but to a lesser extent than necrosis inducers. | Can induce some immunogenic markers. | Can have complex effects on the immune system. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound and a general workflow for comparing cytotoxic compounds.
Caption: Proposed signaling pathway for this compound-induced regulated necrosis.
Caption: General experimental workflow for comparative cytotoxicity analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxic compounds.[21][22]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Procedure:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, PC3) and non-cancerous control cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the cytotoxic compounds (e.g., this compound, Doxorubicin) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Determination of Cell Death Mechanism (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[25]
-
Objective: To characterize the mode of cell death induced by each compound.
-
Procedure:
-
Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (characteristic of this compound).
-
-
In Vivo Toxicity and Efficacy Study
These studies assess the safety and anti-tumor activity of a compound in a living organism.[26][27]
-
Objective: To evaluate the maximum tolerated dose (MTD), systemic toxicity, and tumor growth inhibition in a xenograft model.
-
Procedure:
-
Model Development: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., athymic nude mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, this compound, Doxorubicin).
-
Dosing: Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule (e.g., three times per week for two weeks).[4]
-
Monitoring (Efficacy): Measure tumor volume with calipers twice weekly.
-
Monitoring (Toxicity): Monitor animal body weight, food/water intake, and clinical signs of distress daily.[28]
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest tumors and major organs (liver, kidney, heart, spleen) for histopathological examination.
-
Data Analysis: Compare tumor growth curves between groups to assess efficacy. Evaluate changes in body weight, blood parameters, and organ histology to determine the safety profile.
-
References
- 1. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Doxorubicin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Cisplatin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. ascopubs.org [ascopubs.org]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. Paclitaxel: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. Good Efficacy-Safety Profile of nab-Paclitaxel in Taxane-pretreated Metastatic Breast Cancer | MDedge [mdedge.com]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. opentrons.com [opentrons.com]
- 24. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 25. nebiolab.com [nebiolab.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Necrocide 1
Disclaimer: Necrocide 1 is a potent cytotoxic compound intended for research purposes only. The disposal of this compound and any contaminated materials must be handled with extreme caution to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information based on established protocols for handling cytotoxic and antineoplastic agents. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical in use.
I. Pre-Disposal Safety and Hazard Assessment
This compound is a necrosis inducer used in cancer research and should be handled as a hazardous substance.[1] All materials that come into contact with this compound are considered potentially contaminated and must be disposed of as hazardous cytotoxic waste.[2][3] It is imperative to prevent environmental release; therefore, disposing of this compound down the drain is strictly prohibited.[2][4] The primary and recommended method for the final disposal of cytotoxic waste is incineration.[5][6]
II. Personal Protective Equipment (PPE)
A comprehensive safety program includes the consistent use of appropriate personal protective equipment (PPE) during the handling and disposal of this compound.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade nitrile gloves | Provides a barrier against skin contact and allows for safe removal of the outer pair if contaminated. |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | A NIOSH-approved respirator may be required when handling the powder form or if there is a risk of aerosolization. | Minimizes the risk of inhalation. |
III. Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.[2][7][8] this compound waste is typically categorized as either "trace" or "bulk" cytotoxic waste.
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with minute quantities of this compound, such as empty vials, syringes, pipette tips, gloves, gowns, and absorbent pads.[7] | Yellow sharps containers for sharps.[3][7] Yellow or purple bags for non-sharp items, placed within a designated rigid container.[3][6] |
| Bulk Cytotoxic Waste | Unused or expired this compound, grossly contaminated materials from spills, and solutions containing the compound. | Black RCRA hazardous waste container.[7] |
IV. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
A. Disposal of Trace-Contaminated Sharps
-
Immediate Disposal: Immediately after use, place all sharps (needles, syringes, scalpels, contaminated glass) that have been in contact with this compound into a designated, puncture-proof, and appropriately labeled yellow cytotoxic sharps container.[3][7]
-
Container Management: Do not overfill the sharps container. When it is three-quarters full, securely close and seal the lid.
-
Collection: Arrange for collection by your institution's EHS personnel.
B. Disposal of Trace-Contaminated Non-Sharp Solid Waste
-
Segregation: At the point of use, discard all non-sharp solid waste (gloves, gowns, bench paper, pipette tips, etc.) into a designated container lined with a yellow or purple cytotoxic waste bag.[3][6]
-
Sealing: When the bag is three-quarters full, securely seal it to prevent any leakage.
-
Storage and Collection: Place the sealed bag inside a designated rigid secondary container for cytotoxic waste and arrange for pickup by EHS.
C. Disposal of Bulk and Liquid this compound Waste
-
Containment: Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a dedicated, leak-proof, and clearly labeled hazardous waste container (typically a black RCRA container).[4][7]
-
Solidification of Liquids: Before collection, it may be necessary to add an absorbent material to the liquid waste to solidify it, which helps prevent spills during transport.[4]
-
Unused Product: Unused or expired solid this compound should be disposed of in its original container, placed directly into the black RCRA hazardous waste container.[7]
-
Labeling and Collection: Ensure the container is properly labeled with its contents and associated hazards. Schedule a pickup with your institution's EHS department.
V. Decontamination of Work Surfaces
A multi-step cleaning process is recommended for decontaminating surfaces after working with this compound.
Experimental Protocol: Surface Decontamination
-
Initial Cleaning: Using a sterile, low-lint wipe moistened with a detergent solution, wipe the entire surface in one direction, with overlapping strokes. Dispose of the wipe in the appropriate cytotoxic waste container.[2]
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any detergent residue. Dispose of the wipe.[2]
-
Final Decontamination: Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface again. Allow the surface to air dry completely.[2]
-
PPE Disposal: After decontamination is complete, carefully remove and dispose of your PPE as trace cytotoxic waste.
VI. Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Necrocide 1
Disclaimer: This document provides essential guidance for the safe handling of Necrocide 1 in a research setting. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, these recommendations are based on best practices for handling potent, cytotoxic, and experimental compounds.[1][2][3][4][5] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before beginning any work.
This compound is an experimental compound identified as a potent inducer of regulated, non-apoptotic necrosis.[6][7] Due to its cytotoxic nature, all contact with this compound should be minimized, and rigorous safety protocols must be followed to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects personal clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and risk assessment, especially when handling the powdered form or creating aerosols. | Minimizes the risk of inhalation exposure. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
| Control Measure | Description |
| Chemical Fume Hood | All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood. |
| Ventilation | The laboratory should have adequate ventilation with negative pressure relative to surrounding areas. |
Operational Procedures
Adherence to strict operational procedures is critical for minimizing the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated area.[7]
-
Store this compound in a clearly labeled, sealed, and secure container in a designated, locked cabinet or refrigerator away from incompatible materials.[2]
-
Maintain an accurate inventory of the compound.
2. Preparation of Solutions:
-
Perform all calculations and prepare all necessary materials before entering the chemical fume hood.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
3. Handling and Experimentation:
-
Transport this compound solutions in sealed, secondary containers that are clearly labeled.[7]
-
Avoid eating, drinking, and applying cosmetics in the laboratory.
-
Wash hands thoroughly before leaving the laboratory.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert nearby personnel and restrict access to the area.2. Wearing appropriate PPE, cover the spill with absorbent material, working from the outside in.3. Decontaminate the area with a suitable agent (e.g., a high-pH detergent), followed by a rinse with water, and then 70% ethanol (B145695).[8][9]4. Collect all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and alert others.2. Contact your institution's EHS or emergency response team immediately.3. Do not attempt to clean up a large spill without specialized training and equipment. |
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with soap and copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention. |
Decontamination and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
Decontamination:
-
Work surfaces and equipment should be decontaminated at the end of each procedure and at the end of the day.
-
A three-step decontamination process is recommended:
Waste Disposal:
-
All contaminated waste, including PPE, disposable labware, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[10]
-
Do not dispose of any this compound waste in the regular trash or down the drain.
-
Follow your institution's specific procedures for the collection and disposal of cytotoxic waste.[6][10]
Visual Guides for Safe Handling
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: General workflow for the safe handling of this compound.
Caption: Decision-making workflow for a this compound spill.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. uh.edu [uh.edu]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. researchgate.net [researchgate.net]
- 10. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
